Brevetoxin B
Description
Properties
IUPAC Name |
2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCVQQGCSNFJU-FGRVLNGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879997 | |
| Record name | Brevetoxin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
895.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79580-28-2 | |
| Record name | Brevetoxin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79580-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brevetoxin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toxin T-34 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BREVETOXIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WBN7K7T6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brevetoxin B: A Technical Guide to its Discovery, Isolation, and Characterization from Karenia brevis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxin B (PbTx-2) is a potent neurotoxin belonging to a family of cyclic polyether compounds produced by the marine dinoflagellate Karenia brevis.[1] This organism is notoriously responsible for harmful algal blooms (HABs), commonly known as "red tides," in the Gulf of Mexico and other coastal regions.[2][3] The accumulation of brevetoxins in shellfish can lead to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption.[1][4] Beyond its environmental and public health significance, the unique molecular architecture and potent biological activity of this compound have made it a subject of intense scientific scrutiny, particularly in the fields of pharmacology and synthetic chemistry.
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in this complex marine natural product.
Discovery and Structural Elucidation
The association between "red tides" in Florida and shellfish toxicity has been documented since the 1880s, but the causative organism, K. brevis, was not identified until 1960.[1] The structure of this compound, the first of the brevetoxins to be structurally elucidated, was reported in 1981 by Nakanishi and his colleagues.[5][6] This seminal work revealed a unique and complex trans-fused polycyclic ether ring system.[4][7] this compound possesses a backbone of 11 contiguous ether rings, 23 stereocenters, and a molecular formula of C50H70O14.[4][7]
The structural determination was a significant achievement, relying on a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. The elucidation of this intricate structure paved the way for a deeper understanding of its mechanism of action and spurred efforts in its total synthesis. The first total synthesis of this compound was accomplished by K. C. Nicolaou and coworkers in 1995.[1]
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
This compound exerts its neurotoxic effects by binding with high affinity to a specific site (site 5) on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1][3][8] This binding has several profound consequences on channel function:
-
Lowering of the Activation Potential: The toxin causes the channel to open at more negative membrane potentials than normal, leading to a state of hyperexcitability.[1]
-
Persistent Activation: this compound binding stabilizes the open state of the sodium channel, leading to a persistent influx of sodium ions.[1]
-
Inhibition of Inactivation: The toxin prevents the normal inactivation process of the channel, resulting in repetitive firing of neurons.[1][3]
This cascade of events disrupts normal neurological processes, leading to the clinical manifestations of NSP, which include gastrointestinal and neurological symptoms.[4]
Signaling Pathway Diagram
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C50H70O14 | CID 10865865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. Total synthesis of brevetoxin-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Mechanism of Action of Brevetoxin B on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxins are a class of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are notorious for their role in neurotoxic shellfish poisoning (NSP) and their significant impact on marine ecosystems. The primary molecular target of brevetoxins is the voltage-gated sodium channel (VGSC), a critical component in the generation and propagation of action potentials in excitable cells. Brevetoxin B (PbTx-2) and its derivatives are of particular interest due to their profound effects on neuronal signaling. This guide provides a comprehensive overview of the mechanism of action of this compound on VGSCs, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.
Mechanism of Action
This compound exerts its effects by binding to a specific receptor site on the α-subunit of the VGSC, designated as neurotoxin receptor site 5.[1][2][3][4][5][6] This binding event does not block the channel but rather modifies its gating properties, leading to persistent activation.[2][5][6] The key modulatory effects of this compound include:
-
Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to open at more negative membrane potentials.[2][4][5][7][8] This leads to channel opening at the normal resting membrane potential, causing uncontrolled sodium ion influx.
-
Inhibition of Inactivation: The toxin significantly slows the rate of channel inactivation, prolonging the open state of the channel.[1][2][4][5][8] This sustained depolarization further contributes to the hyperexcitability of neurons.
-
Increased Mean Open Time: By both shifting activation and inhibiting inactivation, this compound increases the mean open time of the sodium channel.[1][8]
-
Induction of Sub-conductance States: A unique characteristic of brevetoxins is their ability to induce multiple, distinct sub-conductance states in the sodium channel, in addition to the normal full conductance state.[4]
This persistent activation of VGSCs leads to a massive influx of Na+, resulting in membrane depolarization. This depolarization can trigger the opening of voltage-gated calcium channels and the reversal of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.[1] This cascade of events ultimately results in neurotransmitter release, excitotoxicity, and the clinical manifestations of NSP.
Quantitative Data
The following tables summarize the quantitative data regarding the interaction of this compound and its derivatives with various voltage-gated sodium channel isoforms.
Table 1: Binding Affinities (Kd) of Brevetoxins for Voltage-Gated Sodium Channels
| Brevetoxin Analogue | Channel Isoform/Preparation | Kd (nM) | Reference |
| [3H]PbTx-3 | Rat Brain Synaptosomes | 2.9 | [4] |
| [42-3H]-PbTx3 | Nav1.2 | ~2.5 (Implicit) | [1] |
| [42-3H]-PbTx3 | Nav1.4 | 1.8 ± 0.61 | [1] |
| [42-3H]-PbTx3 | Nav1.5 | 12 ± 1.4 | [1] |
Table 2: Electrophysiological Effects of Brevetoxins on Voltage-Gated Sodium Channels
| Brevetoxin Analogue | Channel Isoform/Cell Line | Effect | Magnitude | Reference |
| PbTx-3 | Rat Brain Neuronal Cell Lines (B50, B104) | Hyperpolarizing shift in activation threshold | 6.7 mV | |
| BTX-3 | Human Nav1.6 | Hyperpolarizing shift in activation voltage (at 1 nM) | -15.9 ± 3.8 mV | [6] |
Table 3: Half-Maximal Effective Concentrations (EC50) of Brevetoxin Effects
| Brevetoxin Analogue | Effect | Cell Type | EC50 (nM) | Reference |
| PbTx-2 | Acute toxicity | Cerebellar Granule Neurons | 80.5 ± 5.9 | [1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway of this compound's action and the logical relationship of its effects on the voltage-gated sodium channel.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the VGSCs in the membrane of a single cell, allowing for detailed characterization of the effects of this compound on channel gating.
Methodology:
-
Cell Preparation: Culture cells expressing the desired VGSC isoform (e.g., HEK293 cells transfected with the specific Nav channel) on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply voltage protocols to elicit sodium currents. A typical protocol to assess activation involves depolarizing steps from -100 mV to +60 mV. To assess steady-state inactivation, a pre-pulse to various potentials is applied before a test pulse.
-
-
Toxin Application: Perfuse the external solution containing the desired concentration of this compound onto the cell.
-
Data Analysis: Measure changes in peak current amplitude, voltage-dependence of activation and inactivation, and current kinetics before and after toxin application.
References
- 1. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] How Batrachotoxin Modifies the Sodium Channel Permeation Pathway: Computer Modeling and Site-Directed Mutagenesis | Semantic Scholar [semanticscholar.org]
- 4. Brevetoxins, unique activators of voltage-sensitive sodium channels, bind to specific sites in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biosynthesis Pathway of Brevetoxin B in Dinoflagellates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxins are a suite of potent neurotoxins produced by the dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are infamous for their role in harmful algal blooms (HABs), commonly known as "red tides," which can lead to massive fish kills, marine mammal mortality, and neurotoxic shellfish poisoning (NSP) in humans. Brevetoxin B (BTX-B), one of the major congeners, is a complex molecule characterized by a ladder-like polyether backbone. Understanding its biosynthetic pathway is crucial for predicting and mitigating the impacts of toxic algal blooms and for exploring the potential of these complex natural products in drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the genetic basis of its production. It also furnishes detailed experimental protocols and quantitative data to aid researchers in this field.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a complex process rooted in polyketide synthesis, but with significant deviations from the canonical pathway. The carbon backbone of BTX-B is assembled by Type I polyketide synthases (PKSs). Isotopic labeling studies have been fundamental in elucidating the origins of the carbon skeleton, confirming that it is derived from acetate and S-adenosyl methionine (SAM).[1]
The proposed biosynthetic pathway can be summarized in the following key stages:
-
Polyketide Chain Assembly: The process begins with the sequential condensation of acetate units, catalyzed by multifunctional Type I PKS enzymes. These large enzymatic complexes contain various domains, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which work in an assembly-line fashion to build the linear polyketide chain.
-
Unusual Modifications: The biosynthesis of brevetoxins involves atypical modifications not commonly seen in polyketide synthesis. This includes the incorporation of methyl groups derived from S-adenosyl methionine (SAM) and the apparent loss of carbonyl carbons from some of the acetate units, possibly through a Favorskii-type rearrangement.[1]
-
Polyepoxide Formation: A key hypothetical intermediate in the pathway is a linear polyepoxide precursor. It is proposed that the elongated polyketide chain undergoes a series of epoxidation reactions to form this highly reactive intermediate.
-
Cascade Cyclization: The final and most remarkable step is a proposed cascade of stereospecific epoxide-opening cyclizations. This "zip-type" cascade reaction is thought to proceed via a series of endo-selective cyclizations, leading to the formation of the characteristic trans-fused polyether ladder structure of the brevetoxin backbone.[2] While this remains a well-supported hypothesis, direct enzymatic evidence for this cascade is still an active area of research.
dot
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on this compound Production
The production of this compound by Karenia brevis is influenced by various environmental factors. The cellular toxin content can vary significantly depending on the growth phase and nutrient availability.
| Parameter | Condition | Value | Reference |
| Cellular Toxin Content | Logarithmic Growth Phase | 1-10 pg/cell | [3] |
| Stationary Growth Phase | Can increase significantly | [3] | |
| Nitrogen Limitation | 2-fold increase in cellular carbon as brevetoxins | [4] | |
| Phosphorus Limitation | Toxin production tends to increase | [1] | |
| Salinity (Hypoosmotic Stress) | >14-fold increase in brevetoxin cell quota (short-term) | [5] | |
| Brevetoxin Congener Profile | Varies with growth phase | PbTx-2 often major toxin in log phase, PbTx-1 and PbTx-3 increase in stationary phase | [6] |
Experimental Protocols
Isotopic Labeling for Backbone Elucidation
Isotopic labeling is a cornerstone technique for tracing the metabolic origins of natural products. For this compound, ¹³C-labeled precursors are used to determine the incorporation pattern of acetate and other small molecules into the final structure.
Objective: To determine the origin of the carbon atoms in the this compound backbone.
Materials:
-
Karenia brevis culture in the logarithmic growth phase.
-
L1-Si medium (or other appropriate growth medium).
-
¹³C-labeled sodium acetate (e.g., [1-¹³C]acetate, [2-¹³C]acetate).
-
Sterile culture flasks.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water).
-
High-Performance Liquid Chromatography (HPLC) system.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
-
Mass Spectrometer (MS).
Protocol:
-
Culture Preparation: Grow Karenia brevis cultures in L1-Si medium under controlled conditions (e.g., 25°C, 12:12 h light:dark cycle) to the mid-logarithmic phase.
-
Precursor Feeding: Introduce ¹³C-labeled sodium acetate to the culture medium at a final concentration that does not inhibit growth (typically in the µM to low mM range). The exact concentration should be optimized for the specific K. brevis strain.
-
Incubation: Continue the incubation under the same conditions for a period sufficient for the incorporation of the labeled precursor into this compound. This can range from several hours to a few days, depending on the growth rate and metabolic activity of the dinoflagellate.
-
Harvesting: Harvest the cells by centrifugation or filtration.
-
Toxin Extraction: Extract the brevetoxins from the cell pellet and the culture medium using an appropriate solvent (e.g., methanol). The extraction can be facilitated by sonication or bead beating.
-
Purification: Purify the extracted brevetoxins using Solid Phase Extraction (SPE) and subsequent preparative HPLC.
-
Analysis: Analyze the purified this compound using NMR spectroscopy to determine the positions of the ¹³C labels. Mass spectrometry can be used to confirm the incorporation of the label by observing the mass shift.
dot
Caption: Workflow for isotopic labeling experiments.
Gene Expression Analysis of Polyketide Synthases (PKS) by qPCR
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of the PKS genes suspected to be involved in this compound biosynthesis. This can help to correlate gene expression with toxin production under different conditions.
Objective: To quantify the transcript levels of PKS genes in Karenia brevis.
Materials:
-
Karenia brevis cells from different experimental conditions (e.g., nutrient-limited vs. replete).
-
RNA extraction kit suitable for dinoflagellates (e.g., TRIzol, RNeasy Plant Mini Kit).
-
DNase I.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green or probe-based).
-
qPCR instrument.
-
Primers specific for the target PKS genes and reference genes.
Protocol:
-
RNA Extraction: Harvest K. brevis cells and immediately extract total RNA using a suitable kit, following the manufacturer's instructions. Dinoflagellates have a large and complex genome, so a robust extraction method is crucial.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Primer Design: Design primers specific to the PKS genes of interest. Primers should be designed to amplify a product of 100-200 bp and should be checked for specificity using BLAST and for potential secondary structures. Also, design primers for one or more stably expressed reference genes for normalization (e.g., actin, tubulin).
-
qPCR Reaction: Set up the qPCR reactions containing the cDNA template, primers, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the PKS genes, normalized to the expression of the reference gene(s).
dot
Caption: Workflow for PKS gene expression analysis by qPCR.
Signaling Pathways and Regulation
The regulation of this compound biosynthesis is not yet fully understood, but it is clear that environmental cues play a significant role. Nutrient limitation, particularly of nitrogen and phosphorus, has been shown to increase brevetoxin production.[1][4] This suggests the presence of signaling pathways that sense nutrient status and modulate the expression or activity of the biosynthetic machinery.
A plausible, though still hypothetical, regulatory network involves:
-
Nutrient Sensing: Putative nutrient sensors on the cell surface or within the cell detect changes in the external or internal concentrations of nitrogen and phosphorus.
-
Signal Transduction: This sensory information is transduced through a cascade of protein kinases and phosphatases, common components of signaling pathways in eukaryotes.
-
Transcriptional/Translational Regulation: The signaling cascade ultimately leads to the activation or repression of transcription factors or other regulatory proteins that control the expression of the PKS genes. Alternatively, regulation could occur at the translational or post-translational level, affecting the stability or activity of the PKS enzymes.
dot
Caption: Hypothetical signaling pathway for the regulation of this compound production.
Conclusion
The biosynthesis of this compound in dinoflagellates is a fascinating and complex process that continues to be an active area of research. While the polyketide origin and the general steps of the pathway are well-established, the precise enzymatic machinery, the details of the cascade cyclization, and the regulatory networks that control toxin production are still being unraveled. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to contribute to this exciting field. A deeper understanding of the this compound biosynthesis pathway will not only enhance our ability to manage harmful algal blooms but also unlock the potential of these intricate molecules for the development of novel therapeutics.
References
- 1. 13CO2-labelling and Sampling in Algae for Flux Analysis of Photosynthetic and Central Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Quantitative real-time PCR assays for species-specific detection and quantification of Baltic Sea spring bloom dinoflagellates [frontiersin.org]
- 5. Evaluation and validation of internal control genes for studying gene expression in the dinoflagellate Prorocentrum minimum using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Factors Influencing Brevetoxin B Production in Karenia brevis Blooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karenia brevis, a marine dinoflagellate, is the primary causative agent of harmful algal blooms (HABs), commonly known as "red tides," in the Gulf of Mexico. These blooms are notorious for their production of a suite of potent neurotoxins called brevetoxins. Brevetoxin B (PbTx-2) is a principal congener, which, along with its derivatives, can cause massive fish kills, contaminate shellfish leading to neurotoxic shellfish poisoning (NSP) in humans, and result in respiratory irritation in coastal communities through aerosolized toxins.[1][2][3] Understanding the environmental and physiological factors that regulate brevetoxin production is paramount for predicting the severity of blooms, mitigating their impacts, and exploring the potential pharmacological applications of these complex polyether compounds. This technical guide provides a comprehensive overview of the key factors influencing this compound production, details relevant experimental methodologies, and summarizes quantitative data to support further research and development.
Core Influencing Factors on this compound Production
The production of brevetoxins by K. brevis is a complex interplay of genetic predisposition and environmental modulation. While different strains of K. brevis exhibit inherent variations in their toxin profiles, the surrounding environmental conditions can significantly alter the cellular toxin quota.[4]
Nutrient Availability
Nutrient limitation, a common stressor in marine environments, has been identified as a significant factor in enhancing brevetoxin production.
-
Nitrogen Limitation: When nitrogen becomes a limiting factor for growth, K. brevis cells have been shown to increase their brevetoxin content. Studies have demonstrated a two-fold increase in the percentage of cellular carbon allocated to brevetoxins under nitrogen-limited conditions compared to nutrient-replete cells.[5][6] This increase is consistent across genetically distinct strains.[5][6]
-
Phosphorus Limitation: Phosphorus limitation appears to have an even more pronounced effect on brevetoxin production than nitrogen limitation. Research has shown that phosphorus-limited K. brevis cells can have 2.3 to 7.3-fold higher brevetoxin content per cell than phosphorus-replete cells.[7] This suggests that in phosphorus-limited environments, K. brevis blooms may become significantly more toxic.[7] The cellular brevetoxin content in field measurements has been observed to range from 1 to 68 pg/cell, and nutrient limitation is a key factor contributing to this variability.[7]
Salinity and Osmotic Stress
The influence of salinity on brevetoxin production is a more complex and debated topic. K. brevis can tolerate a wide range of salinities, typically growing in waters with salinities between 18 and 45 practical salinity units (PSU), with optimal growth generally occurring between 30 and 34 PSU.[8]
Some studies have proposed that hypoosmotic stress, such as a rapid decrease in salinity when offshore blooms are transported to coastal waters, can trigger a dramatic increase in brevetoxin production. One study reported a more than 14-fold increase in brevetoxin cell quota in response to a rapid salinity shift from 35 to 27 PSU.[9][10][11] However, subsequent research by other laboratories has failed to consistently reproduce these findings, with several studies reporting no significant increase in brevetoxin production in response to low-salinity stress across multiple K. brevis strains.[12][13][14] It has been noted that brevetoxin levels are often highest during the stationary growth phase, which may coincide with changes in salinity in aging blooms.[1]
Growth Phase
The growth phase of a K. brevis bloom is correlated with its toxicity. Brevetoxin levels have been observed to be highest during the stationary phase of growth.[1] This suggests that as a bloom matures and cell division slows, the metabolic resources may be redirected towards the synthesis of secondary metabolites like brevetoxins, potentially making older, high-density blooms more hazardous.
Genetic and Strain-Specific Variation
Significant variability in brevetoxin production exists among different strains of K. brevis.[4] This inherent genetic diversity can be as influential as environmental factors in determining the overall toxicity of a bloom.[5] Some of this variability can be accounted for by normalizing toxin content to cellular volume, as cell size can differ between strains and under varying nutrient conditions.[5][6]
Data Presentation: Quantitative Effects on this compound Production
The following tables summarize quantitative data from various studies on the effects of nutrient limitation and salinity on brevetoxin production in Karenia brevis.
Table 1: Effect of Nutrient Limitation on Brevetoxin Content
| Nutrient Condition | K. brevis Strain(s) | Brevetoxin Content (pg/cell) | Fold Increase vs. Replete | Reference(s) |
| Nitrogen-Replete | Four Strains | ~1-4% of cellular carbon | N/A | [5][6] |
| Nitrogen-Limited | Four Strains | ~5-9% of cellular carbon | ~2-fold | [5][6] |
| Phosphorus-Replete | Five Strains | ~0.7-2.1% of cellular carbon | N/A | [7] |
| Phosphorus-Limited | Five Strains | Not specified in pg/cell, but 1.6-5% of cellular carbon | 2.3 to 7.3-fold | [7] |
| Nutrient-Sufficient | Wilson | 17 ± 1 | N/A | [12] |
| Nitrogen-Limited | Wilson | 22 ± 3 | ~1.3-fold | [12] |
Table 2: Effect of Salinity on Brevetoxin Content (Contrasting Findings)
| Experimental Condition | K. brevis Strain(s) | Initial Brevetoxin (pg/cell) | Post-Stress Brevetoxin (pg/cell) | Fold Increase | Reference(s) |
| Hypoosmotic Stress (35 to 27 PSU) | Wilson | ~10 | ~160 | ~16-fold | [9][10][11] |
| Hypoosmotic Stress (36 to 27 PSU) | CCMP 2228 | 10.6 ± 1.4 | 11.8 ± 2.0 | No significant change | [12] |
| Hypoosmotic Stress (36 to 27 PSU) | CCMP 2229 | 10.2 ± 1.7 | 10.1 ± 1.2 | No significant change | [12] |
| Hypoosmotic Stress (36 to 27 PSU) | SP3 | 11.1 ± 1.1 | 10.7 ± 1.2 | No significant change | [12] |
| Hypoosmotic Stress (35 to 27 PSU) | Wilson (toxic line) | ~10-14 | No significant change | No significant change | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying the factors influencing brevetoxin production. Below are generalized methodologies based on common practices in the field.
Karenia brevis Culturing
-
Strains: Obtain desired Karenia brevis strains (e.g., CCMP 2228, Wilson clone) from a reputable culture collection.
-
Media: Culture cells in a modified L1 or f/2 medium prepared with sterile, filtered seawater at a desired salinity (e.g., 32-34 PSU).[1][9]
-
Growth Conditions: Maintain cultures at a constant temperature (e.g., 24°C) under a 12:12 hour light:dark cycle with a light intensity of 50-60 μmol/m²/s.[1][5]
-
Monitoring: Monitor cell densities using a hemocytometer or flow cytometer. Maintain cultures in the exponential growth phase through regular transfers to fresh media.[15]
Induction of Nutrient Limitation
-
Semi-Continuous Cultures: Grow K. brevis in semi-continuous batch cultures to maintain steady-state growth at a specific rate.[12]
-
Nutrient-Replete Control: Maintain control cultures with sufficient nutrients to support maximum growth rates.
-
Nutrient-Limited Treatment: To induce nitrogen or phosphorus limitation, reduce the concentration of the respective nutrient (e.g., NaNO₃ for nitrogen, NaH₂PO₄ for phosphorus) in the culture medium to a level that restricts the growth rate to a desired percentage of the maximum rate.
-
Acclimation: Allow cultures to acclimate to the nutrient-limited conditions for a sufficient number of generations (e.g., 30-50) to ensure a stable physiological response before sampling for brevetoxin analysis.[12]
Induction of Osmotic Stress
-
Acclimation: Acclimate K. brevis cultures to a specific starting salinity (e.g., 35 PSU) for several generations.
-
Salinity Shift: To induce hypoosmotic stress, rapidly dilute the culture with sterile, filtered water of a lower salinity (or with deionized water containing the same nutrient concentrations) to achieve the target lower salinity (e.g., 27 PSU).[11]
-
Control: For the control group, add an equivalent volume of sterile, filtered seawater at the initial salinity (35 PSU) to account for any effects of dilution.[12]
-
Time-Course Sampling: Collect samples for cell counts and brevetoxin analysis at various time points after the salinity shift (e.g., immediately, 3 hours, 24 hours, and several days) to observe the temporal response.[11]
Brevetoxin Extraction and Quantification
Solid-Phase Extraction (SPE)
-
Sample Preparation: Filter a known volume of culture through a glass fiber filter to separate the cells (particulate fraction) from the culture medium (dissolved fraction).
-
Cell Lysis: Lyse the cells on the filter using a method such as sonication in a solvent like methanol.
-
Column Conditioning: Condition a C18 or HLB SPE cartridge with methanol followed by methanol/water mixtures.[9][16]
-
Sample Loading: Load the cell lysate or the filtered culture medium onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-concentration methanol/water solution to remove salts and polar interferences.[9]
-
Elution: Elute the brevetoxins from the cartridge using 100% methanol.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Inject the eluted sample onto a C18 reversed-phase HPLC column. Use a gradient of mobile phases (e.g., water and acetonitrile with a modifier like formic acid) to separate the different brevetoxin congeners.
-
Mass Spectrometry Detection: Detect and quantify the separated brevetoxins using a mass spectrometer, often a triple quadrupole or time-of-flight instrument, in positive ion mode.[8][9][17] Multiple reaction monitoring (MRM) can be used for high specificity and sensitivity.[8]
Visualizations: Pathways and Workflows
Signaling Pathways and Biosynthesis
The biosynthesis of brevetoxins, like other polyketides, is carried out by large, multi-domain enzymes called polyketide synthases (PKSs). The regulation of the genes encoding these enzymes is complex and thought to involve eukaryotic signaling pathways such as protein phosphorylation cascades.[7] While the complete pathway from environmental signal to toxin production is not fully elucidated, a conceptual model can be visualized.
Caption: Conceptual overview of factors regulating this compound synthesis.
Experimental Workflow for Nutrient Limitation Study
Caption: Workflow for studying nutrient limitation on brevetoxin production.
Experimental Workflow for Osmotic Stress Study
Caption: Workflow for studying osmotic stress on brevetoxin production.
Conclusion and Future Directions
The production of this compound by Karenia brevis is a multifaceted process influenced by a combination of environmental stressors and the genetic makeup of the dinoflagellate strain. Nutrient limitation, particularly by phosphorus, is a well-documented driver of increased cellular toxicity. The role of salinity and osmotic stress remains an area of active research with conflicting findings, highlighting the need for further standardized studies.
For researchers and drug development professionals, a thorough understanding of these influencing factors is critical. It allows for more accurate prediction of bloom toxicity and informs the design of laboratory studies aimed at maximizing brevetoxin yields for pharmacological research. Future research should focus on elucidating the specific intracellular signaling pathways that connect environmental cues to the regulation of PKS gene expression. The application of transcriptomics, proteomics, and metabolomics will be instrumental in unraveling the complex regulatory networks governing brevetoxin biosynthesis. This knowledge will not only enhance our ability to manage the detrimental effects of K. brevis blooms but also unlock the potential for harnessing these potent neurotoxins for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Brevetoxin Dynamics and Bioavailability from Floc Following PAC-Modified Clay Treatment of Karenia brevis Blooms [mdpi.com]
- 4. NITROGEN LIMITATION INCREASES BREVETOXINS IN KARENIA BREVIS (DINOPHYCEAE): IMPLICATIONS FOR BLOOM TOXICITY(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Osmotic stress does not trigger brevetoxin production in the dinoflagellate Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osmotic stress does not trigger brevetoxin production in the dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. whoi.edu [whoi.edu]
- 14. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Polyketide biosynthesis in dinoflagellates: what makes it different? - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Environmental Fate of Brevetoxin B
Abstract
Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These cyclic polyether compounds are notorious for their role in harmful algal blooms (HABs), commonly known as "red tides," which can lead to massive fish kills, neurotoxic shellfish poisoning (NSP) in humans, and significant economic and ecological disruption. This compound (PbTx-2) is a principal congener in this family. Understanding its natural origins, biosynthesis, and complex environmental fate—including bioaccumulation through the food web and degradation via abiotic and biotic pathways—is critical for risk assessment, the development of mitigation strategies, and exploring its pharmacological potential. This document provides a comprehensive technical overview of the current scientific understanding of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways.
Natural Sources and Biosynthesis
Primary Producer
The primary natural source of brevetoxins is the marine dinoflagellate Karenia brevis (formerly Gymnodinium breve or Ptychodiscus brevis)[1][2][3]. This photosynthetic, single-celled organism is predominantly found in the Gulf of Mexico, where it can form massive blooms[4][5]. While K. brevis is the most studied producer, other species within the Karenia genus have also been associated with brevetoxin production[1][6]. The toxin is synthesized intracellularly and can be released into the environment upon cell lysis[7].
Biosynthesis of this compound
The biosynthesis of this compound (BTX-B) follows a complex polyketide synthesis pathway.[4][8]. The carbon backbone is assembled from acetate units that have been modified by the citric acid cycle[1]. Labeling experiments have confirmed that the molecule's 50 carbons are derived from acetate and S-adenosylmethionine, which provides the methyl groups[1][9].
The prevailing hypothesis for the formation of the distinctive ladder-like polyether structure involves an epoxide-opening cyclization cascade[9][10]. This model suggests that a linear polyepoxide precursor undergoes a series of stereospecific ring-closing reactions to form the trans-fused cyclic ether system[10]. While biomimetic chemical syntheses support the feasibility of this cascade, the specific genes and multi-enzyme complexes (polyketide synthases or PKS) responsible for this process in K. brevis are still under active investigation[4][9][10].
Toxin Concentration in Natural Sources
The concentration of brevetoxins in K. brevis and the surrounding environment can vary significantly depending on the bloom's nutrient status and other environmental factors.
Table 1: Brevetoxin Concentrations in Natural Sources
| Matrix | Analyte(s) | Concentration Range | Location / Conditions | Reference(s) |
|---|---|---|---|---|
| K. brevis Cells | Brevetoxins | 1 - 68 pg/cell | Field measurements, Gulf of Mexico | [1] |
| K. brevis 165 Cells | Total BTX Metabolites | 6.78 - 21.53 pg/cell | Laboratory culture | [11] |
| Seawater | PbTx-2 and PbTx-3 | ~1.5 µg/L | Low K. brevis bloom, Florida Gulf Coast | [12] |
| Seawater | Brevetoxins | 0 - 30 ng/L | At 1,000 K. brevis cells/L | [13] |
| Shellfish (Oysters, Clams) | Brevetoxins | 0.012 - 9.9 mg/kg | Naturally contaminated samples | [14][15] |
| Shellfish (Mussels) | BTX-2 + BTX-3 | Up to 57.4 µg/kg (total flesh) | Diana Lagoon, France |[6] |
Environmental Fate
Once released into the marine environment, this compound is subject to several processes that determine its persistence, distribution, and impact, including bioaccumulation in the food web and degradation by abiotic and biotic factors.
Bioaccumulation and Trophic Transfer
Brevetoxins readily bioaccumulate in marine organisms, posing a significant risk for transfer up the food web.[16].
-
Filter-Feeding Shellfish: Organisms like oysters, clams, and mussels filter K. brevis cells from the water, accumulating toxins in their tissues to levels that can cause Neurotoxic Shellfish Poisoning (NSP) in human consumers.[1][5][17].
-
Fish: Fish can accumulate brevetoxins through their diet, including consumption of toxic prey or direct ingestion of K. brevis cells.[18]. Studies have shown that fish can carry high toxin loads, with concentrations up to 1540 ng/g measured in muscle tissue.[18]. This makes them a significant vector for transferring toxins to higher trophic levels.[18][19].
-
Top Predators: The trophic transfer of brevetoxins has been conclusively linked to mass mortality events in marine mammals (e.g., bottlenose dolphins, manatees) and seabirds that consume contaminated fish or shellfish.[1][16][20].
Environmental Degradation
This compound can be removed from the environment through two primary degradation pathways: photodegradation and microbial degradation.
2.2.1 Photodegradation
Sunlight-mediated reactions are a significant sink for dissolved this compound in seawater.[21]. The process is not a direct photolysis of the toxin but rather an indirect, photosensitized pathway that requires the presence of chromophoric dissolved organic matter (CDOM) and trace metals.[21][22]. The degradation of PbTx-2 follows first-order kinetics and results in the formation of at least 18 different photoproducts, which appear to be more stable than the parent compound.[23]. The rate of photodegradation is significantly accelerated under deoxygenated conditions.[22].
2.2.2 Microbial Degradation
Certain marine bacteria have demonstrated the ability to biodegrade brevetoxins.[12]. While this pathway is considered less dominant than photodegradation, it contributes to the natural attenuation of the toxin. Studies have isolated bacterial strains, such as Chromohalobacter sp., that can effectively break down brevetoxins when it is the sole carbon source.[12][24].
Table 2: Environmental Degradation Rates for this compound (PbTx-2)
| Degradation Pathway | Key Factors | Rate / Half-Life | Conditions | Reference(s) |
|---|---|---|---|---|
| Photodegradation | Sunlight, CDOM, Trace Metals | First-order rate: 0.20 ± 0.04 h⁻¹ Half-life: ~3 hours | Coastal seawater | [21][22] |
| Sunlight (CDOM removed) | First-order rate: 0.08 ± 0.03 h⁻¹ | UV-irradiated seawater | [21][22] | |
| Sunlight (CDOM & metals removed) | No significant degradation | UV-irradiated, Chelex-treated seawater | [21][22] | |
| Dark Control | ~3% degradation after 24 hours | Natural seawater | [23][25] |
| Microbial Degradation | Chromohalobacter sp. (MB-4) | Up to 45% efficiency | Laboratory culture |[12] |
Experimental Protocols and Methodologies
The study of brevetoxins relies on a range of analytical techniques for their extraction, detection, and quantification.
Toxin Extraction from Shellfish
A common procedure for extracting lipophilic toxins like brevetoxins from shellfish tissue involves solvent extraction.
-
Homogenization: Shellfish tissue is homogenized to a uniform consistency.
-
Extraction: The homogenate is typically extracted with a solvent such as acetone or methanol, followed by partitioning into a less polar solvent like dichloromethane or ethyl acetate to isolate the lipid-soluble toxins.
-
Cleanup: The crude extract is often subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.
Detection and Quantification Methods
Several analytical methods are employed for the detection and quantification of brevetoxins, each with distinct advantages.
3.2.1 Liquid Chromatography-Mass Spectrometry (LC-MS/MS) This is the gold standard for the specific identification and quantification of brevetoxin congeners and their metabolites.[14][15].
-
Principle: The method separates different toxin analogs using liquid chromatography, followed by detection using tandem mass spectrometry, which provides high selectivity and sensitivity based on the mass-to-charge ratio of the parent molecule and its fragments.
-
Protocol Summary: An extracted sample is injected into an LC system (typically with a C18 column). A gradient of mobile phases (e.g., water and acetonitrile with modifiers like formic acid) is used for separation. The eluent is directed to a mass spectrometer operating in a mode like Multiple Reaction Monitoring (MRM) for targeted quantification.[15].
3.2.2 Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is a widely used immunological method for rapid screening of total brevetoxin-like compounds.[26][27].
-
Principle: A competitive ELISA format is typically used. Microtiter plates are coated with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA). A sample containing unknown amounts of brevetoxin is mixed with a known amount of anti-brevetoxin polyclonal antibody and added to the plate. The free toxin in the sample competes with the plate-bound toxin for antibody binding sites. The amount of antibody bound to the plate, detected with a secondary enzyme-labeled antibody and a chromogenic substrate, is inversely proportional to the concentration of toxin in the sample.[27].
-
Working Range: The quantitative detection range for one validated assay in human plasma was 0.0400–2.00 ng/mL brevetoxin 3 equivalents.[26].
3.2.3 Neuroblastoma Cell-Based Assay (N2a Assay) This functional assay measures the biological activity of toxins that act on voltage-gated sodium channels.[28].
-
Principle: Neuroblastoma cells (e.g., Neuro-2a) are exposed to ouabain and veratridine, which together cause sodium influx and subsequent cell death. Brevetoxins potentiate this effect by persistently activating sodium channels. The presence of brevetoxin in a sample leads to increased cell death, which can be quantified using a viability dye (e.g., MTT). The toxicity is compared to a standard curve of a known brevetoxin congener.[28].
-
Application: It is particularly useful for assessing the total toxic potential of a sample, including unknown or uncharacterized metabolites that may be biologically active.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Karenia brevis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Karenia – Harmful Algal Blooms [hab.whoi.edu]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.library.noaa.gov [repository.library.noaa.gov]
- 11. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 12. Biodegradation of polyether algal toxins–Isolation of potential marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Insights into Brevetoxicosis in Sea Turtles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Brevetoxin Depuration in Shellfish via Production of Non-toxic Metabolites: Consequences for Seafood Safety and the Environmental Fate of Biotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brevetoxins, like ciguatoxins, are potent ichthyotoxic neurotoxins that accumulate in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Red Tide: Karenia Brevis – Thompson Earth Systems Institute [floridamuseum.ufl.edu]
- 21. researchgate.net [researchgate.net]
- 22. repository.uncw.edu [repository.uncw.edu]
- 23. Brevetoxin Degradation and By-Product Formation via Natural Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Detection of Brevetoxin in Human Plasma by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 28. researchgate.net [researchgate.net]
Toxicological Profile of Brevetoxin B in Marine Fauna: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate, Karenia brevis. These lipid-soluble polyether compounds are notorious for their involvement in harmful algal blooms (HABs), commonly known as "red tides," particularly in the Gulf of Mexico.[1][2] Brevetoxin B (PbTx-2) is one of the most abundant and well-studied congeners.[3][4] Its toxicological impact on marine fauna is extensive, leading to massive fish kills, marine mammal mortalities, and contamination of shellfish, posing a significant threat to marine ecosystems and public health through neurotoxic shellfish poisoning (NSP).[5][6][7] This technical guide provides a comprehensive overview of the toxicological profile of this compound in marine fauna, detailing its mechanism of action, quantitative toxicological data, and the experimental protocols used for its assessment.
Mechanism of Action
The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of action potentials in nerve and muscle cells.[1][8] this compound binds with high affinity to site 5 on the α-subunit of the VGSC.[5][9] This binding has several key consequences:
-
Persistent Activation: It causes the channel to open at the normal resting membrane potential and remain open for a longer duration.[8][9]
-
Shift in Voltage Dependence: The voltage-dependence of channel activation is shifted to more negative potentials, meaning the channel opens more easily.[9]
-
Inhibition of Inactivation: It inhibits the natural inactivation process of the channel.[8]
This persistent activation of VGSCs leads to a continuous influx of Na+ ions into the cell, resulting in membrane depolarization and uncontrolled nerve firing.[8][10] This hyperexcitability of nerve and muscle cells is the underlying cause of the neurotoxic effects observed in exposed marine animals.[11]
Signaling Pathway of this compound
The binding of this compound to VGSCs initiates a cascade of downstream signaling events. The persistent depolarization and sodium influx disrupt cellular ion homeostasis, leading to secondary effects on other ion channels and intracellular signaling pathways.
Toxicological Effects in Marine Fauna
This compound exhibits a broad spectrum of toxicity across various marine phyla. The effects can be acute, leading to rapid mortality, or chronic, resulting in sublethal impacts on health and behavior.
Invertebrates
Filter-feeding bivalves, such as oysters and clams, are particularly susceptible to accumulating brevetoxins from K. brevis cells. While often resistant to the acute toxic effects themselves, they become vectors for transferring the toxins to higher trophic levels.[12]
Fish
Fish are highly sensitive to brevetoxins, and exposure often results in massive fish kills during red tide events.[13] The toxin can be absorbed through the gills or ingested. Symptoms include loss of equilibrium, erratic swimming, convulsions, and ultimately, death due to respiratory failure.[13]
Sea Turtles
Sea turtles can be exposed to brevetoxins through the ingestion of contaminated prey or seagrass, as well as through inhalation of toxic aerosols.[4] Neurological symptoms are prominent, and brevetoxicosis is a significant cause of sea turtle stranding and mortality.[14]
Marine Mammals
Marine mammals, including dolphins and manatees, are also severely affected by brevetoxins.[15][16] Exposure occurs primarily through the consumption of contaminated fish or seagrass.[15] Brevetoxicosis in marine mammals can lead to seizures, respiratory distress, and death.[11]
Quantitative Toxicological Data
The following tables summarize available quantitative data on the toxicity and accumulation of this compound and its congeners in various organisms.
Table 1: Acute Toxicity of Brevetoxins in Animal Models
| Toxin | Organism | Route of Administration | LD50 | Reference |
| PbTx-1 | Mouse | Intraperitoneal | 180 µg/kg | [13] |
| PbTx-2 | Mouse | Oral | 6600 µg/kg bw | [10][17] |
| PbTx-3 | Mouse | Oral | 520 µg/kg bw | [10][17] |
| BTX-B | ICR Mouse | Intraperitoneal | 455 µg/kg | [14] |
Table 2: Brevetoxin Accumulation in Marine Organisms
| Organism | Tissue | Toxin Concentration | Conditions | Reference |
| Omnivorous Fish | Viscera | up to 2675 ng/g | Experimental exposure to toxic shellfish | [15][18] |
| Omnivorous Fish | Muscle | up to 1540 ng/g | Experimental exposure to toxic shellfish | [15][18] |
| Planktivorous Fish | Viscera | 616 ng/g (average) | 24h exposure to K. brevis cultures | [18] |
| Planktivorous Fish | Muscle | 333 ng/g (average) | 24h exposure to K. brevis cultures | [18] |
| Oysters and Clams | Soft Tissue | 1,500 - 28,000 ng/g PbTx-3 equivalent | Post-bloom | [12] |
Experimental Protocols
A variety of in vivo and in vitro assays are utilized to detect and quantify brevetoxins and assess their toxicological effects.
Mouse Bioassay for Shellfish Toxicity
The mouse bioassay is the traditional method for monitoring brevetoxin levels in shellfish for regulatory purposes.
Protocol:
-
Sample Preparation: A known weight of shellfish tissue is homogenized.
-
Extraction: The homogenate is extracted with a solvent, typically acetone.[1]
-
Solvent Removal: The solvent is evaporated to concentrate the lipid-soluble toxins.
-
Resuspension: The residue is resuspended in a suitable vehicle, such as 5% Tween 60 in saline.[14]
-
Injection: A standardized dose is injected intraperitoneally into mice.[14]
-
Observation: The mice are observed for characteristic neurological symptoms and the time to death is recorded.
-
Quantification: The toxicity is quantified in "Mouse Units" (MU), where one MU is the amount of toxin that kills 50% of the test animals in a specific timeframe.[19] The regulatory limit in the US is 20 MU per 100 g of shellfish tissue.[19]
Neuroblastoma Cell-Based Assay (CBA-N2a)
This in vitro assay provides a more rapid and ethical alternative to the mouse bioassay. It utilizes a neuroblastoma cell line (N2a) that expresses VGSCs.
Protocol:
-
Cell Culture: N2a cells are cultured in microplates to form a monolayer.[20]
-
Toxin Exposure: The cells are exposed to shellfish extracts or brevetoxin standards in the presence of ouabain and veratridine. Ouabain inhibits the Na+/K+ pump, and veratridine is another VGSC activator that potentiates the effect of brevetoxin.[19][21]
-
Incubation: The plates are incubated for a set period.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.[20] A decrease in cell viability is proportional to the amount of brevetoxin present.
Receptor Binding Assay
This assay measures the ability of a sample to compete with a radiolabeled or fluorescently labeled brevetoxin for binding to site 5 on the VGSC.
Protocol:
-
Receptor Preparation: A source of VGSCs, such as synaptosomes prepared from rat brain, is used.[22]
-
Competitive Binding: The synaptosomes are incubated with a constant amount of labeled brevetoxin (e.g., [3H]PbTx-3 or a fluorescent derivative) and varying concentrations of the unlabeled sample or standard.[1][23]
-
Separation: The bound and free labeled brevetoxin are separated, typically by rapid filtration.[1]
-
Detection: The amount of bound labeled brevetoxin is measured using a scintillation counter (for radiolabels) or a fluorometer (for fluorescent labels).
-
Quantification: The concentration of brevetoxin in the sample is determined by the degree to which it inhibits the binding of the labeled brevetoxin.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunological assay used for the rapid screening of brevetoxins.
Protocol:
-
Plate Coating: Microtiter plates are coated with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA).[1][24]
-
Competitive Reaction: The sample or standard is pre-incubated with a specific anti-brevetoxin antibody. This mixture is then added to the coated plate.[1]
-
Incubation and Washing: The plate is incubated, allowing the free antibody to bind to the coated antigen. The plate is then washed to remove unbound components.[25]
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.[1]
-
Measurement: The color development is measured using a plate reader. The signal is inversely proportional to the amount of brevetoxin in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific analytical method for the identification and quantification of different brevetoxin congeners.
Protocol:
-
Extraction: Brevetoxins are extracted from the sample matrix using an appropriate solvent.[26]
-
Chromatographic Separation: The extract is injected into a liquid chromatograph, where the different brevetoxin congeners are separated on a column (e.g., C18).[27]
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and their mass-to-charge ratio is determined, allowing for specific identification and quantification.[26][27]
Conclusion
This compound poses a significant and multifaceted threat to marine ecosystems. Its potent neurotoxicity, ability to bioaccumulate, and transfer through the food web have profound consequences for a wide range of marine fauna. A thorough understanding of its toxicological profile, including its mechanism of action and the sublethal and lethal effects it elicits, is crucial for assessing the ecological risks of K. brevis blooms. The continued development and refinement of sensitive and reliable detection methods are essential for monitoring shellfish safety, managing marine animal health, and advancing research into the complex interactions between harmful algal blooms and marine ecosystems. The information presented in this guide serves as a valuable resource for researchers and professionals working to mitigate the impacts of these potent marine neurotoxins.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse N2a Neuroblastoma Assay: Uncertainties and Comparison with Alternative Cell-Based Assays for Ciguatoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicogenomic effects of marine brevetoxins in liver and brain of mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Chemodiversity of Brevetoxins and Other Potentially Toxic Metabolites Produced by Karenia spp. and Their Metabolic Products in Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 14. besjournal.com [besjournal.com]
- 15. Red tides and marine mammal mortalities: Unexpected brevetoxin vectors may account for deaths long after or remote from an algal bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guidance Level for Brevetoxins in French Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brevetoxins, like ciguatoxins, are potent ichthyotoxic neurotoxins that accumulate in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) [mdpi.com]
- 21. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Brevenal Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and utilization of a fluorescence-based receptor-binding assay for the site 5 voltage-sensitive sodium channel ligands brevetoxin and ciguatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. attogene.com [attogene.com]
- 26. scholarworks.uno.edu [scholarworks.uno.edu]
- 27. On-line high-performance liquid chromatography-electrospray ionization mass spectrometry for the determination of brevetoxins in "red tide" algae - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Brevetoxin B Metabolism and Detoxification in Shellfish
This technical guide provides a comprehensive overview of the metabolic pathways and detoxification mechanisms of this compound (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis. Shellfish, being filter feeders, accumulate these toxins, posing a significant threat to public health through Neurotoxic Shellfish Poisoning (NSP).[1][2][3] Understanding the biotransformation of these toxins within shellfish is critical for accurate monitoring, risk assessment, and the development of potential therapeutic interventions.
Shellfish employ a series of metabolic processes to detoxify brevetoxins, converting them into various metabolites.[4] These biotransformations, primarily occurring in the digestive gland, involve Phase I oxidation and reduction reactions followed by Phase II conjugation reactions.[5] However, the metabolism is complex and varies significantly between shellfish species, leading to a diverse array of toxin derivatives in contaminated seafood.[6]
This compound Metabolic Pathways
The metabolism of this compound (PbTx-2), the most abundant congener produced by K. brevis, is a critical process that alters the toxin's structure, polarity, and persistence in shellfish tissues.[1][7] This biotransformation occurs primarily through two phases of enzymatic reactions.
Phase I: Biotransformation (Oxidation and Reduction)
Phase I reactions introduce or expose functional groups on the parent toxin, preparing it for subsequent conjugation. The primary transformations of the aldehyde group on the PbTx-2 side chain are reduction and oxidation.[6]
-
Reduction to PbTx-3: The most common metabolic conversion is the reduction of the terminal aldehyde group of PbTx-2 to an alcohol, forming PbTx-3.[4][7] This conversion is rapid, and in many shellfish species like the Eastern oyster (Crassostrea virginica), PbTx-3 becomes a dominant metabolite soon after exposure.[4][6][8]
-
Oxidation to BTX-B5: The aldehyde group of PbTx-2 can also be oxidized to a carboxylic acid, yielding the metabolite BTX-B5.[6][9] Both reduction and oxidation pathways appear to be common across various bivalve species.[6]
These initial reactions are believed to be catalyzed by cytochrome P450 (CYP) monooxygenase enzymes located in the microsomes of the digestive gland.[5][9][10] While CYP-mediated metabolism is well-documented in mammals for brevetoxins, its direct role in shellfish is inferred from the presence and function of these enzyme systems in molluscs.[5][9][11]
Phase II: Conjugation
Following Phase I modifications, the brevetoxin molecule and its metabolites undergo conjugation with endogenous molecules. This process significantly increases their polarity, which is a key step in detoxification and elimination.
-
Glutathione Conjugation: Brevetoxin metabolites can be conjugated with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[12][13] This reaction is catalyzed by Glutathione S-transferases (GSTs), a major family of Phase II detoxification enzymes.[10][14][15]
-
Cysteine and other Amino Acid Conjugates: The glutathione conjugates are often further metabolized. The breakdown of the glutathione moiety leads to the formation of cysteine conjugates, such as cysteine-PbTx and its sulfoxide derivative.[4][7][12] These cysteine conjugates are particularly significant as they can be highly persistent in shellfish tissues for weeks or even months after the dissipation of a K. brevis bloom.[4][7] Other amino acid conjugates, including those with glycine and taurine, have also been identified.[2][12]
-
Fatty Acid Conjugates: A further level of complexity is added when amino acid-PbTx conjugates react with fatty acids to form lipophilic fatty acid-amino acid-PbTx conjugates.[12][16] These compounds, such as BTX-B4 (a fatty acid conjugate of cysteine sulfoxide-PbTx), can be major contributors to the overall toxicity of contaminated shellfish extracts.[2]
dot digraph "Brevetoxin_B_Metabolic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes PbTx2 [label="this compound (PbTx-2)\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PbTx3 [label="PbTx-3\n(Alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BTXB5 [label="BTX-B5\n(Carboxylic Acid)", fillcolor="#FBBC05"]; PhaseII [label="Phase II Conjugation\n(Increased Polarity)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; GSH_Conj [label="Glutathione-PbTx\nConjugates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cys_Conj [label="Cysteine-PbTx\nConjugates\n(Persistent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Acid_Conj [label="Fatty Acid-Amino Acid-PbTx\nConjugates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elimination [label="Detoxification &\nElimination", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PbTx2 -> PbTx3 [label=" Reduction\n(e.g., CYP enzymes)"]; PbTx2 -> BTXB5 [label=" Oxidation\n(e.g., CYP enzymes)"];
{PbTx3, BTXB5} -> PhaseII [style=dashed];
PhaseII -> GSH_Conj [label=" GSTs"]; GSH_Conj -> Cys_Conj [label=" Breakdown"]; Cys_Conj -> Fatty_Acid_Conj [label=" Acylation"];
{GSH_Conj, Cys_Conj, Fatty_Acid_Conj} -> Elimination; } this compound Metabolic Pathway in Shellfish.
Quantitative Data on this compound and its Metabolites
The biotransformation of PbTx-2 results in a complex mixture of metabolites. The relative abundance of these compounds varies by shellfish species and duration of exposure.
Table 1: Major this compound Metabolites Identified in Shellfish
| Toxin/Metabolite Name | Parent Toxin | Chemical Modification | Molecular Weight (Da) | Species Commonly Found In | Citation(s) |
|---|---|---|---|---|---|
| Brevetoxin-2 (PbTx-2) | - | Parent Aldehyde | 895.5 | Oysters, Clams, Mussels | [9][17] |
| Brevetoxin-3 (PbTx-3) | PbTx-2 | Reduction of aldehyde to alcohol | 897.5 | Oysters, Clams, Mussels | [4][8][17] |
| Brevetoxin-B5 (BTX-B5) | PbTx-2 | Oxidation of aldehyde to acid | 911.5 | Cockles, Mussels, Oysters | [6][9][17] |
| Cysteine-PbTx | PbTx-2 | Cysteine Conjugation | 1018.5 | Oysters | [4][8][12] |
| Cysteine-PbTx Sulfoxide | PbTx-2 | Oxidized Cysteine Conjugate | 1034.5 | Oysters | [4][8][12] |
| Glutathione-PbTx | PbTx-2 | Glutathione Conjugation | ~1204 | Oysters | [12][16] |
| Brevetoxin-B1 (BTX-B1) | PbTx-2 | Taurine Conjugation | - | Cockles, Clams | [6][17] |
| Brevetoxin-B2 (BTX-B2) | PbTx-2 | Cysteine Sulfoxide Conjugate | - | Mussels, Clams, Oysters |[2][17] |
Table 2: Recovery and Persistence Data for Brevetoxin Metabolites | Shellfish Species | Metabolite(s) | Finding | Quantitative Detail | Citation(s) | | :--- | :--- | :--- | :--- | | Eastern Oyster (C. virginica) | PbTx-3 | Rapid elimination | Largely eliminated within 2 weeks post-exposure. |[4] | | Eastern Oyster (C. virginica) | Cysteine-PbTx | High persistence | Persisted for up to 8 weeks post-exposure. |[4] | | Hard Clam, Eastern Oyster | S-desoxy BTX-B2, BTX-B2, BTX-B1 | Major persistent components | Summed levels of these metabolites correlated highly with composite toxin levels (R²=0.9). |[18] | | Various Bivalves | PbTx-2, PbTx-3, BTX-B2, BTX-B5 | LC/MS/MS Method Validation | Method recoveries ranged from 73% to 112% for most metabolites. |[17] | | Eastern Oyster (C. virginica) | PbTx-2 | In vitro metabolism | 100% transformation observed within 3 hours of incubation with oyster homogenate. |[19] |
Experimental Protocols
Standardized methods are crucial for the reliable detection and quantification of brevetoxins and their metabolites in shellfish.
Protocol 1: Extraction of Brevetoxins from Shellfish Tissue
This protocol describes a common method for extracting brevetoxins for LC-MS analysis.[20][21]
-
Homogenization: Weigh 2-5 grams of shellfish tissue and homogenize with a solvent, typically acetone or aqueous acetonitrile (e.g., 50% ACN), at a specified tissue-to-solvent ratio (e.g., 1:4 w/v).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 4000 x g for 10 minutes) to pellet the solid tissue debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted toxins. For exhaustive extraction, this step may be repeated on the pellet and the supernatants combined.
-
Solvent Evaporation: Evaporate the organic solvent from the supernatant under a stream of nitrogen.
-
Defatting (Optional): For fatty tissues, a liquid-liquid partition against a non-polar solvent like n-hexane can be performed to remove lipids that may interfere with analysis. The aqueous methanolic layer containing the toxins is retained.[20]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Re-solubilize the extract in an appropriate loading buffer (e.g., 25% methanol).
-
Apply the sample to a C18 SPE cartridge, pre-conditioned with methanol and water.
-
Wash the cartridge with a low-percentage organic solvent to remove polar interferences.
-
Elute the brevetoxins with 100% methanol or another high-organic solvent.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small, precise volume of solvent suitable for LC-MS/MS injection (e.g., methanol).
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the specific and sensitive quantification of brevetoxin congeners.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with an additive (e.g., acetic acid or ammonium acetate).
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: A gradient elution is used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the toxins based on their polarity.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each toxin and monitoring for one or more specific product ions generated after fragmentation.
-
Quantification: External calibration curves are prepared using certified reference standards for each targeted brevetoxin metabolite. Matrix-matched standards are often used to correct for matrix effects.[21]
-
Protocol 3: In Vitro Metabolism Assay with Shellfish Homogenate
This assay is used to study the biotransformation of a parent toxin by shellfish enzymes directly.[19]
-
Preparation of Homogenate: Homogenize 1 gram of fresh, non-toxic shellfish tissue (typically digestive gland) in a suitable buffer.
-
Spiking: Add a known concentration of a pure brevetoxin standard (e.g., PbTx-2) to the homogenate.
-
Incubation: Agitate the mixture at room temperature for a set period (e.g., 3 hours). Time-course experiments can be performed by taking aliquots at different intervals.
-
Reaction Quenching & Extraction: Stop the enzymatic reaction by adding a large volume of an organic solvent like acetone. Proceed with the extraction and cleanup protocol as described in Protocol 1.
-
Analysis: Analyze the final extract by LC-MS/MS to identify and quantify the disappearance of the parent toxin and the appearance of its metabolites.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Sample [label="Shellfish Sample\nCollection", fillcolor="#F1F3F4"]; Homogenize [label="1. Homogenization\n(e.g., Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="2. Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant [label="3. Supernatant Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="4. SPE Cleanup\n(C18 Cartridge)", fillcolor="#FBBC05"]; Analysis [label="5. LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(MRM Mode)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ID [label="Metabolite\nIdentification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Homogenize; Homogenize -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Cleanup [label="Extraction"]; Cleanup -> Analysis [label="Elution & Reconstitution"]; Analysis -> Quant; Analysis -> ID; } Workflow for Brevetoxin Metabolite Analysis.
Conclusion
The metabolism of this compound in shellfish is a complex detoxification process involving Phase I and Phase II enzymatic reactions that produce a wide array of metabolites. Key transformations include the reduction of PbTx-2 to PbTx-3 and the formation of persistent cysteine and fatty acid conjugates.[2][4][6] These metabolic profiles are species-dependent, complicating monitoring efforts. The presence of these metabolites, which contribute to the overall toxicity, necessitates the use of advanced analytical methods like LC-MS/MS for comprehensive seafood safety assessment.[4] Further research into the specific enzymes involved and the toxicological profiles of all major metabolites is essential for protecting public health and managing the economic impacts of harmful algal blooms.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confirmation of brevetoxin metabolism in the Eastern oyster (Crassostrea virginica) by controlled exposures to pure toxins and to Karenia brevis cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P-450 and oxidative metabolism in molluscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brill.com [brill.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Neurotoxic shellfish poisoning and brevetoxin metabolites: a case study from Florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human metabolites of brevetoxin PbTx-2: Identification and confirmation of structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine biotoxins [fao.org]
- 11. Effects of marine biotoxins on drug-metabolizing cytochrome P450 enzymes and their regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS analysis of brevetoxin metabolites in the Eastern oyster (Crassostrea virginica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Fisheries and Aquatic Sciences [e-fas.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of Biomarkers in Monitoring Brevetoxins in Karenia brevis Exposed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brevetoxin Depuration in Shellfish via Production of Non-toxic Metabolites: Consequences for Seafood Safety and the Environmental Fate of Biotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NEMI Method Summary - BreveLCMS [nemi.gov]
- 21. Determination of neurotoxic shellfish poisoning toxins in shellfish by liquid chromatography-tandem mass spectrometry coupled with dispersive solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Clastogenic Activity of Brevetoxin B in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevetoxin B (PbTx-2), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, has demonstrated significant clastogenic activity in in vivo rat models. This technical guide synthesizes the current understanding of the mechanisms, experimental evidence, and methodologies related to this compound-induced chromosomal damage in rats. Quantitative data from key studies are presented, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. The guide also includes visualizations of the proposed signaling pathways and experimental workflows to provide a clear and comprehensive overview for researchers, scientists, and professionals in drug development.
Introduction
Brevetoxins are a group of cyclic polyether neurotoxins notorious for their role in "red tide" blooms and the subsequent neurotoxic shellfish poisoning (NSP) in humans.[1][2] Their primary mechanism of neurotoxicity involves the binding to and activation of voltage-gated sodium channels, leading to persistent nerve cell firing.[1][3][4] Beyond its neurotoxic effects, emerging evidence has highlighted the genotoxic potential of this compound, specifically its ability to induce chromosomal damage (clastogenicity) in vivo. This guide focuses on the in vivo clastogenic activity of this compound in rat models, providing a detailed technical overview for the scientific community.
Quantitative Assessment of Clastogenic Activity
In vivo studies have quantitatively demonstrated the clastogenic effects of this compound in rats. The primary evidence comes from DNA fragmentation analysis using the comet assay.
Table 1: Summary of In Vivo Clastogenic Activity of this compound in Rats
| Experimental Model | Toxin & Dosage | Route of Administration | Tissue Analyzed | Key Finding | Reference |
| Male F344 rats | This compound (PbTx-2), 45 µg/kg | Intratracheal | Liver cells | Two to three-fold increase in the amount of DNA in the comet tails, indicating DNA fragmentation.[5] | [5] |
| Rats | This compound (PbTx-2), 45 µg/kg | Intratracheal | Lung tissue | Formation of DNA adducts with adenosine and guanosine.[6][7][8] | [6][7][8] |
Mechanism of Clastogenicity
The clastogenic activity of this compound is believed to be mediated through its metabolic activation and subsequent formation of DNA adducts.
Metabolic Activation
Following administration, this compound undergoes metabolic changes, including epoxidation.[5][6] This process, particularly the formation of a C(27,28)-epoxy brevetoxin metabolite (PbTx-6), is a critical step in its activation to a genotoxicant.[7][8] Epoxides are highly reactive electrophilic intermediates that can readily react with nucleophilic sites on cellular macromolecules, including DNA.[6]
DNA Adduct Formation
The reactive epoxide metabolites of this compound can covalently bind to DNA, forming brevetoxin-DNA adducts.[6][7][8] In vivo studies in rats have identified adducts with guanosine and adenosine in the lungs following intratracheal exposure to this compound.[6][7] The formation of these adducts is a key initiating event in chemical carcinogenesis and can lead to DNA strand breaks and chromosomal aberrations if not properly repaired.
Proposed pathway of this compound-induced clastogenicity in rats.
Experimental Protocols
In Vivo Comet Assay for DNA Fragmentation
This protocol is based on the methodology described for assessing DNA damage in rat liver cells following this compound exposure.[5]
Animals:
-
Male F344 rats.
Treatment:
-
Rats are exposed to this compound (45 µg/kg body weight) via intratracheal administration.
-
A control group receives the vehicle (e.g., saline).
Sample Collection and Preparation:
-
At a predetermined time point post-exposure, animals are euthanized.
-
The liver is excised and placed in a chilled buffer.
-
A small piece of the liver is minced to release cells.
-
The cell suspension is filtered to remove debris.
Comet Assay Procedure (Alkaline Lysis/Electrophoresis):
-
Isolated liver cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
The slides are immersed in a cold lysing solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Slides are then placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis is performed at a low voltage, allowing the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green), and visualized using a fluorescence microscope.
Data Analysis:
-
The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
-
Image analysis software is used to calculate parameters such as "% DNA in tail" and "tail moment."
-
A statistically significant increase in these parameters in the treated group compared to the control group indicates DNA fragmentation.
Analysis of Brevetoxin-DNA Adducts
This protocol is based on the methods used to identify DNA adducts in rat lung tissue.[6][7][8]
Animals and Treatment:
-
Rats are exposed to this compound (45 µg/kg body weight) via intratracheal administration.
Sample Collection and DNA Isolation:
-
After exposure, the lungs are harvested.
-
Genomic DNA is isolated from the lung tissue using standard DNA extraction protocols (e.g., phenol-chloroform extraction or commercial kits).
DNA Hydrolysis:
-
The purified DNA is enzymatically hydrolyzed to individual nucleosides.
LC-MS/MS Analysis:
-
The nucleoside hydrolysates are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The LC system separates the different nucleosides.
-
The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of the expected brevetoxin-nucleoside adducts (e.g., brevetoxin-guanosine and brevetoxin-adenosine).
Data Interpretation:
-
The presence of peaks corresponding to the specific m/z values of the brevetoxin-DNA adducts in the samples from treated animals, and their absence in control samples, confirms the formation of these adducts.
Workflow for in vivo assessment of this compound clastogenicity in rats.
Implications and Future Directions
The in vivo clastogenic activity of this compound in rats raises concerns about the potential long-term health effects of exposure to this toxin, particularly in the context of chronic environmental or occupational exposures. The formation of DNA adducts is a known initiator of carcinogenesis, suggesting that this compound may have carcinogenic potential.
Future research should focus on:
-
Establishing a clear dose-response relationship for the clastogenic effects of this compound in vivo.
-
Investigating the DNA repair mechanisms involved in the removal of brevetoxin-induced DNA damage.
-
Conducting long-term carcinogenicity studies in animal models.
-
Exploring the potential for synergistic genotoxic effects with other environmental contaminants.
Conclusion
The available evidence strongly indicates that this compound is a clastogen in rats, capable of inducing DNA fragmentation and forming DNA adducts in vivo. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundation for further research into the genotoxic risks associated with brevetoxin exposure and for the development of potential risk mitigation strategies. This information is crucial for regulatory agencies, environmental health scientists, and professionals in the pharmaceutical industry involved in the safety assessment of marine-derived compounds.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. Chemodiversity of Brevetoxins and Other Potentially Toxic Metabolites Produced by Karenia spp. and Their Metabolic Products in Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Derivative Brevetoxins: Historical Background, Multiplicity, and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a clastogen in rats, but lacks mutagenic potential in the SP-98/100 Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brevetoxin Forms Covalent DNA Adducts in Rat Lung Following Intratracheal Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brevetoxin forms covalent DNA adducts in rat lung following intratracheal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
Long-Term Ecological Impact of Brevetoxin B Accumulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brevetoxin B, a potent neurotoxin produced by the dinoflagellate Karenia brevis, represents a significant and persistent threat to marine ecosystems. Its accumulation in marine organisms triggers a cascade of adverse effects that reverberate through the food web, leading to mass mortality events, long-term health impacts on wildlife, and potential human health risks. This technical guide provides a comprehensive overview of the long-term ecological consequences of this compound accumulation, detailing its mechanism of action, trophic transfer, and the methodologies employed to study its impact. Quantitative data on toxin accumulation are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interactions at play.
Introduction
Harmful algal blooms (HABs) of Karenia brevis, commonly known as "red tides," are a recurring phenomenon in the Gulf of Mexico and other coastal regions worldwide.[1][2] These blooms release a suite of potent neurotoxins known as brevetoxins. This compound (PbTx-2) and its derivatives are of particular concern due to their stability and potent biological activity. These lipid-soluble polyether compounds are neurotoxins that bind to and activate voltage-gated sodium channels (VGSCs) in nerve and muscle cells, leading to uncontrolled nerve stimulation and a range of toxic effects.[3][4][5] The persistence of these toxins in the environment and their ability to bioaccumulate and biomagnify pose a long-term ecological threat that extends far beyond the immediate vicinity and duration of a red tide event.[6][7]
Ecological Impact and Trophic Transfer
The ecological impact of this compound is extensive, affecting a wide array of marine organisms from invertebrates to top predators. The toxin's lipophilic nature facilitates its accumulation in the tissues of marine organisms, leading to a progressive increase in concentration at higher trophic levels.
Accumulation in Marine Organisms
This compound and its metabolites can be found in a variety of marine species, often persisting long after a K. brevis bloom has dissipated.[6][8]
-
Shellfish: Filter-feeding bivalves such as oysters, clams, and mussels are primary vectors for brevetoxin transfer.[9][10][11] They can accumulate high concentrations of the toxin without apparent harm to themselves, serving as a persistent reservoir of toxicity in the ecosystem.[12] Depuration rates vary, with some studies showing that toxins can be retained for weeks to months.[3][11]
-
Fish: Fish can accumulate brevetoxins through the consumption of toxic phytoplankton or contaminated prey.[13][14] While high concentrations can lead to massive fish kills, sublethal levels can accumulate in various tissues, particularly the viscera, posing a threat to piscivorous predators.[13][14]
-
Sea Turtles: Sea turtles are highly susceptible to brevetoxicosis, with mass mortality events documented in loggerhead, Kemp's ridley, and green sea turtles.[8][15] Exposure occurs through the ingestion of contaminated prey and seagrass.[8]
-
Marine Mammals: Marine mammals, including dolphins and manatees, are also victims of brevetoxin poisoning, often through the consumption of contaminated fish or seagrass.[4][6][14][16] These events can have significant impacts on local populations.
Biomagnification in the Food Web
The transfer of this compound through the marine food web is a critical factor in its long-term ecological impact. The toxin is passed from primary consumers to higher trophic levels, with its concentration often increasing at each step. This process of biomagnification means that top predators can accumulate dangerous levels of the toxin even when concentrations in the surrounding water are low.
Persistence in the Environment
Brevetoxins can persist in the marine environment for extended periods, creating a long-term risk of exposure. They can accumulate in sediments and on seagrass blades, where they can be resuspended or consumed by organisms long after a bloom has subsided.[17][18] This environmental reservoir contributes to the chronic exposure of benthic and herbivorous organisms.
Quantitative Data on this compound Accumulation
The following tables summarize quantitative data on this compound (and its derivatives) concentrations found in various marine organisms and environmental matrices. These values can vary significantly depending on the location, duration, and intensity of the K. brevis bloom.
Table 1: Brevetoxin Concentrations in Marine Invertebrates
| Species | Tissue | Brevetoxin Concentration (ng/g) | Location/Study Details | Reference |
| Eastern Oyster (Crassostrea virginica) | Whole tissue | Up to 1986 | Experimental exposure to K. brevis | [11] |
| Hard Clam (Mercenaria mercenaria) | Whole tissue | Up to 1000 | Experimental exposure to K. brevis | [11] |
| Various Gastropods | Whole tissue | 1.1 - 198 (µg/g) | Field samples during K. brevis bloom | [7] |
| Spiked Oysters | Whole tissue | 2.5 (µ g/100g ) detection limit | Laboratory spiking experiment | [14] |
Table 2: Brevetoxin Concentrations in Marine Vertebrates
| Species | Tissue/Sample | Brevetoxin Concentration (ng/g) | Location/Study Details | Reference |
| Various Fish Species | Muscle | Rise during bloom, not to dangerous levels | Field collections in St. Joseph Bay, FL | [13] |
| Various Fish Species | Liver & Stomach | Highest concentrations during/after bloom | Field collections in St. Joseph Bay, FL | [13] |
| Omnivorous/Planktivorous Fish | Viscera | Up to 2675 | Experimental dietary transfer | [13] |
| Omnivorous/Planktivorous Fish | Muscle | Up to 1540 | Experimental dietary transfer | [13] |
| Kemp's Ridley Sea Turtle | Liver, Kidney, Digesta | 2 to >2000 | Stranded turtles during K. brevis blooms in Texas | [15] |
| Green Sea Turtle | Liver, Kidney, Digesta | 2 to >2000 | Stranded turtles during K. brevis blooms in Texas | [15] |
| Bottlenose Dolphin | Stomach Contents | High concentrations | Mortality event in Florida | [14] |
| Florida Manatee | Stomach Contents | High concentrations | Mortality event in Florida | [14] |
Table 3: Brevetoxin Concentrations in Environmental Matrices
| Matrix | Brevetoxin Concentration | Location/Study Details | Reference |
| Seagrass Epiphytes | 6 - 18 ng/g (dry wt) | Indian River Lagoon, FL (post-bloom) | [17] |
| Seagrass Epiphytes | Up to 1000 - 3000 ng/g (dry wt) | West Florida coast (during bloom) | [17] |
| Coastal Sediments | 1 - 10 ng/g (dry wt) | West Florida coast (post-bloom) | [17] |
Mechanism of Action and Signaling Pathways
The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a critical component of excitable cells.[3][19] this compound binds to site 5 on the alpha-subunit of the VGSC, leading to persistent activation of the channel.[1][3][19] This has several key consequences:
-
A shift in the activation voltage to more negative potentials.
-
Prolongation of the channel's open state.
-
Inhibition of channel inactivation.
This persistent influx of Na+ ions leads to membrane depolarization and uncontrolled nerve firing, which underlies the neurotoxic symptoms observed in exposed organisms.
Recent research has begun to elucidate the downstream signaling cascades initiated by this compound-induced VGSC activation. This includes alterations in intracellular calcium homeostasis and the activation of key signaling proteins. For example, studies have shown that brevetoxin exposure can lead to an increase in intracellular calcium levels, which in turn can activate signaling pathways involving extracellular signal-regulated kinases (ERK1/2) and the cAMP response element-binding protein (CREB).[12][13] These pathways are involved in a variety of cellular processes, including cell survival, synaptic plasticity, and gene expression, and their dysregulation by brevetoxins can contribute to neuronal damage.
Experimental Protocols
A variety of analytical and biological methods are employed to detect and quantify brevetoxins and to assess their toxicological effects.
Brevetoxin Detection and Quantification
References
- 1. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. attogene.com [attogene.com]
- 3. Brevetoxin - Wikipedia [en.wikipedia.org]
- 4. Effects of in vitro Brevetoxin Exposure on Apoptosis and Cellular Metabolism in a Leukemic T Cell Line (Jurkat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. scholarworks.uno.edu [scholarworks.uno.edu]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. On-line high-performance liquid chromatography-electrospray ionization mass spectrometry for the determination of brevetoxins in "red tide" algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Animal Toxins Influence Voltage-Gated Sodium Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brevetoxin activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. floridahealth.gov [floridahealth.gov]
- 18. Brevetoxin and Conotoxin Interactions with Single-Domain Voltage-Gated Sodium Channels from a Diatom and Coccolithophore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Initial Studies on the Neurotoxic Effects of Brevetoxin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies concerning the neurotoxic effects of Brevetoxin B (PbTx-2), a potent polyether neurotoxin produced by the marine dinoflagellate Karenia brevis. This document summarizes key quantitative data, details experimental methodologies from foundational research, and visualizes the critical signaling pathways and experimental workflows involved in understanding PbTx-2's mechanism of action.
Core Neurotoxic Mechanism
This compound primarily exerts its neurotoxic effects by targeting and activating voltage-gated sodium channels (VGSCs) in neurons.[1][2] This interaction occurs at site 5 on the alpha-subunit of the VGSC.[1][3][4] The binding of PbTx-2 to these channels leads to several critical alterations in neuronal function:
-
Lowered Activation Potential: The voltage required to open the sodium channel is reduced, making the neuron more excitable.[1]
-
Persistent Activation: The channels remain open for a prolonged period, leading to a sustained influx of sodium ions.[1]
-
Inhibition of Inactivation: The normal process of channel inactivation is hindered, contributing to continuous neuronal firing.[4][5]
This persistent activation of VGSCs is the primary event that triggers a cascade of downstream neurotoxic effects.
Quantitative Data Summary
The following tables summarize quantitative data from initial studies on the effects of this compound on neuronal systems.
Table 1: Effects of this compound on Neuronal Calcium Dynamics and Signaling
| Parameter | This compound (PbTx-2) Concentration | Observed Effect | Cell Type | Reference |
| Ca2+ Oscillations | 100 nM | Increased amplitude and reduced frequency | Murine neocortical neurons | [5] |
| Intracellular Ca2+ ([Ca2+]i) | 300 nM | Sustained increase | Murine neocortical neurons | [5] |
| ERK1/2 Activation | 100 nM | Sustained increase | Murine neocortical neurons | [5] |
| ERK1/2 Activation | 300 nM | Biphasic regulation (activation followed by dephosphorylation) | Murine neocortical neurons | [5] |
| CREB Phosphorylation | 300 nM | Peak increase at 30 minutes | Murine neocortical neurons | [5] |
| BDNF Gene Expression | 300 nM | Increased after 4 hours of treatment | Murine neocortical neurons | [5] |
| Glutamate Release | 30 nM | Approximately two-fold increase | Murine cerebrocortical neurons | [6] |
Table 2: Cytotoxicity of this compound
| Cell Line | This compound (PbTx-2) Concentration | Observed Effect | Notes | Reference |
| Neuro-2A | 0.1 µM | 40%-50% cytotoxicity | Cells were co-treated with ouabain and veratridine | [7] |
| Jurkat | 5 and 10 µg/ml | Significant decrease in cellular metabolic activity | After 3 hours of exposure | [8] |
| Jurkat | 2.5 µg/ml | Significant decrease in cellular metabolic activity | Congener dependent | [8] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the initial studies of this compound neurotoxicity.
Calcium Imaging in Neuronal Cultures
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to PbTx-2 exposure.
Protocol:
-
Cell Culture: Primary dorsal root ganglion (DRG) neurons are cultured on glass coverslips coated with poly-L-lysine.[9]
-
Loading with Calcium Indicator: The cultured neurons are incubated in a recording buffer containing 4 µM of the ratiometric calcium indicator Fura-2/AM for 30 minutes at 37°C.[9]
-
Image Acquisition: After washing to remove excess dye, ratiometric images of calcium signals are obtained using an inverted microscope equipped for fluorescence imaging.[9] Excitation wavelengths of 340 nm and 380 nm are used, and the emission is captured.[9]
-
Data Analysis: Image acquisition and analysis software is used to define regions of interest corresponding to individual neurons and to calculate the ratio of fluorescence intensities at the two excitation wavelengths, which is proportional to the intracellular calcium concentration.[9]
Neuro-2A Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on a neuronal cell line.
Protocol:
-
Cell Culture: Mouse neuroblastoma (Neuro-2A) cells are cultured in appropriate media.
-
Sensitization: To make the cells sensitive to brevetoxins, they are treated with ouabain (a sodium-potassium pump inhibitor) and veratridine (a VGSC activator).[7] Typical concentrations used are 500 µM for ouabain and 25 µM for veratridine.[7]
-
Toxin Exposure: The sensitized Neuro-2A cells are then exposed to various concentrations of this compound.
-
Cytotoxicity Measurement: Cell viability is assessed using a suitable method, such as a fluorescent nuclear stain that only enters dead cells.[7][10] The percentage of dead cells is quantified using fluorescence microscopy and image analysis.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for studying its neurotoxic effects.
Caption: this compound signaling cascade in neurons.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy [agris.fao.org]
- 3. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of Neurite Outgrowth in Cerebrocortical Neurons by Sodium Channel Activator Brevetoxin-2 Requires Both N-Methyl-D-aspartate Receptor 2B (GluN2B) and p21 Protein (Cdc42/Rac)-Activated Kinase 1 (PAK1) | MDPI [mdpi.com]
- 7. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of in vitro Brevetoxin Exposure on Apoptosis and Cellular Metabolism in a Leukemic T Cell Line (Jurkat) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Increase and Substance P Release Induced by the Neurotoxin Brevetoxin-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
The Role of Brevetoxin B in Neurotoxic Shellfish Poisoning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotoxic Shellfish Poisoning (NSP) is a significant global health and economic concern, arising from the consumption of shellfish contaminated with brevetoxins. These potent polyether neurotoxins are produced by the marine dinoflagellate Karenia brevis. This technical guide provides an in-depth examination of the pivotal role of Brevetoxin B (PbTx-2), a major brevetoxin congener, in the etiology of NSP. It details the molecular mechanisms of action, summarizes key quantitative toxicological data, outlines essential experimental protocols for its study, and presents visual representations of critical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, marine toxicology, and public health.
Introduction to Neurotoxic Shellfish Poisoning (NSP)
Neurotoxic Shellfish Poisoning is a foodborne illness caused by the ingestion of brevetoxins.[1][2] These toxins are produced by the dinoflagellate Karenia brevis, which can form extensive blooms known as "red tides," particularly in the Gulf of Mexico.[1][3] During these blooms, filter-feeding mollusks such as clams, oysters, and mussels accumulate brevetoxins in their tissues without being harmed themselves.[3] When consumed by humans, these contaminated shellfish can cause a range of gastrointestinal and neurological symptoms.[1][4][5] Brevetoxins are lipid-soluble, heat-stable, and odorless, meaning they are not destroyed by cooking or other food preparation methods.[1][6]
The clinical presentation of NSP typically occurs within minutes to hours after consuming contaminated shellfish.[1][5] Symptoms include nausea, vomiting, diarrhea, and abdominal pain, followed by neurological manifestations such as paresthesia (tingling) of the lips, mouth, face, and extremities, ataxia (loss of coordination), vertigo, and a characteristic reversal of hot and cold temperature sensations.[4][5][7] While NSP is generally not fatal, severe cases may require hospitalization for supportive care.[1][4]
This compound: Structure and Mechanism of Action
Brevetoxins are a group of cyclic polyether compounds, with this compound (PbTx-2) being a prominent and well-studied member.[8][9][10] The complex structure of this compound features a ladder-like system of transfused ether rings.[10][11]
The primary molecular target of this compound is the voltage-gated sodium channel (VGSC) on the cell membranes of excitable cells, such as neurons and muscle cells.[8][12][13] Specifically, this compound binds to site 5 on the α-subunit of the VGSC.[8][9][12] This binding has several key consequences:
-
Lowered Activation Potential: The binding of this compound causes the VGSC to open at a more negative membrane potential than normal.[8][12]
-
Persistent Activation: It leads to a prolonged opening of the channel and inhibits its inactivation.[8][12][13]
-
Increased Sodium Influx: The persistent activation results in an uncontrolled influx of sodium ions (Na+) into the cell.[1][6]
This massive influx of sodium leads to depolarization of the cell membrane and spontaneous, repetitive firing of nerves, which underlies the neurotoxic effects observed in NSP.[1][3] The persistent depolarization can also lead to a secondary influx of calcium ions (Ca2+) through the reversal of the Na+/Ca2+ exchanger and activation of voltage-gated calcium channels, further contributing to cellular dysfunction and excitotoxicity.[13]
Quantitative Toxicological Data
The following tables summarize key quantitative data related to the toxicity and binding characteristics of this compound.
| Parameter | Value | Species/System | Reference |
| LD50 (Intraperitoneal) | 0.20 mg/kg | Mouse | [6] |
| LD50 (Intraperitoneal) | 455 µg/kg | ICR Mouse | |
| IC50 | 15 nM | Voltage-gated sodium channels | [9] |
| Binding Parameter | Value | Channel Isoform/System | Reference |
| Kd | 12 ± 1.4 nM | Nav1.5 | [14] |
| Kd | 1.8 ± 0.61 nM | Nav1.4 | [14] |
| Ki | 1.66 pM | Rat brain synaptosome (for Acridinium BTXB2) | [15] |
| Bmax | 6.76 pmol/mg protein | Rat brain synaptosome (for Acridinium BTXB2) | [15] |
Experimental Protocols
Mouse Bioassay for Brevetoxin Detection
The mouse bioassay is the traditional and regulatory-accepted method for detecting brevetoxin activity in shellfish.[16][17]
Principle: This assay measures the time to death in mice after intraperitoneal injection of a shellfish extract. The toxicity is quantified in Mouse Units (MU), where one MU is the amount of toxin required to kill a 20g mouse in 15 minutes.
Methodology:
-
Sample Preparation: Shellfish tissue is homogenized and extracted with a suitable solvent, typically acetone, followed by a series of liquid-liquid partitioning steps to isolate the lipid-soluble toxins.[18] The final extract is dissolved in a vehicle like 5% Tween 60 in saline.
-
Animal Dosing: A standardized dose of the extract is injected intraperitoneally into laboratory mice (e.g., ICR strain).
-
Observation: The mice are observed for clinical signs of neurotoxicity (e.g., paralysis, convulsions) and the time to death is recorded.
-
Quantification: The toxicity of the sample is calculated based on the dose and the observed time to death, and is typically expressed as µg of this compound equivalent per 100g of shellfish tissue.
Receptor Binding Assay
Receptor binding assays provide a more specific and sensitive method for detecting and quantifying brevetoxins based on their affinity for the VGSC.[19][20]
Principle: This is a competitive binding assay where a labeled brevetoxin (e.g., radiolabeled or fluorescently labeled) competes with unlabeled brevetoxin in a sample for binding to a preparation of VGSCs (e.g., rat brain synaptosomes). The amount of labeled toxin displaced is proportional to the concentration of brevetoxin in the sample.
Methodology:
-
Receptor Preparation: Synaptosomes are prepared from rat brain tissue by homogenization and differential centrifugation.
-
Assay Setup: A constant amount of receptor preparation and labeled brevetoxin (e.g., [3H]-PbTx-3) are incubated with varying concentrations of a known brevetoxin standard or the unknown sample.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free labeled brevetoxin are separated, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity or fluorescence on the filters is measured using a scintillation counter or a fluorescence plate reader, respectively.
-
Data Analysis: A standard curve is generated by plotting the percentage of inhibition of labeled toxin binding against the concentration of the brevetoxin standard. The concentration of brevetoxin in the unknown sample is then determined by interpolation from this curve. A fluorescence-based assay has been developed as a safer and less expensive alternative to the radioligand assay.[19][20]
Electrophysiological Studies
Electrophysiological techniques, such as patch-clamp, are used to directly measure the effects of this compound on the function of individual voltage-gated sodium channels.[21][22]
Principle: This method allows for the recording of ionic currents flowing through single ion channels in a cell membrane.
Methodology:
-
Cell Preparation: Cells expressing the desired VGSC isoform (e.g., HEK cells stably expressing Nav1.4 or Nav1.5) are cultured.[23]
-
Patch-Clamp Recording: A glass micropipette with a very small tip is brought into contact with the cell membrane to form a high-resistance seal. The patch of membrane containing the ion channel can then be studied in various configurations (e.g., whole-cell, inside-out, outside-out).
-
Toxin Application: this compound is applied to the cell via the bath solution.
-
Data Acquisition: The currents flowing through the sodium channels are recorded in response to controlled changes in the membrane voltage.
-
Analysis: The effects of this compound on channel properties, such as the voltage-dependence of activation and inactivation, and the mean open time, are analyzed.[24]
Visualizations
Caption: Signaling pathway of this compound leading to neurotoxicity.
Caption: Workflow for a competitive receptor binding assay for this compound.
Caption: Logical relationship of this compound's toxic action.
Conclusion
This compound is a potent neurotoxin that plays a central role in the pathogenesis of Neurotoxic Shellfish Poisoning. Its specific interaction with voltage-gated sodium channels leads to a cascade of events culminating in the characteristic neurological and gastrointestinal symptoms of NSP. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the development of effective detection methods, therapeutic interventions, and strategies to mitigate the public health and economic impacts of harmful algal blooms. This guide provides a foundational resource for professionals dedicated to addressing the challenges posed by this significant marine toxin.
References
- 1. Neurotoxic shellfish poisoning - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. naturespoisons.com [naturespoisons.com]
- 4. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. floridahealth.gov [floridahealth.gov]
- 6. Neurotoxic Shellfish Poisoning [whoi.edu]
- 7. Poisoning - fish and shellfish: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 8. Brevetoxin - Wikipedia [en.wikipedia.org]
- 9. glpbio.com [glpbio.com]
- 10. This compound | C50H70O14 | CID 10865865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemiluminescent Receptor Binding Assay for Ciguatoxins and Brevetoxins Using Acridinium Brevetoxin-B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Biomarkers in Monitoring Brevetoxins in Karenia brevis Exposed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brevetoxin - Seafood and Aquatic Life | Texas DSHS [dshs.texas.gov]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. Development and utilization of a fluorescence-based receptor-binding assay for the site 5 voltage-sensitive sodium channel ligands brevetoxin and ciguatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Effects of brevetoxin-B on motor nerve terminals of mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brevetoxin and Conotoxin Interactions with Single-Domain Voltage-Gated Sodium Channels from a Diatom and Coccolithophore - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Historical Perspective on Brevetoxin B Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key research milestones in the study of Brevetoxin B (PbTx-2), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. From its initial discovery and structural elucidation to the complex total syntheses and detailed mechanistic studies, this document serves as an in-depth resource, summarizing critical data and experimental methodologies that have shaped our understanding of this intricate molecule.
Discovery and Structural Elucidation
The journey into the world of brevetoxins began with observations of massive fish kills associated with red tides in the Gulf of Mexico. This compound was among the first of these toxins to be isolated and structurally characterized.
The structure of this compound was determined in 1981 by Nakanishi's group to be a trans-fused polyether ladder toxin.[1] This complex architecture, featuring a unique ladder-like system of fused ether rings, presented a significant challenge to the scientific community and sparked decades of research into its chemical and biological properties. The elucidation was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
Total Synthesis Milestones
The complex structure of this compound has made it a formidable target for total synthesis, attracting the attention of numerous research groups worldwide. These synthetic endeavors have not only provided access to this scarce natural product for further biological studies but have also driven the development of new synthetic methodologies.
| Research Group | Year | Key Strategies | Overall Yield | Number of Steps (Longest Linear Sequence) |
| K.C. Nicolaou et al. | 1995 | Convergent strategy involving the coupling of two complex fragments. | Not explicitly stated in provided abstracts | 123 |
| Nakata et al. | 2004 | Convergent synthesis via coupling of ABCDEFG and IJK-ring segments. | Not explicitly stated in provided abstracts | 90 |
| Kadota and Yamamoto | 2005 | Convergent total synthesis featuring intramolecular allylation and ring-closing metathesis. | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Nicolaou et al. (Hemithis compound) | 2003 | Convergent biomimetic synthesis utilizing a cascade epoxy alcohol cyclization. | ~4% | 39 |
Note: The overall yields for the complete synthesis of this compound were not detailed in the provided search results.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
This compound exerts its potent neurotoxic effects by binding to a specific site on voltage-gated sodium channels (VGSCs), crucial proteins responsible for the propagation of action potentials in excitable cells like neurons.[2][3][4]
Signaling Pathway
This compound specifically binds to site 5 on the α-subunit of the VGSC.[4][5] This binding event does not block the channel but rather modifies its function in several key ways:
-
Shifts the voltage-dependence of activation to more negative potentials: This means the channel opens at lower levels of membrane depolarization.[4][5]
-
Inhibits channel inactivation: The channel remains open for a longer duration.[4]
-
Causes persistent activation and repetitive firing of nerves.
This sustained influx of sodium ions leads to membrane depolarization, uncontrolled nerve firing, and ultimately, the neurotoxic symptoms associated with brevetoxin exposure.
Quantitative Data on this compound Activity
The biological activity of this compound and its analogs has been quantified through various assays, providing valuable data for structure-activity relationship (SAR) studies and the development of detection methods.
Binding Affinity to Voltage-Gated Sodium Channels
The affinity of brevetoxins for their target is a key determinant of their potency. These values are often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki).
| Brevetoxin Analog | Channel Isoform | Kd (nM) | Ki (nM) | Reference |
| [3H]PbTx-3 | Nav1.2 (rat brain) | 2.4 ± 0.2 | - | [5] |
| [3H]PbTx-3 | Nav1.4 (skeletal muscle) | 1.8 ± 0.61 | - | [5] |
| [3H]PbTx-3 | Nav1.5 (cardiac) | 12 ± 1.4 | - | [5] |
| PbTx-3 | Rat Brain Synaptosomes | - | ~1.2 | [6][7] |
| β-Naphthoyl-PbTx Analogs | Rat Brain Synaptosomes | - | 0.5 - 4.6 | [8] |
In Vitro Potency (IC50/EC50 Values)
Cell-based assays, such as the neuroblastoma assay, are commonly used to assess the functional effects of brevetoxins and determine their potency, often reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
| Assay | Brevetoxin Analog | EC50/IC50 (nM) | Reference |
| Radioimmunoassay (RIA) | PbTx-3 | EC50 = 1.2 ± 0.2 | [6][7] |
| Neuroblastoma Assay | PbTx-1 | Lower than PbTx-2 | [9] |
| Neuroblastoma Assay | PbTx-2 | - | [9] |
Key Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in this compound research.
Radioimmunoassay (RIA)
This competitive immunoassay is used for the quantitative detection of brevetoxins.
Principle: The assay relies on the competition between unlabeled brevetoxin (in the sample) and a fixed amount of radiolabeled brevetoxin for binding to a limited amount of anti-brevetoxin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled brevetoxin in the sample.
Detailed Protocol:
-
Reagents:
-
Anti-PbTx antiserum (e.g., raised in sheep against a PbTx-2-fetuin conjugate).
-
Radiolabeled brevetoxin (e.g., [3H]PbTx-3).
-
RIA buffer (e.g., PBS containing 0.01% Emulphor-EL 620).
-
Brevetoxin standards (e.g., PbTx-3, 0.01 to 100 nM).
-
Precipitating reagent (e.g., second antibody or polyethylene glycol).
-
-
Procedure:
-
In borosilicate glass tubes, incubate 50 µL of brevetoxin extract or standard with 20 µL of anti-PbTx antiserum (e.g., 1:4000 dilution) in RIA buffer for 1 hour at 25°C.[2]
-
Add a standardized concentration of radiolabeled brevetoxin to each tube.
-
Incubate to allow for competitive binding.
-
Add the precipitating reagent to separate antibody-bound from free brevetoxin.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Aspirate the supernatant.
-
Measure the radioactivity of the pellet using a gamma or beta counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the known concentrations of the brevetoxin standards.
-
Determine the concentration of brevetoxin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. Measurement of brevetoxin levels by radioimmunoassay of blood collection cards after acute, long-term, and low-dose exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Modeling, and Biological Evaluation of Analogues of the Semisynthetic Brevetoxin Antagonist β-Naphthoyl-Brevetoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: ELISA-Based Detection of Brevetoxin B in Shellfish Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate, Karenia brevis.[1][2] These organisms are responsible for harmful algal blooms (HABs), commonly known as "red tides," particularly in the Gulf of Mexico.[2] Filter-feeding molluscan shellfish, such as oysters, clams, and mussels, can accumulate these toxins to levels that are dangerous for human consumption, leading to Neurotoxic Shellfish Poisoning (NSP).[1][3] NSP is characterized by a range of gastrointestinal and neurological symptoms.[4][5] Brevetoxin B (PbTx-2) is a primary toxic congener in this family.[1] Monitoring shellfish tissues for brevetoxin contamination is crucial for public health and safety. The enzyme-linked immunosorbent assay (ELISA) provides a rapid, sensitive, and high-throughput alternative to traditional methods like the mouse bioassay for the detection of brevetoxins in shellfish samples.[6][7][8]
This application note provides a detailed protocol for the detection of this compound and its analogs in shellfish tissues using a competitive ELISA format.
Mechanism of Action: this compound
Brevetoxins exert their toxic effects by targeting and activating voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1][9] They bind to a specific site (site 5) on the alpha-subunit of the channel.[1][10] This binding event leads to three primary functional consequences: a shift in the activation potential to more negative values, inhibition of channel inactivation, and an increase in the mean channel open time.[5][9][10] The result is a persistent influx of sodium ions (Na+), leading to nerve cell depolarization, repetitive firing, and the downstream release of neurotransmitters, which ultimately causes the neurotoxic effects observed in NSP.[1][10]
Caption: this compound binds to VGSCs, causing persistent Na+ influx and neurotoxicity.
Principle of the Competitive ELISA
The detection of this compound in shellfish samples is commonly achieved through a direct competitive ELISA.[11] In this format, anti-Brevetoxin antibodies are immobilized on the surface of microtiter plate wells. The shellfish sample extract, potentially containing this compound ("free toxin"), is added to the wells along with a fixed amount of this compound conjugated to an enzyme, such as horseradish peroxidase (HRP) ("enzyme conjugate").
The free toxin from the sample and the enzyme conjugate compete for the limited number of antibody binding sites.[11][12] After an incubation period, the wells are washed to remove any unbound components. A substrate solution is then added, which reacts with the enzyme on the bound conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a lower color signal indicates a higher concentration of brevetoxin in the sample.[11][12]
Caption: Principle of the competitive ELISA for this compound detection.
Experimental Protocols
The following protocols are generalized from published methods and commercial kits.[4][6][7] Users should always refer to the specific instructions provided with their ELISA kit.
Proper sample preparation is critical for accurate toxin quantification. The goal is to create a uniform homogenate and efficiently extract the lipid-soluble brevetoxins from the tissue matrix.
Caption: Workflow for the extraction of this compound from shellfish tissue.
Protocol:
-
Tissue Collection: Remove the shellfish from their shells, wash the tissues with deionized water to remove debris, and drain excess water.[4][13]
-
Homogenization: Weigh a 1.0 g portion of the homogenized shellfish tissue into a suitable tube (e.g., 15 mL or 50 mL polypropylene tube).[4][7] Use a blender or homogenizer to create a uniform tissue slurry.[4][13]
-
Extraction: Add 9.0 mL of extraction solvent (typically 80% or 90% methanol in deionized water) to the 1.0 g tissue sample.[4][7][14]
-
Mixing: Cap the tube and vortex at maximum speed for 2 minutes to ensure thorough mixing and extraction.[7]
-
Centrifugation: Centrifuge the mixture for 10 minutes at 3,000 x g and 20°C to pellet the solid tissue debris.[4][7]
-
Supernatant Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube. This extract is now ready for dilution and analysis.
-
Dilution: The crude extract must be diluted prior to analysis. A minimum dilution of 1:40 (e.g., 25 µL extract + 975 µL sample diluent) is common.[14] Highly contaminated samples may require further serial dilutions to fall within the assay's standard curve range.[4]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Allow all components to reach room temperature before use.
-
Add Standards and Samples: Add 50-100 µL of each standard, control, and diluted sample extract to the appropriate wells of the antibody-coated microtiter plate.[4][14] It is recommended to run all standards and samples in duplicate.[4]
-
Add Enzyme Conjugate: Add 50 µL of the reconstituted Brevetoxin-enzyme conjugate solution to each well.[4]
-
First Incubation: Cover the plate and incubate for the specified time (e.g., 60 minutes) at room temperature.[6] During this step, the competitive binding reaction occurs.
-
Washing: After incubation, wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove unbound reagents.
-
Add Substrate: Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Second Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature, typically in the dark, to allow for color development.
-
Stop Reaction: Add 100 µL of stop solution to each well to terminate the color development reaction. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well using a microplate reader at a wavelength of 450 nm.
Data Analysis and Interpretation
-
Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Standard Curve Generation: Calculate the percentage of binding (%B/B₀) for each standard using the formula: %B/B₀ = (Absorbance of Standard / Absorbance of Zero Standard (B₀)) x 100
-
Plot Standard Curve: Plot the %B/B₀ (Y-axis) versus the corresponding brevetoxin concentration (X-axis) on a semi-log graph.
-
Determine Sample Concentration: Calculate the %B/B₀ for each sample and determine its brevetoxin concentration by interpolating from the standard curve.[11]
-
Apply Dilution Factor: Multiply the interpolated concentration by the total dilution factor used during sample preparation to obtain the final brevetoxin concentration in the original shellfish tissue (e.g., in ng/g or µ g/100 g).[4]
Performance Characteristics
The performance of ELISA kits can vary. The following tables summarize representative quantitative data from published studies and commercial kit inserts.
Table 1: Assay Performance Characteristics
| Parameter | Value | Shellfish Matrix | Source |
|---|---|---|---|
| Detection Limit | 2.5 µ g/100 g | Oysters | [6][15] |
| Detection Limit | 11.25 ng/g | Shellfish | [4] |
| Working Range | 20% to 80% signal inhibition | Oysters | [6] |
| 50% Inhibition (IC₅₀) | ~87.3 ng/g | Shellfish |[4] |
Table 2: Cross-Reactivity of a Commercial ELISA Kit with Brevetoxin Analogs
| Toxin Analog | Cross-Reactivity (%) | Source |
|---|---|---|
| PbTx-3 | 100% | [4] |
| Desoxy PbTx-2 | 133% | [4] |
| PbTx-5 | 127% | [4] |
| PbTx-2 | 102% | [4] |
| PbTx-9 | 83% | [4] |
| PbTx-6 | 13% | [4] |
| PbTx-1 | 5% |[4] |
Table 3: Brevetoxin Recovery in Spiked Oyster Samples
| Extraction Method | Mean Recovery (%) | Source |
|---|---|---|
| Ether Extract | ~95% | [6] |
| Acetone Extract | ~100% | [6] |
| Homogenate (no solvent) | ~105% |[6] |
Conclusion
The ELISA method provides a reliable, sensitive, and efficient tool for the quantitative detection of this compound and its analogs in shellfish tissues.[6] The simple sample preparation protocol involving homogenization and methanol extraction, coupled with the high-throughput nature of the 96-well plate format, makes it an excellent choice for routine monitoring programs and research applications.[4][7] The assay demonstrates good recovery and can detect brevetoxins at levels below the regulatory action limits, playing a vital role in ensuring seafood safety and managing the risks associated with neurotoxic shellfish poisoning events.[16]
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. attogene.com [attogene.com]
- 4. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 5. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABRAXIS® Brevetoxin (NSP), ELISA, 96-test [goldstandarddiagnostics.us]
- 12. Brevetoxin (NSP), ELISA 96 tests [goldstandarddiagnostics.com]
- 13. epa.gov [epa.gov]
- 14. issc.org [issc.org]
- 15. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Protocol for Brevetoxin B Extraction from Algal Cultures
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of Brevetoxin B (PbTx-2), a potent neurotoxin, from cultures of the dinoflagellate Karenia brevis. The methodologies outlined herein are compiled from established scientific literature and are intended to guide researchers in obtaining purified brevetoxin for experimental and drug development purposes.
Introduction
Brevetoxins are a group of cyclic polyether neurotoxins produced by the marine dinoflagellate Karenia brevis. These toxins are responsible for neurotoxic shellfish poisoning (NSP) and can cause significant ecological and economic damage. This compound (PbTx-2) is one of the most abundant and well-studied congeners. The primary mechanism of action for brevetoxins is their ability to bind to and activate voltage-gated sodium channels (VGSCs) in nerve and muscle cells. This leads to persistent channel activation, uncontrolled sodium influx, and ultimately, disruption of normal cellular function.[1][2][3][4][5] This targeted action makes brevetoxins and their derivatives valuable tools for studying ion channel function and potential leads for drug development.
This guide details the necessary steps for culturing K. brevis, harvesting the algal cells, and subsequently extracting and purifying this compound.
Data Presentation: Quantitative Extraction Parameters
The efficiency of brevetoxin extraction is highly dependent on the chosen solvent and methodology. The following tables summarize quantitative data from various studies to aid in method selection.
Table 1: Solvent Extraction Efficiency for Brevetoxins
| Solvent System | Extraction Method | Recovery Efficiency (%) | Brevetoxin Analyzed | Reference |
| Acetone | Sonication and rotation | >50 | PbTx-2 | [1] |
| Diethyl ether then acetone | Sequential extraction | - | Parent brevetoxins and polar metabolites | [6] |
| Methylene chloride | Liquid-liquid extraction | - | Total brevetoxins | [3] |
Note: Recovery efficiencies can vary based on the specific experimental conditions.
Table 2: Solid-Phase Extraction (SPE) Recovery for Brevetoxins
| SPE Cartridge | Brevetoxin Analyte | Recovery Rate (%) | Reference |
| C18 | PbTx-1 | 50.31 | [7][8] |
| C18 | PbTx-2 | 57.95 | [7][8] |
| C18 | PbTx-3 | 75.64 | [7][8] |
| Hydrophilic-Lipophilic Balance (HLB) | PbTx-1 | 74.61 | [7][8][9] |
| Hydrophilic-Lipophilic Balance (HLB) | PbTx-2 | 82.36 | [7][8][9] |
| Hydrophilic-Lipophilic Balance (HLB) | PbTx-3 | 72.08 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the key stages of this compound extraction.
Culture of Karenia brevis
-
Culture Medium: Karenia brevis can be cultured in standard enriched seawater media such as F/2 medium.
-
Growth Conditions: Cultures should be maintained at a constant temperature (e.g., 22-25°C) with a 12:12 hour light:dark cycle.
-
Monitoring Growth: Cell density should be monitored regularly using a hemocytometer or flow cytometry to determine the optimal time for harvesting, typically during the late exponential growth phase.[7]
Harvesting Algal Cells
-
Centrifugation: The algal culture is centrifuged at a low speed (e.g., 3000 x g for 10 minutes) to pellet the cells. The supernatant can be discarded or stored for analysis of extracellular toxins.
-
Filtration: Alternatively, the culture can be filtered through a glass fiber filter (e.g., GF/F) to collect the algal cells.
Cell Lysis
Effective cell lysis is crucial for releasing intracellular toxins.
-
Sonication: Resuspend the cell pellet in a suitable solvent (e.g., acetone) and sonicate on ice.[1] The duration and intensity of sonication should be optimized to ensure complete cell disruption without degrading the toxin.
-
Osmotic Shock: Resuspending the cell pellet in deionized water can induce cell lysis due to osmotic pressure.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing the cell pellet in liquid nitrogen and thawing at room temperature can also effectively disrupt the cell membranes.
This compound Extraction
Method A: Solvent Extraction
-
After cell lysis in acetone, centrifuge the mixture to pellet the cell debris.
-
Collect the acetone supernatant containing the brevetoxins.
-
Repeat the extraction of the cell debris pellet with fresh acetone to maximize yield.
-
Pool the acetone extracts and evaporate the solvent under a stream of nitrogen.
-
The dried extract can be reconstituted in a suitable solvent for further purification or analysis.
Method B: Solid-Phase Extraction (SPE)
-
Column Conditioning: Precondition a C18 or HLB SPE column with methanol followed by water.[8]
-
Sample Loading: Load the aqueous algal extract (from lysed cells in water) onto the SPE column.
-
Washing: Wash the column with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.[8]
-
Elution: Elute the brevetoxins from the column using a higher concentration of organic solvent, such as methanol or acetonitrile.[8]
-
Drying and Reconstitution: Evaporate the eluate and reconstitute the purified brevetoxin extract in a known volume of an appropriate solvent for quantification.
Quantification of this compound
Several methods can be used for the quantification of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and accurate method for identifying and quantifying specific brevetoxin congeners.[2][4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the rapid detection of the brevetoxin class of compounds.[1]
-
Receptor Binding Assay (RBA): This assay measures the ability of the extract to compete with a radiolabeled brevetoxin for binding to the voltage-gated sodium channel.[2]
-
Radioimmunoassay (RIA): A competitive immunoassay that uses a radiolabeled brevetoxin.[2]
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction.
Signaling Pathway of this compound
Caption: this compound signaling cascade.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Brevetoxin-induced phosphorylation of Pyk2 and Src in murine neocortical neurons involves distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brevetoxin activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Brevetoxin-2, is a unique inhibitor of the C-terminal redox center of mammalian thioredoxin reductase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Biosensing of Brevetoxin B
For Rapid Monitoring in Research and Drug Development
These application notes provide a comprehensive overview and detailed protocols for the development and use of an electrochemical biosensor for the rapid and sensitive detection of Brevetoxin B (BTX-B). This technology is particularly suited for researchers, scientists, and drug development professionals who require a timely and efficient method for monitoring this potent neurotoxin in various matrices, including shellfish and seawater.
Introduction
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These toxins can accumulate in shellfish, leading to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption. The primary mechanism of brevetoxin toxicity involves the binding to and activation of voltage-gated sodium channels in nerve cells, leading to uncontrolled nerve firing and subsequent neurological symptoms[1]. Given the significant threat to public health and the economic impact on the shellfish industry, rapid and reliable methods for brevetoxin monitoring are crucial.
Traditional methods for brevetoxin detection, such as the mouse bioassay, high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assays (ELISA), can be time-consuming, require extensive sample preparation, or involve ethical concerns[2][3]. Electrochemical biosensors offer a promising alternative, providing rapid, sensitive, and field-portable detection of this compound.
This document outlines the principles and protocols for two main types of electrochemical biosensors for BTX-B: an aptamer-based sensor and an immunoassay-based sensor. Both rely on a competitive assay format, where the toxin in a sample competes with a known concentration of a labeled or immobilized toxin derivative for a limited number of specific recognition elements (aptamers or antibodies).
Principle of Detection: Competitive Electrochemical Biosensing
The electrochemical biosensor for this compound operates on the principle of a competitive binding assay. In this format, a specific recognition element—either a DNA aptamer or an antibody with high affinity for BTX-B—is immobilized on the surface of an electrode.
The detection process involves introducing a sample potentially containing BTX-B along with a known concentration of a BTX-B conjugate (in the case of an immunosensor) or allowing free BTX-B to compete with the binding of a redox probe-intercalated aptamer to the electrode surface. The amount of BTX-B in the sample is inversely proportional to the electrochemical signal generated. A higher concentration of BTX-B in the sample will result in less of the competitor binding to the sensor surface, leading to a decrease in the measured signal. This change in signal, often measured using Electrochemical Impedance Spectroscopy (EIS), allows for the quantification of the toxin.
Quantitative Data Summary
The performance of various electrochemical biosensors for this compound is summarized in the table below. This data is compiled from multiple studies to provide a comparative overview of the capabilities of different sensor configurations.
| Biosensor Type | Recognition Element | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Aptasensor | DNA Aptamer (BT10) | Electrochemical Impedance Spectroscopy (EIS) | Not Specified | 106 pg/mL | [4][5] |
| Immunoassay | Anti-Brevetoxin-B Antibody | Capillary Electrophoresis with Electrochemical Detection | 1.0 - 50.0 ng/mL | 0.1 ng/mL | [6][7][8] |
| ELISA | Goat Anti-Brevetoxin Antibodies | Colorimetric | Not Specified | 2.5 µ g/100 g shellfish meat | [9] |
Experimental Protocols
Protocol 1: Aptamer-Based Electrochemical Biosensor for BTX-B
This protocol describes the fabrication and use of a label-free competitive impedimetric biosensor using a specific DNA aptamer for the detection of Brevetoxin B2 (a common analogue of BTX-B).
Materials and Reagents:
-
Gold electrodes
-
Cysteamine
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Brevetoxin B2 (PbTx-2) standard
-
DNA Aptamer specific for BTX-2 (e.g., BT10)[4]
-
Phosphate Buffered Saline (PBS)
-
Potassium ferricyanide/ferrocyanide solution
-
Ethanol
-
Deionized (DI) water
-
Shellfish tissue (for sample preparation)
-
Methanol
Equipment:
-
Potentiostat with impedance analysis capability
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Micropipettes
Procedure:
1. Electrode Preparation and Aptamer Immobilization: a. Clean the gold electrodes by sonicating in ethanol and then DI water for 5 minutes each. b. Dry the electrodes under a stream of nitrogen. c. Immerse the cleaned electrodes in a solution of cysteamine to form a self-assembled monolayer (SAM). d. Activate the carboxyl groups of the SAM by incubating the electrodes in a freshly prepared solution of EDC and NHS. e. Immobilize the amino-modified BTX-2 specific DNA aptamer onto the activated electrode surface by incubation. f. Rinse the electrodes thoroughly with PBS to remove any unbound aptamers.
2. Sample Preparation (Shellfish Extract): a. Homogenize 1 gram of shellfish tissue in 9 mL of a methanol/DI water (9:1 v/v) solution.[3] b. Vigorously shake the mixture for 2 minutes.[3] c. Centrifuge the homogenate at 3000 x g for 10 minutes.[3] d. Collect the supernatant for analysis.
3. Electrochemical Detection (Competitive Assay): a. Prepare a series of BTX-2 standards of known concentrations. b. Mix the prepared sample or BTX-2 standard with the aptamer-modified electrode in the electrochemical cell containing a potassium ferricyanide/ferrocyanide redox probe solution. c. Incubate for a defined period to allow for competitive binding between the BTX-2 in the sample and the aptamer on the electrode. d. Perform Electrochemical Impedance Spectroscopy (EIS) measurements. The impedance will increase as more BTX-2 from the sample binds to the aptamer, displacing the redox probe and hindering electron transfer. e. The change in charge transfer resistance (Rct) is proportional to the concentration of BTX-2 in the sample.
4. Data Analysis: a. Plot the change in Rct against the logarithm of the BTX-2 concentration to generate a calibration curve. b. Determine the concentration of BTX-B in the unknown samples by interpolating their Rct values on the calibration curve.
Protocol 2: Immunoassay-Based Electrochemical Biosensor for BTX-B
This protocol outlines a competitive immunoassay using capillary electrophoresis with electrochemical detection.
Materials and Reagents:
-
Brevetoxin-B standard
-
Anti-Brevetoxin-B antibody
-
Horseradish peroxidase (HRP)-labeled Brevetoxin-B (HRP-Ag*)
-
Phosphate Buffered Saline (PBS)
-
Britton-Robinson buffer
-
Hydrogen peroxide (H₂O₂)
-
o-aminophenol (OAP)
-
Capillary electrophoresis system with an electrochemical detector
-
Shellfish tissue
-
Acetone
Equipment:
-
Capillary electrophoresis instrument
-
Electrochemical detector
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Micropipettes
Procedure:
1. Sample Preparation (Shellfish Extract): a. Homogenize shellfish tissue with acetone. b. Filter the acetone extract and reduce it in vacuo. c. Reconstitute the extract in an appropriate solvent mixture (e.g., acetone:methanol 70:30).[9]
2. Competitive Immunoreaction: a. In a microcentrifuge tube, mix the prepared shellfish sample extract or BTX-B standard with a known amount of HRP-labeled BTX-B (HRP-Ag) and a limited amount of anti-Brevetoxin-B antibody. b. Incubate the mixture to allow for competitive binding between the free BTX-B (from the sample) and HRP-Ag for the antibody binding sites.
3. Capillary Electrophoresis Separation and Electrochemical Detection: a. Inject the incubated mixture into the capillary electrophoresis system. b. Apply a voltage to separate the free HRP-Ag* from the antibody-bound HRP-Ag* complex. c. The separated components are directed towards the electrochemical detector. d. The HRP catalyzes the oxidation of o-aminophenol by hydrogen peroxide, generating an electrochemical signal. e. The peak area of the signal from the free HRP-Ag* is measured.
4. Data Analysis: a. The amount of free HRP-Ag* is inversely proportional to the concentration of BTX-B in the sample. b. Create a calibration curve by plotting the peak area against the concentration of the BTX-B standards. c. Quantify the BTX-B concentration in the samples from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 4. researchgate.net [researchgate.net]
- 5. Capillary electrophoresis-based immunoassay for the determination of brevetoxin-B in shellfish using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 7. Brevetoxin Aptamer Selection and Biolayer Interferometry Biosensor Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brevetoxin Aptamer Selection and Biolayer Interferometry Biosensor Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brevetoxin - Seafood and Aquatic Life | Texas DSHS [dshs.texas.gov]
Application Notes and Protocols for Cell-Based Assays to Assess Brevetoxin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxin B (BTX-B), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, poses a significant threat to marine ecosystems and human health. Understanding the cytotoxic mechanisms of BTX-B is crucial for developing effective detection methods and potential therapeutics. This document provides detailed application notes and protocols for various cell-based assays to assess BTX-B cytotoxicity, tailored for researchers, scientists, and drug development professionals.
Brevetoxins primarily exert their toxic effects by binding to and activating voltage-gated sodium channels (VGSCs) on the surface of excitable cells.[1] This leads to an influx of sodium ions, membrane depolarization, and a cascade of downstream events culminating in cell death. The cytotoxicity of this compound and its analogs can be quantified using a variety of in vitro cell-based assays, each with its own principles and applications.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values of this compound (PbTx-2 and its analogs) in different cell lines, as determined by various cytotoxicity assays. This data allows for a comparative analysis of toxin potency across different cell types and assessment methods.
| Cell Line | Brevetoxin Analog | Assay | EC₅₀ / IC₅₀ (µM) | Incubation Time | Reference |
| Neuro-2A | PbTx-1 | XTT Assay | 0.08 ± 0.02 | 24h | [2] |
| PbTx-1 (+ O/V) | XTT Assay | 0.007 ± 0.004 | 24h | [2] | |
| PbTx-2 | XTT Assay | 0.12 ± 0.03 | 24h | [2] | |
| PbTx-2 (+ O/V) | XTT Assay | 0.009 ± 0.005 | 24h | [2] | |
| SJCRH30 | PbTx-1 | XTT Assay | 0.15 ± 0.04 | 24h | [2] |
| PbTx-2 | XTT Assay | 0.21 ± 0.06 | 24h | [2] | |
| THP-1 | PbTx-2 | XTT Assay | 2.7 ± 1.1 | 24h | [3][4] |
| PbTx-3 | XTT Assay | 49.3 ± 1.2 | 24h | [3][4] | |
| PbTx-6 | XTT Assay | 4.8 ± 1.2 | 24h | [3] | |
| BTX-B5 | XTT Assay | > 70 | 24h | [3] | |
| Jurkat E6-1 | PbTx-2 | Proliferation Assay | ~0.8 (800 nM) | Not Specified | [5][6] |
| PbTx-3 | Proliferation Assay | > 10 µg/mL | 24h / 48h | [5] | |
| PbTx-6 | Proliferation Assay | ~5-10 µg/mL | 24h / 48h | [5] |
*O/V: Ouabain and Veratridine, used to sensitize Neuro-2A cells to toxins that activate VGSCs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and cell line characteristics.
Cell Culture Protocols
a) Neuro-2A (Mouse Neuroblastoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Sub-culturing: When cells reach 80-90% confluency, detach using Trypsin-EDTA. Split cultures at a ratio of 1:3 to 1:6.
b) SJCRH30 (Human Rhabdomyosarcoma)
-
Growth Medium: RPMI-1640 Medium supplemented with 10% FBS.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Sub-culturing: When cells reach 80-90% confluency, detach using Trypsin-EDTA. Split cultures at a ratio of 1:3 to 1:8.
c) THP-1 (Human Monocytic Leukemia)
-
Growth Medium: RPMI-1640 Medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Sub-culturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Dilute the cell suspension with fresh medium to the desired seeding density.
d) Jurkat E6-1 (Human T-cell Leukemia)
-
Growth Medium: RPMI-1640 Medium supplemented with 10% FBS.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Sub-culturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Dilute the cell suspension with fresh medium to the desired seeding density.
Cytotoxicity Assay Protocols
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Principle: LDH is a cytosolic enzyme that is released upon cell membrane damage. Its activity in the culture supernatant is a measure of cytotoxicity.
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound and incubate for the desired time.
-
Carefully collect the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
-
c) Neutral Red Uptake Assay This assay assesses cell viability based on the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.
-
Principle: The dye is taken up by viable cells and accumulates in the lysosomes. The amount of dye retained is proportional to the number of viable cells.
-
Protocol:
-
Seed and treat cells with this compound as described previously.
-
After the incubation period, remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL).
-
Incubate for 2-3 hours at 37°C.
-
Remove the dye-containing medium and wash the cells with PBS.
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
d) Annexin V/Propidium Iodide (PI) Apoptosis Assay This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).
-
After treatment, harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Mandatory Visualization: Diagrams
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound cytotoxicity and a general experimental workflow for its assessment.
Conclusion
The provided application notes and protocols offer a comprehensive framework for assessing the cytotoxicity of this compound. The choice of cell line and assay should be guided by the specific research question and the desired endpoint. For instance, neuronal cell lines like Neuro-2A are highly relevant for neurotoxicity studies, while immune cell lines such as THP-1 and Jurkat E6-1 are suitable for investigating immunotoxic effects. By utilizing these standardized methods, researchers can generate reliable and comparable data to further elucidate the mechanisms of this compound toxicity and to screen for potential inhibitors or therapeutic agents.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy [agris.fao.org]
- 3. Immune Modulating Brevetoxins: Monocyte Cytotoxicity, Apoptosis, and Activation of M1/M2 Response Elements Is Dependent on Reactive Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Modulating Brevetoxins: Monocyte Cytotoxicity, Apoptosis, and Activation of M1/M2 Response Elements Is Dependent on Reactive Groups [mdpi.com]
- 5. Effects of in vitro Brevetoxin Exposure on Apoptosis and Cellular Metabolism in a Leukemic T Cell Line (Jurkat) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brevetoxins 2, 3, 6, and 9 show variability in potency and cause significant induction of DNA damage and apoptosis in Jurkat E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic Brevetoxin B in Toxicological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing synthetic Brevetoxin B (PbTx-2) as a reference standard in various toxicological studies. The availability of a highly pure, chemically synthesized standard is critical for accurate and reproducible quantification of brevetoxin levels in environmental samples, contaminated shellfish, and for elucidating its precise mechanisms of action in biological systems.
Introduction to this compound
This compound is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis.[1][2] It is a complex, lipid-soluble polyether compound responsible for neurotoxic shellfish poisoning (NSP) in humans and mass mortalities of marine life during harmful algal blooms ("red tides").[1][2][3] The total synthesis of this compound has been achieved, providing a reliable source of pure toxin for research purposes, free from the contaminants often found in natural extracts.[4][5][6][7]
The primary mechanism of action for this compound involves its high-affinity binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1][3][8][9][10] This binding leads to persistent channel activation by lowering the activation potential, prolonging the open state, and inhibiting inactivation.[1][10] The resulting uncontrolled influx of sodium ions disrupts normal cellular function, leading to the characteristic neurological and gastrointestinal symptoms of NSP.[1][11]
Applications of Synthetic this compound Standard
-
Calibration of Analytical Methods: Essential for the accurate quantification of this compound in various matrices using techniques such as ELISA, receptor binding assays (RBA), and liquid chromatography-mass spectrometry (LC-MS).
-
Toxicological Studies: Enables precise dose-response characterization in in vitro and in vivo models to determine neurotoxicity, cytotoxicity, and other adverse effects.[12][13][14]
-
Mechanism of Action Studies: Facilitates detailed investigation of the toxin's interaction with VGSCs and downstream cellular signaling pathways.[15]
-
Development of Detection Methods: Serves as a reference material for the validation of new and existing assays for brevetoxin monitoring.[16][17]
-
Antidote and Therapeutic Research: Provides a consistent tool for screening and evaluating potential therapeutic agents that can counteract the effects of brevetoxin poisoning.
Quantitative Toxicological Data
The following tables summarize key quantitative data from toxicological studies using this compound. Using a synthetic standard ensures the accuracy of these measurements.
Table 1: In Vitro Assay Performance
| Assay Type | Matrix | Detection Limit | 50% Inhibition (IC50/EC50) | Reference |
| ELISA | Seawater | ~0.031 ng/mL | ~0.2425 ng/mL | [18] |
| ELISA | Shellfish (oyster) | 2.5 µ g/100 g meat; ~11.25 ng/g | ~87.3 ng/g | [16][18] |
| Receptor Binding Assay | Rat Brain Synaptosomes (for PbTx-3) | - | - | [11] |
| Chemiluminescent RBA | Rat Brain Synaptosomes (for BTXB2) | 1.4 amol | Ki = 88.7 ± 19.3 x 10 nM | [19][20] |
| Neuroblastoma Assay | Neuro-2A cells (for PbTx-2) | 0.25 ng | - | [13] |
Table 2: Regulatory Levels and Toxicity
| Parameter | Value | Reference |
| US FDA Action Level in Shellfish | 20 Mouse Units (MU) per 100 g of shellfish (equivalent to 0.8 ppm or 80 µg PbTx-2 per 100 g) | [11][12] |
| Fish Lethality (Japanese madaka) | > 70 ng/mL (for PbTx-2) | [21] |
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a direct competitive ELISA for the detection of this compound.
Workflow Diagram:
Caption: Workflow for the competitive ELISA of this compound.
Materials:
-
Synthetic this compound standard
-
Brevetoxin ELISA kit (containing antibody-coated microtiter plate, enzyme conjugate, wash buffer, substrate solution, and stop solution)
-
Samples (e.g., seawater, shellfish extracts)
-
Microplate reader (450 nm)
-
Pipettes and tips
Procedure:
-
Preparation:
-
Prepare a dilution series of the synthetic this compound standard in the appropriate buffer (e.g., 0, 0.025, 0.075, 0.25, 0.75 ng/mL).[18]
-
Prepare samples. For shellfish, this involves homogenization, extraction with methanol/water, and dilution.[18][22]
-
Reconstitute the enzyme conjugate according to the kit instructions.[18]
-
-
Assay:
-
Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microtiter plate.[18]
-
Add 50 µL of the reconstituted enzyme conjugate to each well.[18][23]
-
Incubate for 60 minutes at room temperature.[23]
-
Wash the plate three times with the provided wash buffer.[23]
-
Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature.[18][23]
-
-
Data Analysis:
-
Read the absorbance at 450 nm.[23]
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve. The color intensity is inversely proportional to the brevetoxin concentration.[24]
-
Receptor Binding Assay (RBA)
This protocol describes a competitive radioligand binding assay to measure the binding of brevetoxins to their receptor site on VGSCs.
Workflow Diagram:
Caption: Workflow for the receptor binding assay of this compound.
Materials:
-
Synthetic this compound (PbTx-3) for calibration curve[25]
-
Tritiated Brevetoxin ([³H]PbTx-3) as the radioligand
-
Rat brain synaptosome preparation (source of VGSCs)[19]
-
Incubation and wash buffers
-
Glass fiber filters
-
Scintillation counter and vials
-
Samples for analysis
Procedure:
-
Preparation:
-
Assay:
-
In test tubes, combine the [³H]PbTx-3, the unlabeled PbTx-3 standard or sample, and the synaptosome suspension.[19]
-
Incubate the mixture for 2 hours at 0°C with gentle shaking.[19]
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters, followed by washing with cold wash buffer.
-
Alternatively, centrifugation can be used to pellet the synaptosomes.[19]
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Create a competition curve by plotting the percentage of bound [³H]PbTx-3 against the concentration of unlabeled PbTx-3.
-
Determine the concentration of brevetoxin in the samples by comparing their inhibition of radioligand binding to the standard curve.
-
Neuroblastoma Cytotoxicity Assay
This assay measures the cytotoxic effects of this compound on a neuroblastoma cell line.
Workflow Diagram:
Caption: Workflow for the neuroblastoma cytotoxicity assay.
Materials:
-
Synthetic this compound
-
Neuro-2A cell line (or other suitable neuronal cell line like SJCRH30)[12][26]
-
Cell culture medium and supplements
-
Ouabain and Veratridine (sensitizing agents for Neuro-2A cells)[12][27]
-
96-well cell culture plates
-
Cell viability assay reagents (e.g., MTT, Calcein-AM/Propidium Iodide)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture Neuro-2A cells under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of synthetic this compound.
-
For Neuro-2A cells, pre-treat with ouabain (e.g., 500 µM) and veratridine (e.g., 25 µM) to sensitize them to brevetoxin.[12] Note: Some cell lines may not require these sensitizing agents.[26]
-
Add the this compound dilutions to the appropriate wells. Include control wells with and without the sensitizing agents.
-
-
Incubation and Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Signaling Pathway
This compound binding to VGSCs initiates a cascade of downstream events, primarily driven by the sustained influx of Na⁺ ions.
Caption: this compound signaling cascade in neurons.
The binding of this compound to VGSCs causes a persistent influx of Na⁺, leading to membrane depolarization. This depolarization can trigger the reversal of the Na⁺/Ca²⁺ exchanger and activate NMDA receptors, resulting in an increase in intracellular Ca²⁺ concentration.[15] This elevation in intracellular calcium can, in turn, activate downstream signaling pathways, such as the phosphorylation of ERK1/2, which is involved in synaptic plasticity, learning, and memory.[10][15]
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. scispace.com [scispace.com]
- 6. Total synthesis of brevetoxin-B [pubmed.ncbi.nlm.nih.gov]
- 7. P-31 Total Synthesis of this compound [jstage.jst.go.jp]
- 8. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 19. Chemiluminescent Receptor Binding Assay for Ciguatoxins and Brevetoxins Using Acridinium Brevetoxin-B2 [mdpi.com]
- 20. Chemiluminescent Receptor Binding Assay for Ciguatoxins and Brevetoxins Using Acridinium Brevetoxin-B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. attogene.com [attogene.com]
- 23. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 24. Brevetoxin (NSP), ELISA 96 tests [goldstandarddiagnostics.com]
- 25. Establishing a Receptor Binding Assay for Ciguatoxins: Challenges, Assay Performance and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Mouse Bioassay for Neurotoxic Shellfish Poisoning (NSP) Toxins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotoxic Shellfish Poisoning (NSP) is a gastrointestinal and neurological illness caused by the consumption of shellfish contaminated with brevetoxins.[1] These potent polyether neurotoxins are produced by the marine dinoflagellate Karenia brevis. Brevetoxins exert their toxic effects by binding to and activating voltage-gated sodium channels in nerve cells, leading to uncontrolled nerve firing.[2][3]
Monitoring of shellfish for brevetoxin contamination is crucial for public health. The mouse bioassay remains a widely recognized and official method for the detection and quantification of NSP toxins in shellfish, serving as a critical tool in regulatory laboratories.[1] This document provides a detailed protocol for the mouse bioassay for NSP toxins, along with data presentation and a summary of the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the mouse bioassay for NSP toxins.
| Parameter | Value | Reference |
| Regulatory Limit | ≥ 20 Mouse Units (MU) / 100 g of shellfish tissue | [1] |
| 800 µg brevetoxin-2 (PbTx-2) equivalents / kg of shellfish tissue | [4] | |
| Mouse Unit (MU) Definition | The amount of crude toxin that will kill 50% of the test animals in 930 minutes. | [1] |
| Brevetoxin-3 LOAEL (Human) | 92-138 µg BTX-3 eq. | [5] |
| Mouse Strain | Healthy male mice | [6] |
| Mouse Weight | 17 - 23 g | [6] |
| Injection Volume | 1 mL | [6][7] |
| Observation Period | At least 6 hours (360 minutes) | [6][7] |
Signaling Pathway of Brevetoxins
Brevetoxins bind to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs). This binding leads to a persistent activation of the channel by lowering the activation potential, inhibiting inactivation, and increasing the mean open time. The resulting influx of Na+ ions causes membrane depolarization and spontaneous, repetitive firing of neurons. This initial event triggers a cascade of downstream effects, including a significant influx of Ca2+ through the reversal of the Na+/Ca2+ exchanger and activation of other channels. Elevated intracellular Ca2+ then acts as a second messenger, activating signaling pathways such as the Extracellular signal-regulated kinases 1/2 (ERK1/2) pathway and leading to the phosphorylation of the cAMP response element-binding protein (CREB). These pathways are involved in synaptic plasticity, learning, and memory, and their disruption by brevetoxins contributes to the neurotoxic effects observed in NSP.
Experimental Protocol: Mouse Bioassay for NSP Toxins
This protocol is based on the widely accepted American Public Health Association (APHA) method.
Sample Preparation and Extraction
-
Shellfish Collection : Collect at least 12 shellfish, which should yield 100-150 g of meat.[7]
-
Cleaning and Shucking : Thoroughly clean the outside of the shellfish with fresh water. Open the shells by cutting the adductor muscles and discard the shell liquor.[7] Rinse the inside of the shells and the meats with fresh water to remove any foreign material.[7]
-
Homogenization : Drain the shucked shellfish meats and homogenize them until a uniform consistency is achieved.
-
Acidification and Heating : Weigh 100 g of the homogenate into a beaker. Add 1 mL of 1N HCl and mix thoroughly.[4] Heat the mixture to boiling and continue to boil for 5 minutes.[4] Allow the mixture to cool to room temperature.
-
Ether Extraction :
-
Transfer the cooled homogenate to a stoppered centrifuge tube.
-
Add 100 mL of diethyl ether, stopper the tube, and shake vigorously for 5 minutes.[7]
-
Centrifuge the mixture to separate the layers.
-
Carefully decant the upper ether layer into a pre-weighed evaporating dish.
-
Repeat the ether extraction process on the remaining shellfish residue two more times, pooling all the ether extracts.
-
-
Solvent Evaporation and Reconstitution :
-
Evaporate the pooled diethyl ether extracts to dryness under a gentle stream of nitrogen or in a rotary evaporator.
-
Once dried, weigh the lipid extract.
-
Reconstitute the dried extract in a known volume of a suitable carrier, such as saline containing 1% Tween-60, to achieve the desired concentration for injection.[4]
-
Mouse Bioassay Procedure
-
Animal Selection : Use healthy male mice weighing between 17 and 23 grams.[6] The mice should be from a stock colony and acclimated to the laboratory conditions for at least 24 hours prior to injection.[6]
-
Dose Administration :
-
Observation :
-
Continuously observe the mice for a minimum of 6 hours (360 minutes).[6][7]
-
Monitor for signs of NSP toxicity, which may include:
-
If a mouse dies, record the time of death to the nearest minute, noted by the last gasping breath.[6][7]
-
If mice survive the 6-hour observation period, the time of death is recorded as >360 minutes.[6]
-
Calculation of Toxicity
-
Conversion to Mouse Units (MU) : The time of death for each mouse is converted to Mouse Units (MU) using a standardized table (e.g., Table 8 in "Recommended Procedures for the Examination of Seawater and Shellfish," 4th Edition).[6] This table provides a correlation between the time to death and the corresponding MU value.
-
Weight Correction : A weight correction factor is applied to the MU value for each mouse to account for variations in animal weight.[6]
-
Determination of Mean or Median Corrected MU :
-
Final Toxicity Calculation : The final toxicity of the shellfish sample in MU per 100 g is calculated using the following formula:
-
Toxicity (MU/100 g) = (Mean or Median Corrected MU) x (Dilution Factor) x 10[6]
-
Experimental Workflow
The following diagram illustrates the key steps in the mouse bioassay protocol for NSP toxins.
References
- 1. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine biotoxin NSP (Neurotoxic Shellfish Poisoning) in bivalve molluscs (Brevetoxins-brevetoxicosis): mouse bioassay test. - IVAMI [ivami.com]
- 3. Marine biotoxins [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Acute Effects of Brevetoxin-3 Administered via Oral Gavage to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. issc.org [issc.org]
- 7. issc.org [issc.org]
- 8. floridahealth.gov [floridahealth.gov]
Application Notes and Protocols for High-Throughput Screening of Brevetoxin B Antagonists
Abstract
Brevetoxin B (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis, poses a significant threat to public health and marine ecosystems. It binds to site 5 on the α-subunit of voltage-gated sodium channels (VGSCs), causing persistent channel activation, membrane depolarization, and uncontrolled neurotransmitter release.[1][2][3] The discovery of antagonists that can counteract these effects is a critical goal for developing therapeutics for Neurotoxic Shellfish Poisoning (NSP) and for creating research tools to study VGSC function. High-Throughput Screening (HTS) provides a robust platform for identifying such antagonists from large compound libraries. This document provides detailed protocols for three primary HTS methodologies: a competitive Radioligand Receptor Binding Assay (RBA), a cell-based fluorescent Sodium Influx Assay, and a cell-based Cytotoxicity Rescue Assay. Additionally, it includes data on known antagonists and guidelines for data analysis and HTS workflow implementation.
Introduction to this compound and its Mechanism of Action
Brevetoxins are a family of cyclic polyether compounds classified into two main types based on their backbone structure: A-type (e.g., PbTx-1) and B-type (e.g., PbTx-2).[1][2] this compound is a principal algal toxin known for its neurotoxic effects.[2]
The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells.[1] this compound binds to the channel at neurotoxin receptor site 5, which results in three main effects:
-
A shift in the voltage-dependence of activation to more negative potentials, causing the channel to open at normal resting membrane potential.
-
Prolongation of the mean channel open time.
-
Inhibition of channel inactivation.[4]
This persistent activation leads to a continuous influx of Na+ ions, causing membrane depolarization, spontaneous and repetitive firing of nerves, and ultimately, the symptoms associated with NSP.[1] An antagonist would prevent or reverse these effects, typically by competing with brevetoxin for binding at site 5 or by allosterically inhibiting its action.
Signaling Pathway
The binding of this compound to VGSCs initiates a cascade of events leading to cellular toxicity. An effective antagonist can interrupt this pathway at its origin.
Caption: this compound signaling pathway and point of antagonist intervention.
High-Throughput Screening (HTS) Workflow
A tiered approach is recommended for screening large compound libraries to identify and validate this compound antagonists. This workflow maximizes efficiency by using a high-throughput primary assay to identify initial "hits," which are then subjected to more detailed secondary and confirmatory assays.
Caption: A typical multi-stage workflow for HTS-based drug discovery.
Experimental Protocols
The following section details protocols for three distinct assays suitable for an HTS campaign to identify this compound antagonists.
Protocol 1: Competitive Radioligand Receptor Binding Assay (RBA)
This assay directly measures the ability of a test compound to displace a radiolabeled brevetoxin analog ([³H]PbTx-3) from its binding site on VGSCs in rat brain synaptosome preparations.[5][6][7] A decrease in radioactivity indicates competitive binding.
Materials:
-
Rat brain synaptosomes
-
[³H]PbTx-3 (Tritiated Brevetoxin-3)
-
Unlabeled PbTx-3 (for standard curve)
-
Binding Buffer: 50 mM Tris-HEPES (pH 7.4), 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, 1 mg/mL BSA.[5]
-
Wash Buffer: Binding buffer without BSA.
-
Test compounds dissolved in DMSO.
-
96-well filter plates (e.g., GF/B filter)
-
Scintillation cocktail (e.g., MaxiLight)[8]
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Add 35 µL of binding buffer to each well of a 96-well filter plate.
-
Compound Addition: Add 5 µL of test compound solution (or unlabeled PbTx-3 for the standard curve) to the appropriate wells. For screening, a final concentration of 10 µM is typical.
-
Radioligand Addition: Add 35 µL of [³H]PbTx-3 solution (prepared in binding buffer to a final concentration of ~1.0 nM) to all wells.[5][6]
-
Synaptosome Addition: Initiate the binding reaction by adding 140 µL of the rat brain synaptosome suspension (final protein concentration ~50 µg/mL) to each well.[5][6]
-
Incubation: Incubate the plate for 1-2 hours at 4°C with gentle agitation.[5]
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add 30-50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[8]
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the control wells (containing only [³H]PbTx-3 and synaptosomes).
-
For dose-response curves, plot percent inhibition against compound concentration and fit to a sigmoidal curve to determine the IC₅₀ value.
Protocol 2: No-Wash Fluorescent Sodium Influx Assay
This is a cell-based functional assay that measures the brevetoxin-induced influx of sodium into cells expressing VGSCs (e.g., HEK293 cells stably expressing a NaV subtype). An antagonist will inhibit this influx. The use of an extracellular quencher dye eliminates wash steps, making the assay highly suitable for HTS.[9][10]
Materials:
-
HEK293 cells stably expressing a relevant NaV channel subtype (e.g., hNaV1.2, hNaV1.7).
-
Sodium Indicator Dye: Asante NaTRIUM Green-2 AM (ANG-2).[9][10]
-
Extracellular Quencher: Ponceau 4R.[9]
-
Assay Buffer (Physiological Salt Solution): e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound (PbTx-2)
-
Test compounds dissolved in DMSO.
-
Black, clear-bottom 384-well microplates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Plate HEK293-NaV cells in 384-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the sodium indicator dye ANG-2 (e.g., 5 µM) and a quencher Ponceau 4R (e.g., 1 mM) in Assay Buffer.[9]
-
Remove the growth medium from the cell plate and add 20 µL of loading buffer to each well.
-
Incubate at 37°C for 30-60 minutes in the dark. No wash step is required.
-
-
Compound Pre-incubation:
-
Prepare a plate with test compounds at 4x the final concentration.
-
Transfer 10 µL of the compound solution to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Toxin Stimulation and Measurement:
-
Prepare a 4x solution of PbTx-2 (to a final EC₈₀ concentration, determined empirically) in Assay Buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for ~30 seconds.
-
Add 10 µL of the PbTx-2 solution to initiate sodium influx.
-
Measure the fluorescence signal (Excitation: ~488 nm, Emission: ~540 nm) every 1-2 seconds for 3-5 minutes.[9]
-
Data Analysis:
-
Quantify the response by calculating the area under the curve (AUC) or the peak fluorescence intensity after toxin addition.
-
Normalize the data to controls: 0% inhibition (DMSO + PbTx-2) and 100% inhibition (a known inhibitor like Tetrodotoxin, if the channel is sensitive, or no PbTx-2 addition).
-
Calculate the percent inhibition for each test compound. Hits are typically defined as compounds causing >50% inhibition.
-
Determine IC₅₀ values from dose-response curves for confirmed hits.
Protocol 3: Neuro-2A Cytotoxicity Rescue Assay
This assay relies on the cytotoxic effect of this compound on Neuro-2A (N2a) cells, a mouse neuroblastoma cell line.[11] The sensitivity of these cells to brevetoxin is greatly enhanced by co-treatment with ouabain (a Na⁺/K⁺-ATPase inhibitor) and veratridine (another VGSC activator).[11][12] An antagonist will "rescue" the cells from death, leading to a higher viability signal.
Materials:
-
Neuro-2A (N2a) cells.
-
Cell Culture Medium: e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).
-
Ouabain and Veratridine (O/V) solution.
-
This compound (PbTx-2).
-
Cell Viability Reagent: e.g., CellTiter-Glo® (luminescence) or resazurin (fluorescence).
-
Test compounds dissolved in DMSO.
-
White, opaque 96- or 384-well plates (for luminescence) or black plates (for fluorescence).
Procedure:
-
Cell Plating: Seed N2a cells into microplates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add test compounds to the wells at the desired final concentration.
-
Toxin Addition: Immediately add a solution containing PbTx-2 (at a final EC₈₀-EC₉₀ concentration for cytotoxicity), ouabain (e.g., 0.22 mM), and veratridine (e.g., 0.022 mM).[12]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the chosen cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis:
-
Calculate percent cell viability for each well, normalizing to controls: 0% viability (cells + O/V + PbTx-2) and 100% viability (cells + O/V only).
-
An antagonist will show an increase in cell viability. Calculate the percent rescue or percent activity.
-
Determine EC₅₀ values (the concentration for 50% rescue) from dose-response curves for confirmed hits.
-
Note: This assay can be prone to variability and triphasic dose-response curves.[11] Careful optimization of toxin and O/V concentrations is critical.
Data Presentation and Known Antagonists
Quantitative data from HTS assays are crucial for comparing the potency of hit compounds. Known antagonists like the natural product Brevenal and the semi-synthetic β-Naphthoyl-PbTx serve as important positive controls and benchmarks.[7][13][14][15]
Table 1: Performance of HTS Assays for this compound and Antagonists
| Assay Type | Target | Ligand/Probe | Key Parameter | Typical Value | Reference(s) |
| Receptor Binding | Rat Brain VGSCs | [³H]PbTx-3 | EC₅₀ (PbTx-3) | 4.21 ± 0.50 nM | [8] |
| Receptor Binding | Rat Brain VGSCs | Acridinium-BTX | Kᵢ (CTX3C) | 195 ± 22.5 pM | [5] |
| Cytotoxicity | Neuro-2A Cells | PbTx-1 / PbTx-2 | EC₅₀ (variable) | ~0.1 µM - 10 µM | [11] |
| Sodium Influx | hNaV1.1-1.7 | ANG-2 | EC₅₀ (Veratridine) | 10 - 29 µM | [10] |
| ELISA | N/A | PbTx-2-CMO Hapten | IC₅₀ (PbTx-2) | 60.71 µg/kg | [16] |
Table 2: Activity of Known Brevetoxin Antagonists
| Antagonist | Assay Type | Target | Parameter | Value | Reference(s) |
| Brevenal | Receptor Binding | Rat Brain VGSCs | Kᵢ vs. [³H]PbTx-3 | 98 nM | [15] |
| Brevenol | Receptor Binding | Rat Brain VGSCs | Kᵢ vs. [³H]PbTx-3 | 661 nM | [15] |
| Brevenal | Radioligand Assay | Rat Brain VGSCs | Kᵢ vs. [³H]-brevenol | 75 nM | [13][15][17] |
| β-Naphthoyl-PbTx | Receptor Binding | Rat Brain VGSCs | Competitive Antagonist | N/A | [7][14][18] |
| PbTx-3 (vs. Brevenal) | Patch Clamp | hNaV1.7 | IC₅₀ | 34 nM | [19] |
Conclusion and Best Practices
The selection of an HTS assay for this compound antagonists depends on the available resources and the specific goals of the screening campaign.
-
Receptor Binding Assays offer a direct measure of binding to the target but require handling of radioactive materials and do not provide functional information.[20]
-
Fluorescent Sodium Influx Assays are functional, highly amenable to automation, and represent a robust choice for primary HTS.[9][20]
-
Cytotoxicity Rescue Assays are cost-effective but can suffer from lower reproducibility and interference from cytotoxic compounds.[11]
For any HTS campaign, it is critical to determine assay quality using statistical metrics such as the Z'-factor, where a value >0.5 indicates an excellent assay suitable for HTS.[21] Hits identified in the primary screen should always be confirmed through re-testing and characterized in a secondary, orthogonal assay to confirm their mechanism of action and eliminate false positives.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural and Derivative Brevetoxins: Historical Background, Multiplicity, and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Synthesis, Modeling, and Biological Evaluation of Analogues of the Semisynthetic Brevetoxin Antagonist β-Naphthoyl-Brevetoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a Receptor Binding Assay for Ciguatoxins: Challenges, Assay Performance and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brevenal, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brevetoxin derivatives that inhibit toxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brevenal, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a New Monoclonal Antibody against Brevetoxins in Oyster Samples Based on the Indirect Competitive Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, modeling, and biological evaluation of analogues of the semisynthetic brevetoxin antagonist beta-naphthoyl-brevetoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Brevetoxin versus Brevenal Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Brevetoxin B Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are known to cause neurotoxic shellfish poisoning (NSP) in humans. The primary mechanism of brevetoxin neurotoxicity involves the activation of voltage-gated sodium channels (VGSCs) in nerve cells, leading to persistent channel opening, uncontrolled nerve firing, and subsequent neurotoxic effects.[1][2] Brevetoxin B (BTX-B) and its derivatives are among the most well-studied of these toxins. Understanding the precise mechanisms of BTX-B neurotoxicity is crucial for developing effective diagnostic and therapeutic strategies. This document provides detailed application notes and protocols for utilizing various in vitro models to study BTX-B neurotoxicity.
In Vitro Models for Studying this compound Neurotoxicity
A variety of in vitro models are available to investigate the neurotoxic effects of this compound, ranging from immortalized cell lines to primary neuronal cultures. The choice of model depends on the specific research question, desired complexity, and throughput requirements.
Cell Line Models
Immortalized cell lines offer a convenient and reproducible system for initial screening and mechanistic studies.
-
Neuroblastoma Cell Lines (e.g., Neuro-2A, B50, B104): These cells of neuronal origin endogenously express VGSCs and are frequently used to assess brevetoxin-induced cytotoxicity and effects on sodium channel function.[3][4] The Neuro-2A cell line, often sensitized with ouabain and veratridine, is a traditional model for cytotoxicity assays.[4][5] However, this sensitization can lead to variability and non-linear dose-response curves.[4] The SJCRH30 cell line has been proposed as a potential alternative that does not require sensitization.[4][6]
-
Human Embryonic Kidney (HEK-293) Cells: These cells can be genetically engineered to express specific subtypes of voltage-gated sodium channels (e.g., Naᵥ1.2, Naᵥ1.4, Naᵥ1.5).[7][8] This allows for the study of brevetoxin effects on individual sodium channel isoforms, providing insights into tissue-specific toxicity.[7]
-
Jurkat T-cell Line: While not a neuronal model, this leukemic T-cell line has been used to investigate the immunotoxic and apoptotic effects of brevetoxins.[9][10]
Primary Neuronal Cultures
Primary neuronal cultures provide a more physiologically relevant model, retaining many of the characteristics of neurons in vivo.
-
Rodent Cerebellar Granule Neurons (CGNs): These cultures are highly enriched in a single type of glutamatergic neuron and are a well-established model for studying excitotoxicity.[11][12] They have been instrumental in demonstrating that brevetoxin-induced neurotoxicity is mediated by the activation of NMDA receptors secondary to sodium channel activation and glutamate release.[11][12]
-
Rodent Neocortical Neurons: These cultures exhibit spontaneous synchronous calcium oscillations, making them suitable for studying the effects of brevetoxins on neuronal network activity and downstream signaling pathways like ERK1/2 and CREB.[13][14]
-
Dorsal Root Ganglion (DRG) Neurons: As primary sensory neurons, DRG cultures are valuable for investigating the sensory disturbances associated with brevetoxin exposure, including the release of neuropeptides like Substance P.[15]
-
Turtle Neurons: Primary neuronal cultures from the freshwater turtle (Trachemys scripta) have been used as a model to study the resistance of certain organisms to brevetoxins.[16]
Experimental Protocols
The following are detailed protocols for key experiments used to assess this compound neurotoxicity in vitro.
Protocol 1: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This protocol is adapted from studies on rat cerebellar granule neurons and is a common method for quantifying cell death.[11]
Objective: To quantify brevetoxin-induced neuronal injury by measuring the release of LDH from damaged cells.
Materials:
-
Primary neuronal culture (e.g., rat cerebellar granule neurons)
-
Locke's buffer
-
This compound (PbTx-2, PbTx-3, etc.)
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture primary neurons in 96-well plates to the desired density and maturity.
-
Prepare different concentrations of this compound in Locke's buffer. Include a vehicle control (buffer only).
-
Gently remove the culture medium from the wells.
-
Wash the cells once with Locke's buffer.
-
Add the brevetoxin solutions to the respective wells and incubate for a specified period (e.g., 2 hours at 22°C).[11]
-
After incubation, carefully collect the exposure buffer (supernatant) from each well.
-
To determine the total LDH content (positive control for 100% lysis), add lysis buffer (provided in the LDH kit) to a set of control wells and incubate as recommended by the manufacturer.
-
Measure the LDH activity in the collected supernatants and the lysed cell samples according to the LDH assay kit manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of LDH release for each treatment group using the following formula: % LDH Release = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
Experimental LDH: Absorbance from brevetoxin-treated wells.
-
Spontaneous LDH: Absorbance from vehicle control wells.
-
Maximum LDH: Absorbance from lysed cell wells.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) Dynamics
This protocol is based on methods used in murine neocortical and turtle neurons to visualize and quantify changes in intracellular calcium levels.[13][15][16]
Objective: To measure brevetoxin-induced changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Neuronal cells cultured on glass coverslips
-
Recording buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.45)[15]
-
Fura-2/AM (or other suitable calcium indicator)
-
Pluronic F-127 (optional, to aid dye loading)
-
This compound
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2)
Procedure:
-
Grow neuronal cells on glass coverslips suitable for microscopy.
-
Prepare a Fura-2/AM loading solution in the recording buffer (e.g., 4 µM Fura-2/AM).[15] A small amount of Pluronic F-127 can be added to improve dye solubility and cell loading.
-
Remove the culture medium and wash the cells with the recording buffer.
-
Incubate the cells with the Fura-2/AM loading solution for a specified time (e.g., 30 minutes at 37°C).[15]
-
Wash the cells with the recording buffer to remove excess dye and allow for de-esterification of the dye within the cells.
-
Mount the coverslip onto the microscope stage.
-
Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and capturing the emission at ~510 nm.
-
Apply this compound to the cells and continuously record the fluorescence changes over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 for Fura-2). This ratio is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the dynamics of [Ca²⁺]i.
Protocol 3: Patch-Clamp Electrophysiology for Sodium Channel Analysis
This protocol is a generalized approach based on studies investigating the effects of brevetoxins on sodium channels in neuronal cell lines.[3]
Objective: To characterize the effects of this compound on the gating properties of voltage-gated sodium channels.
Materials:
-
Neuronal cells expressing VGSCs (e.g., B50, B104, or HEK cells with specific Naᵥ subtypes)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for making patch pipettes
-
Intracellular (pipette) solution and extracellular (bath) solution with appropriate ionic compositions.
-
This compound
Procedure:
-
Plate the cells at a low density to allow for easy access to individual cells.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane of a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents using appropriate voltage-clamp protocols (e.g., a series of depolarizing steps from a holding potential).
-
Perfuse the bath with a solution containing this compound.
-
Record sodium currents again in the presence of the toxin.
-
Data Analysis: Analyze the recorded currents to determine changes in:
-
Activation: A shift in the voltage-dependence of channel opening.
-
Inactivation: Slowing or removal of the inactivation process.
-
Peak current amplitude: An increase or decrease in the maximum current.
-
Persistent current: The presence of a non-inactivating current during sustained depolarization.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound neurotoxicity.
Table 1: EC₅₀ Values of Brevetoxins for Neurotoxicity in Rat Cerebellar Granule Neurons [11]
| Brevetoxin | EC₅₀ (nM) |
| PbTx-1 | 9.31 ± 0.45 |
| PbTx-3 | 53.9 ± 2.8 |
| PbTx-2 | 80.5 ± 5.9 |
| PbTx-6 | 1417 ± 32 |
Table 2: Effective Concentrations of Brevetoxin-2 (PbTx-2) in Murine Neocortical Neurons [13]
| PbTx-2 Concentration | Observed Effect |
| 100 nM | Increased amplitude and reduced frequency of basal Ca²⁺ oscillations; sustained ERK1/2 activation. |
| 300 nM | Disrupted oscillatory activity, leading to a sustained increase in intracellular Ca²⁺; biphasic regulation of ERK1/2. |
Table 3: Effects of Brevetoxin-3 (PbTx-3) on Human Voltage-Gated Sodium Channels (Naᵥ1.6) [17]
| PbTx-3 Concentration | Effect on Channel Activation |
| 10 nM | Hyperpolarizing shift of -8.79 ± 2.7 mV |
Table 4: Cytotoxicity of Brevetoxins in Jurkat T-cells [10]
| Brevetoxin | Concentration for Significant Decrease in Metabolic Activity (after 3h) |
| PbTx-2 | 5 and 10 µg/ml |
| PbTx-6 | 5 and 10 µg/ml |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound neurotoxicity and a general experimental workflow.
Caption: Signaling pathway of this compound neurotoxicity.
Caption: Workflow for in vitro neurotoxicity assessment.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarship.miami.edu]
- 4. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy [agris.fao.org]
- 5. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 7. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels [mdpi.com]
- 9. Effects of in vitro Brevetoxin Exposure on Apoptosis and Cellular Metabolism in a Leukemic T Cell Line (Jurkat) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Brevetoxins cause acute excitotoxicity in primary cultures of rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brevetoxin-Induced Neural Insult in the Retrosplenial Cortex of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brevetoxin derivative compounds for stimulating neuronal growth: University of North Carolina at Wilmington: WO2008131411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Increase and Substance P Release Induced by the Neurotoxin Brevetoxin-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of brevetoxin (PbTx-3) exposure in neurons of the anoxia-tolerant freshwater turtle (Trachemys scripta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing Monoclonal Antibodies for Brevetoxin B Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of monoclonal antibodies (mAbs) specifically targeting Brevetoxin B (PbTx-2), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. These antibodies are crucial for the development of sensitive and specific immunoassays for the detection of brevetoxins in various matrices, including shellfish, seawater, and biological fluids.[1][2][3] The protocols outlined below cover the entire workflow from antigen preparation to the development and characterization of an indirect competitive enzyme-linked immunosorbent assay (icELISA).
Introduction
Brevetoxins are a family of lipid-soluble polyether neurotoxins that can accumulate in shellfish, leading to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption.[3] this compound (specifically PbTx-2) is the most abundantly produced of these toxins.[3] Due to the significant public health and economic impacts of harmful algal blooms that produce these toxins, rapid and reliable detection methods are essential.[3][4] Immunoassays, particularly those utilizing monoclonal antibodies, offer a highly specific, sensitive, and cost-effective approach for monitoring brevetoxin levels.[4][5]
This guide details the critical steps for generating high-affinity monoclonal antibodies against this compound and their application in an icELISA format.
Experimental Protocols
Antigen Preparation: Hapten-Carrier Conjugation
This compound is a small molecule (hapten) and is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein.[6] Keyhole Limpet Hemocyanin (KLH) is commonly used for immunization, while Bovine Serum Albumin (BSA) is often used for coating plates in immunoassays.[1][3][5][6] Two common methods for preparing this compound haptens for conjugation are the succinic anhydride (HS) and carboxymethoxylamine hemihydrochloride (CMO) methods.[3][5]
Protocol: Preparation of PbTx-2-HS and PbTx-2-CMO Haptens [3][5]
-
PbTx-2-HS Hapten Synthesis:
-
PbTx-2-CMO Hapten Synthesis:
-
Conjugation to Carrier Proteins (KLH and BSA) via the Active Ester Method:
Monoclonal Antibody Production using Hybridoma Technology
Hybridoma technology is a well-established method for producing large quantities of identical monoclonal antibodies.[7][8][9] The process involves immunizing an animal (typically a mouse), fusing its antibody-producing B cells with immortal myeloma cells, and then selecting the hybridoma cell lines that produce the desired antibody.[7][8]
Protocol: Monoclonal Antibody Production [3][4][7][8]
-
Immunization:
-
Cell Fusion:
-
Hybridoma Selection and Screening:
-
Select for fused hybridoma cells by culturing them in a selective medium (e.g., HAT medium) that does not support the growth of unfused myeloma cells.[7]
-
Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to the PbTx-2-hapten-BSA conjugate using an ELISA.
-
-
Cloning and Expansion:
-
Subclone the positive hybridoma cell lines by limiting dilution to ensure that each line is derived from a single cell (monoclonal).[3]
-
Expand the desired hybridoma clones in vitro or in vivo (by injecting them into the peritoneal cavity of mice to produce ascites fluid rich in monoclonal antibodies).[4]
-
-
Antibody Purification:
Indirect Competitive ELISA (icELISA) Development
The icELISA is a common format for detecting small molecules like this compound. In this assay, free toxin in a sample competes with a toxin-protein conjugate coated on the ELISA plate for binding to a limited amount of antibody.
Protocol: icELISA for this compound Detection [3][11]
-
Plate Coating:
-
Coat a 96-well microtiter plate with the PbTx-2-hapten-BSA conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.[11]
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the unoccupied sites on the plate with a blocking buffer (e.g., 2% skimmed milk powder in assay buffer) for 1 hour at 37°C to prevent non-specific binding.[11]
-
-
Competitive Reaction:
-
Pre-incubate the anti-PbTx-2 monoclonal antibody with either the brevetoxin standards or the samples to be tested.
-
Add this mixture to the coated and blocked wells and incubate for 30 minutes at 37°C.[11]
-
-
Washing:
-
Wash the plate as described in step 2.
-
-
Secondary Antibody Incubation:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Wash the plate as described in step 2.
-
-
Substrate Addition and Signal Detection:
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark.
-
Stop the reaction with a stop solution (e.g., 2M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Data Presentation
The following tables summarize key quantitative data from published studies on the development of immunoassays for brevetoxins.
Table 1: Characteristics of Anti-Brevetoxin Monoclonal Antibodies
| Antibody Name | Target Antigen | Antibody Isotype | Affinity (L/mol) | Cross-Reactivity | Reference |
| 6C6 | BTX-1 | IgG1 | 1.06 x 10⁸ | Highly specific to BTX-1 | [4] |
| 1D3 | PbTx-2, PbTx-1, PbTx-3 | Not Specified | Not Specified | Broad-spectrum | [3][5] |
| 2C4 | PbTx-2 | Not Specified | Not Specified | High with PbTx-1 and PbTx-3 | [12] |
Table 2: Performance of this compound Immunoassays
| Assay Type | Antibody | IC₅₀ (ng/mL or µg/kg) | Limit of Detection (LOD) | Sample Matrix | Reference |
| icELISA | 6C6 (for BTX-1) | 60 ng/mL | 14 ng/mL | Shellfish | [4] |
| icELISA | 1D3 | 60.71 µg/kg (PbTx-2) | 124.22 µg/kg | Oyster | [3][5] |
| icELISA | 1D3 | 52.61 µg/kg (PbTx-1) | 124.22 µg/kg | Oyster | [3][5] |
| icELISA | 1D3 | 51.83 µg/kg (PbTx-3) | 124.22 µg/kg | Oyster | [3][5] |
| Direct Competitive ELISA | 2C4 | 5.3 ng/mL | 0.6 ng/well | Cockle, Oyster | [12] |
| Competitive ELISA | Polyclonal Goat Anti-Brevetoxin | Not Specified | 2.5 µ g/100g shellfish meat | Seawater, Shellfish, Body Fluid | [1][2] |
Visualizations
The following diagrams illustrate the key workflows and principles described in these application notes.
Caption: Workflow for the production of monoclonal antibodies against this compound.
Caption: Principle of the indirect competitive ELISA (icELISA) for this compound detection.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. Development of a New Monoclonal Antibody against Brevetoxins in Oyster Samples Based on the Indirect Competitive Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Monoclonal Antibody for Brevetoxin 1 and Development of Ic-ELISA and Colloidal Gold Strip to Detect Brevetoxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 10. resources.mblintl.com [resources.mblintl.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Solid-Phase Extraction Techniques for Brevetoxin B Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Brevetoxin B (PbTx-2) and its congeners from various matrices using solid-phase extraction (SPE). These guidelines are intended to assist researchers, scientists, and drug development professionals in obtaining high-purity toxins for a range of applications, including toxicological studies, reference standard development, and pharmacological research.
Introduction
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether toxins are known to cause neurotoxic shellfish poisoning (NSP) in humans and have significant impacts on marine ecosystems. Accurate and efficient purification of brevetoxins is crucial for understanding their mechanism of action, developing detection methods, and assessing their potential as therapeutic agents. Solid-phase extraction is a widely used technique for the selective isolation and concentration of brevetoxins from complex sample matrices such as seawater, shellfish tissue, and cell cultures. This document focuses on the application of two common SPE sorbents: C18 and Hydrophilic-Lipophilic Balance (HLB).
Data Presentation: Comparison of SPE Sorbent Performance
The choice of SPE sorbent significantly impacts the recovery of different brevetoxin congeners. The following table summarizes the recovery rates of this compound (PbTx-2) and related compounds using C18 and HLB cartridges.
| Sorbent Type | Brevetoxin Congener | Matrix | Average Recovery (%) | Reference |
| C18 | Brevetoxin-1 (PbTx-1) | Culture Media | 50.31 | |
| Brevetoxin-2 (PbTx-2) | Culture Media | 57.95 | ||
| Brevetoxin-3 (PbTx-3) | Culture Media | 75.64 | ||
| Brevetoxin-3 (PbTx-3) | Spiked Seawater | 99 - 125 | ||
| HLB | Brevetoxin-1 (PbTx-1) | Culture Media | 74.61 | |
| Brevetoxin-2 (PbTx-2) | Culture Media | 82.36 | ||
| Brevetoxin-3 (PbTx-3) | Culture Media | 72.08 |
Note: Recovery rates can vary depending on the specific sample matrix, loading conditions, and analytical method used for quantification.
Experimental Protocols
The following are detailed protocols for the purification of this compound using C18 and HLB solid-phase extraction cartridges.
Protocol 1: this compound Purification from Seawater using C18 SPE Cartridges
This protocol is suitable for the extraction and purification of brevetoxins from seawater samples.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Seawater sample
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Vacuum manifold for SPE
-
Collection tubes
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
Methodology:
-
Cartridge Conditioning:
-
Pass 6 mL of methanol through the C18 cartridge.
-
Pass 6 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Pass the seawater sample (e.g., 1 L) through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing (Desalting):
-
Wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the bound brevetoxins with 10 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of appropriate solvent (e.g., 1 mL of methanol) for subsequent analysis by LC-MS or other analytical techniques.
-
Protocol 2: this compound Purification from Shellfish Tissue using HLB SPE Cartridges
This protocol is designed for the extraction and cleanup of brevetoxins from homogenized shellfish tissue.
Materials:
-
HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
Homogenized shellfish tissue
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Vacuum manifold for SPE
-
Collection tubes
-
Evaporator
Methodology:
-
Sample Preparation (Extraction from Tissue):
-
To 1 gram of homogenized shellfish tissue, add 4 mL of methanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction of the pellet with another 4 mL of methanol.
-
Combine the supernatants.
-
-
Cartridge Conditioning and Equilibration:
-
Pass 3 mL of methanol through the HLB cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Dilute the combined methanol extract with deionized water to a final methanol concentration of less than 10%.
-
Load the diluted extract onto the conditioned HLB cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in deionized water to remove hydrophilic impurities.
-
-
Elution:
-
Elute the brevetoxins with 5 mL of acetonitrile into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the acetonitrile eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and volume for analysis.
-
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow for this compound Purification
The following diagram illustrates the general workflow for solid-phase extraction of this compound.
Mechanism of this compound Action on Voltage-Gated Sodium Channels
This compound exerts its neurotoxic effects by binding to and modifying the function of voltage-gated sodium channels (VGSCs) in nerve and muscle cells. The following diagram illustrates this molecular interaction.
Troubleshooting & Optimization
Overcoming matrix effects in Brevetoxin B analysis of complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Brevetoxin B and its analogs in complex samples. Our goal is to help you overcome common challenges, particularly those related to matrix effects, and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the analysis of this compound in complex matrices like shellfish.
Q1: I am observing low recovery for Brevetoxin B2 in my shellfish samples. What are the possible causes and solutions?
A1: Low recovery of Brevetoxin B2 (BTX-B2) is a documented issue. A study on the determination of brevetoxins in shellfish reported that the recovery and within-laboratory reproducibility for brevetoxin-2 was 61%, with a relative standard deviation (RSD) of 27%, which is lower and more variable than other brevetoxin analogs.[1][2]
-
Possible Causes:
-
Inherent Analyte Properties: BTX-B2 may have different physicochemical properties compared to other analogs, affecting its extraction efficiency and interaction with analytical columns.
-
Matrix Interactions: Strong interactions between BTX-B2 and components of the shellfish matrix can lead to incomplete extraction.
-
Metabolism: Shellfish can metabolize brevetoxins, converting them into more polar forms which may not be efficiently recovered by methods optimized for the parent toxins.
-
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different solvent systems. While methanol-based solvents are common, some studies have successfully used acetone for extraction from shellfish homogenates.
-
Evaluate Sample Cleanup: Ensure your solid-phase extraction (SPE) protocol is optimized for BTX-B2. Consider using a different sorbent material if consistently low recovery is observed.
-
Use Isotope-Labeled Internal Standards: Incorporating an isotope-labeled internal standard for BTX-B2 can help to correct for recovery losses during sample preparation and analysis.
-
Method Validation: Perform a thorough method validation for each brevetoxin analog in every matrix type to establish expected recovery and precision.
-
Q2: My LC-MS/MS results show significant ion suppression for this compound in oyster samples. How can I mitigate this matrix effect?
A2: Oysters are known to be a complex matrix that can cause significant matrix effects, particularly ion suppression, in LC-MS/MS analysis.
-
Possible Causes:
-
Co-eluting Matrix Components: Lipids, pigments, and other endogenous compounds in the oyster extract can co-elute with this compound and compete for ionization in the MS source.
-
High Salt Content: Residual salts from the sample matrix can also interfere with the ionization process.
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): Utilize a robust SPE protocol. C18 and polymeric sorbents like Strata-X are commonly used for brevetoxin cleanup.[1]
-
Dispersive SPE (d-SPE): An innovative method using d-SPE with an alumina-neutral sorbent has shown good results in reducing matrix effects in shellfish.[3]
-
Hexane Defatting: A hexane wash step can be incorporated before SPE to remove non-polar lipids that contribute to matrix effects.[1]
-
-
Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).
-
Chromatographic Optimization:
-
Mobile Phase Modifiers: The use of mobile phase modifiers like ammonium formate and formic acid can improve chromatographic separation and analyte ionization.
-
Gradient Elution: Optimize the gradient elution profile to better separate this compound from co-eluting matrix components.
-
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your samples. This helps to compensate for matrix effects.
-
Q3: I am unsure which sample preparation method to choose for my complex samples. What are the common approaches for this compound analysis?
A3: The choice of sample preparation method is critical for successful this compound analysis and depends on the complexity of your sample matrix.
-
Commonly Used Methods:
-
Liquid-Liquid Extraction (LLE): A basic extraction method, often followed by a cleanup step.
-
Solid-Phase Extraction (SPE): A widely used technique for cleanup and concentration of brevetoxins from complex samples. C18 and polymeric reversed-phase cartridges are effective.
-
Dispersive Solid-Phase Extraction (d-SPE): A variation of SPE that involves dispersing the sorbent directly into the sample extract, offering a rapid cleanup.
-
Immunoaffinity Chromatography (IAC): A highly selective method that uses antibodies specific to brevetoxins for sample cleanup. This method can significantly reduce matrix effects.
-
-
Considerations for Method Selection:
-
Matrix Complexity: For highly complex matrices like shellfish, a more rigorous cleanup method such as SPE or IAC is recommended.
-
Required Sensitivity: If very low detection limits are required, a method that includes a concentration step, such as SPE, is beneficial.
-
Throughput: For a large number of samples, faster methods like d-SPE or automated SPE can improve efficiency.
-
Quantitative Data Summary
The following table summarizes recovery and precision data for different brevetoxin analogs in various shellfish matrices, providing a reference for expected method performance.
| Brevetoxin Analog | Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Within-Lab Reproducibility (RSD %) | Reference |
| Brevetoxin-2 (PbTx-2) | Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster | 0.05 | 61 | 27 | [1][2] |
| Brevetoxin-3 (PbTx-3) | Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster | 0.05 | 73-112 | 14-18 | [1][2] |
| Brevetoxin B2 | Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster | 0.05 | 73-112 | 14-18 | [1][2] |
| Brevetoxin B5 | Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster | 0.05 | 73-112 | 14-18 | [1][2] |
| S-desoxy Brevetoxin B2 | Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster | 0.05 | 73-112 | 14-18 | [1][2] |
| Brevetoxin B1 | Hard Clam (naturally contaminated) | - | - | 12 | [1][2] |
Detailed Experimental Protocols
Protocol 1: Sample Extraction from Shellfish Tissue
This protocol describes a general procedure for the extraction of brevetoxins from shellfish tissue.
-
Homogenization: Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Extraction:
-
Add 9 mL of 80% (v/v) aqueous methanol to the centrifuge tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample to pellet the solid material.
-
-
Lipid Removal (Optional but Recommended):
-
Transfer the methanolic extract to a new tube.
-
Add an equal volume of hexane, vortex, and allow the layers to separate.
-
Discard the upper hexane layer containing lipids.[1]
-
-
Solvent Adjustment for SPE:
-
Take 5 mL of the methanolic extract and add MilliQ water to a final volume of 20 mL. This adjusts the solvent composition for optimal SPE loading.[1]
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol outlines a common SPE procedure for cleaning up shellfish extracts prior to LC-MS/MS analysis.
-
Column Selection: A Strata-X SPE column (60 mg, 3 mL) or a similar polymeric reversed-phase column is recommended.[1]
-
Column Conditioning:
-
Condition the SPE column with 3 mL of methanol.
-
Equilibrate the column with 3 mL of 25% (v/v) aqueous methanol.[1]
-
-
Sample Loading: Load the diluted extract from Protocol 1 onto the conditioned SPE column.
-
Washing: Wash the column with a suitable solvent to remove polar interferences. A common wash solvent is 10% aqueous methanol.
-
Elution: Elute the brevetoxins from the column with an appropriate volume of a strong organic solvent, such as 100% methanol or acetonitrile.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound in shellfish samples.
Troubleshooting Decision Tree for Low Analyte Recovery
Caption: A decision tree to troubleshoot low recovery of this compound during analysis.
References
Stability of Brevetoxin B standards under different storage conditions
Technical Support Center: Brevetoxin B (PbTx-2) Standards
Welcome to the technical support center for this compound (PbTx-2) standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper handling and storage of this compound standards to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
1. What are the general recommendations for storing this compound (PbTx-2) standards?
For solid (lyophilized) this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] When stored as a solution, the general guidance for bioactive chemical stability suggests preparing aliquots in tightly sealed vials and storing them at -20°C for up to one month.[2] For longer-term storage, -80°C is also recommended. It is advisable to allow the solution to reach room temperature for at least 60 minutes before use and prior to opening the vial.[2]
2. How stable is this compound in solution under different temperature conditions?
Direct, long-term comparative studies on this compound stability at various temperatures are limited. However, available data suggests the following:
-
-20°C: This is the most frequently recommended temperature for storing stock solutions, with usability suggested for up to one month.[2]
-
Room Temperature (in the dark): this compound is very stable in the dark, with one study reporting only 3% degradation after 24 hours.[2]
-
Elevated Temperatures: While specific data for PbTx-2 is scarce, a study on a related brevetoxin with the same backbone (S-desoxy BTX-B2) showed no degradation when stored at 20°C and 41°C in 80% methanol, using a -20°C sample as a reference.[3]
3. Which solvent is best for dissolving and storing this compound standards?
4. Is this compound sensitive to light?
Yes, this compound is sensitive to light. Exposure to natural sunlight can lead to significant degradation. One study reported a 35% reduction in PbTx-2 concentration after 24 hours of exposure to natural sunlight.[2] Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping vials in foil.
5. How stable is this compound to changes in pH?
This compound is unstable in acidic and basic solutions.[1][6] Degradation occurs at a pH below 2 and above 10. A lethal dose of this compound can be detoxified by incubation with 0.1N NaOH for 10 minutes, highlighting its instability in basic conditions.[1] Therefore, it is critical to maintain a neutral pH for solutions containing this compound unless experimental conditions require otherwise.
6. Can I freeze and thaw my this compound stock solution multiple times?
While specific studies on the effect of freeze-thaw cycles on this compound are not available, it is a general best practice for bioactive molecules to minimize freeze-thaw cycles. Repeated freezing and thawing can potentially lead to degradation. It is recommended to prepare smaller aliquots of the stock solution to avoid the need for repeated freeze-thaw cycles of the entire stock.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of this compound and related compounds under different conditions. The lack of comprehensive, direct comparative studies for PbTx-2 is a notable limitation in the current literature.
| Toxin | Solvent/Matrix | Temperature | Duration | Percent Recovery/Degradation | Reference |
| This compound (PbTx-2) | Seawater/Deionized Water | Room Temperature (Dark) | 24 hours | ~3% Degradation | [2] |
| This compound (PbTx-2) | Seawater/Deionized Water | Natural Sunlight | 24 hours | ~35% Degradation | [2] |
| S-desoxy BTX-B2 | 80% Methanol | -20°C | Not Specified | Reference (Assumed 100% Recovery) | [3] |
| S-desoxy BTX-B2 | 80% Methanol | 20°C | Not Specified | No Degradation Observed | [3] |
| S-desoxy BTX-B2 | 80% Methanol | 41°C | Not Specified | No Degradation Observed | [3] |
| This compound (PbTx-2) | 50:50 Methanol/Water with 0.01 N NaOH | Not Specified | 120 minutes | Complete Lactone Ring Opening | [6] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general workflow for researchers to assess the stability of their own this compound standards under specific experimental conditions.
1. Preparation of this compound Stock and Working Solutions:
- Reconstitute the lyophilized this compound standard in a suitable solvent (e.g., methanol) to a known concentration to prepare the stock solution.
- From the stock solution, prepare multiple aliquots of working solutions at the desired experimental concentration in the solvent(s) to be tested (e.g., methanol, acetonitrile).
2. Storage Conditions:
- Divide the working solution aliquots for storage under different conditions. For example:
- -20°C (control)
- 4°C
- Room temperature (in the dark)
- Room temperature (with light exposure - for photostability testing)
- Ensure all vials are tightly sealed to prevent solvent evaporation.
3. Time Points for Analysis:
- Establish a timeline for analysis. For example:
- Time 0 (initial analysis immediately after preparation)
- 24 hours
- 1 week
- 2 weeks
- 1 month
- Longer intervals as needed.
4. Analytical Method:
- Use a validated analytical method to determine the concentration of this compound at each time point. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common and sensitive method.
- HPLC-MS/MS Example Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a modifier like ammonium formate or formic acid.
- Detection: Mass spectrometry in positive ion mode, monitoring for the characteristic mass-to-charge ratio (m/z) of this compound.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the concentration at Time 0.
- Plot the percentage recovery versus time for each storage condition to visualize the degradation profile.
Visualizations
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of polyether algal toxins–Isolation of potential marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HWSTD#M302:this compound(brevetoxin2) in Methanol – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 6. Solution reactivity of brevetoxins as monitored by electrospray ionization mass spectrometry and implications for detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Brevetoxin B Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the challenging separation of Brevetoxin B (BTX-B) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
This compound and its isomers are large, complex, non-polar polyether molecules. Their structural similarity results in very close retention times and similar fragmentation patterns, making chromatographic separation and distinct mass spectrometric detection difficult. Effective method development must focus on maximizing chromatographic resolution and carefully selecting specific MS/MS transitions.
Q2: Which type of LC column is most effective for this compound isomer separation?
For lipophilic toxins like brevetoxins, reversed-phase chromatography is the standard approach.[1]
-
C18 and C8 Columns: Both C18 and C8 columns are widely and effectively used for the separation of brevetoxins.[1][2] A C18 column was employed with a mobile phase of 85:15 methanol/water for successful separation.[2] A BDS Hypersil C8 (50 x 2.1 mm, 3 µm) has also been used in validated methods.[3]
-
Particle Size: Columns with smaller particle sizes (e.g., ≤3 µm) generally provide higher efficiency and better resolution, which is critical for separating closely eluting isomers.
Q3: How can I optimize the mobile phase to improve isomer resolution?
Mobile phase optimization is crucial for resolving BTX-B isomers. This involves adjusting the solvent composition, additives, and gradient.
-
Solvent Selection: Acetonitrile and methanol are common organic solvents. A gradient elution using water and acetonitrile is a typical starting point.[4]
-
Additives: Adding a small amount of an acid, such as formic acid (typically 0.1%), to both the aqueous and organic mobile phases is common practice.[4] This can improve peak shape and enhance ionization efficiency in positive ion mode.
-
Gradient Optimization: A shallow, slow gradient is often necessary to resolve isomers. Avoid steep gradients, as they can cause isomers to co-elute. Experiment with the gradient slope and time to maximize the separation between target peaks.[5]
Q4: What is the recommended ionization mode and how should I optimize MS/MS parameters?
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is the most common and effective mode for brevetoxin analysis.[3] Brevetoxin molecules have a high tendency to form adducts with alkali cations.[2]
-
Precursor Ions: In ESI+ mode, you will typically observe protonated molecules [M+H]⁺ and/or ammonium adducts [M+NH₄]⁺. The choice of precursor ion for fragmentation (MS/MS) should be based on which species provides the most stable and intense signal.
-
Parameter Optimization: Key parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate must be optimized for your specific instrument and method.[3][5] This is often done by infusing a standard solution of a brevetoxin analog and adjusting parameters to maximize the signal intensity of the precursor ion.[5]
-
Collision Energy: The collision energy required to fragment the precursor ion into product ions must be optimized for each specific MRM transition to achieve the highest sensitivity.[6]
Q5: I am observing poor peak shape (tailing or fronting). What are the likely causes and solutions?
Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Unwanted interactions between the analytes and the column's stationary phase (e.g., with residual silanols) can cause peak tailing. Adding a mobile phase modifier like a small amount of formic acid can help suppress these interactions.[7]
-
Column Degradation: An old or contaminated column can lead to poor peak shape. Try flushing the column or replacing it if necessary.
-
Mismatched Solvents: Ensure the solvent used to dissolve your sample is not significantly stronger than the initial mobile phase conditions, as this can cause peak distortion.
Q6: How can I mitigate matrix effects from complex samples like shellfish tissue?
Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, are a major challenge.[7]
-
Effective Sample Preparation: Use a robust sample cleanup procedure. Solid-phase extraction (SPE) with C18 or HLB cartridges is effective for enriching brevetoxins and removing interfering matrix components.[4][8]
-
Chromatographic Separation: Optimize your LC method to separate the brevetoxin isomers from as many matrix components as possible.
-
Internal Standards: Use a stable isotope-labeled internal standard if available to compensate for signal suppression or enhancement.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.
Experimental Protocols
Protocol 1: Sample Extraction from Shellfish Tissue
This protocol is based on a validated method for brevetoxin analysis.[3]
-
Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Add 9 mL of 80% (v/v) aqueous methanol.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter (e.g., RC filter) into an LC vial for analysis.[9]
Protocol 2: Example LC-MS/MS Method for Brevetoxin Analysis
This protocol provides a starting point for method development, combining parameters from several published studies.[3][4]
-
LC System: UHPLC or HPLC system
-
Column: C8 or C18, ≤3 µm particle size (e.g., 50 x 2.1 mm)[3]
-
Mobile Phase A: Water with 0.1% formic acid[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[4]
-
Flow Rate: 0.3 - 0.4 mL/min[4]
-
Column Temperature: 30 °C[3]
-
Injection Volume: 5 - 10 µL[4]
-
Gradient:
-
Start at 50% B
-
Linear ramp to 72% B over 12 minutes
-
Linear ramp to 100% B over 4 minutes (hold for 2 minutes)
-
Return to 50% B and re-equilibrate for 3-5 minutes (Note: This is an example gradient and must be optimized for your specific column and isomers of interest).[4]
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 500 L/h
-
Cone Gas Flow: 50 L/h
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Example LC Parameters for Brevetoxin Separation
| Parameter | Setting 1 | Setting 2 |
| Column | C18 reversed-phase[2] | C8 reversed-phase[3] |
| Mobile Phase A | Water | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | 85% Methanol / 15% Water (Isocratic)[2] | Acetonitrile with 0.1% Formic Acid[4] |
| Flow Rate | 0.2 mL/min[3] | 0.4 mL/min[4] |
| Column Temp. | 30 °C[3] | Room Temperature (20 ± 2 °C)[4] |
| Injection Vol. | 10 µL[3] | 5 µL[4] |
Table 2: Example MRM Transitions for Brevetoxin Analogs
The following table provides precursor ions and optimized product ions/collision energies from a validated method. These serve as a starting point for optimizing transitions for this compound isomers.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PbTx-2 | 895.5 | 877.5 | 16 |
| PbTx-2 (Confirmation) | 895.5 | 319.2 | 23 |
| PbTx-3 | 897.5 | 725.5 | 21 |
| BTX-B5 | 911.5 | 875.5 | 21 |
| BTX-B2 | 1034.6 | 929.6 | 35 |
| Source: Data adapted from a single-laboratory validation study.[3] |
Table 3: Method Performance Data from a Single-Laboratory Validation Study
This table summarizes recovery and precision data for several brevetoxins in shellfish matrix.
| Analyte | Mean Recovery (%) | Within-Lab Reproducibility (RSD %) |
| Brevetoxin-3 | 73 - 112 | 14 - 18 |
| Brevetoxin B5 | 73 - 112 | 14 - 18 |
| Brevetoxin B2 | 73 - 112 | 14 - 18 |
| S-desoxy Brevetoxin B2 | 73 - 112 | 14 - 18 |
| Brevetoxin-2 | 61 | 27 |
| Source: Data from a single-laboratory validation performed on four shellfish matrixes.[10][11] |
Visual Guides
Caption: General workflow for this compound analysis.
Caption: Troubleshooting flowchart for poor resolution.
References
- 1. A Generic LC-HRMS Screening Method for Marine and Freshwater Phycotoxins in Fish, Shellfish, Water, and Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-line high-performance liquid chromatography-electrospray ionization mass spectrometry for the determination of brevetoxins in "red tide" algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Brevetoxins in Shellfish by LC/MS/MS: Single-Laboratory Validation (2012) | Paul McNabb | 33 Citations [scispace.com]
Reducing non-specific binding in Brevetoxin B receptor assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Brevetoxin B (PbTx-B) receptor assays. The focus is on practical solutions to common challenges, particularly the reduction of non-specific binding.
Troubleshooting Guide
High non-specific binding can obscure genuine binding signals and lead to inaccurate results. This guide addresses common causes and provides systematic solutions.
Question: I am observing high background or non-specific binding in my this compound receptor assay. What are the potential causes and how can I reduce it?
Answer:
High non-specific binding in this compound receptor assays, which typically target voltage-gated sodium channels (VGSCs), can stem from several factors.[1][2][3] A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
| Potential Cause | Recommended Action | Additional Considerations |
| Inadequate Blocking | Optimize the concentration of your blocking agent. Commonly used agents include Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[4] Start with a concentration of 3-5% and titrate to find the optimal concentration for your assay.[4] For complex matrices, using secondary biotinylated antibodies and streptavidin-horseradish peroxidase conjugates in a three-step amplification process can help reduce non-specific background signals.[5] | The choice of blocking agent can depend on the nature of the target protein and the detection method.[4] For example, casein is useful when working with phosphoproteins.[4] |
| Suboptimal Buffer Composition | Add a non-ionic surfactant like Tween-20 to your wash buffers at a concentration of 0.05-0.1% to disrupt hydrophobic interactions.[6] Adjusting the salt concentration (e.g., with NaCl) in your buffer can also help minimize charge-based non-specific interactions.[6] | The binding buffer for Brevetoxin assays often contains components like HEPES, choline chloride, glucose, magnesium chloride, and potassium chloride.[7] |
| Properties of Labeled Ligand | If using a radiolabeled or fluorescently labeled Brevetoxin, ensure its purity. Aggregates or impurities can contribute to non-specific binding. Consider using a different labeled ligand if problems persist.[8] | A fluorescence-based binding assay has been developed as a quicker, safer, and less expensive alternative to radioligand assays.[9] |
| Assay Incubation Time and Temperature | Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding, but ensure that specific binding reaches equilibrium. | |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer to more effectively remove unbound ligand.[8] The temperature of the wash buffer can also be optimized.[10] | |
| Choice of Assay Plates/Filters | The type of microplate or filter can influence non-specific binding. Test different types of plates (e.g., low-binding plates) or filter materials (e.g., nitrocellulose vs. PVDF).[4] | Nitrocellulose membranes have a high protein binding capacity, while PVDF membranes have a higher binding affinity which can sometimes increase non-specific interactions.[4] |
Troubleshooting Workflow for High Non-Specific Binding
Caption: Troubleshooting workflow for reducing high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Brevetoxins (PbTxs) are neurotoxins that bind to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs).[1][2] This binding leads to persistent activation of the channel by lowering the activation potential, prolonging the open state, and inhibiting inactivation.[1][2][3] The resulting influx of sodium ions disrupts normal neurological processes.[1]
Q2: What are the key components of a this compound receptor binding assay buffer?
A typical binding buffer for a this compound assay using synaptosomes includes:
-
Buffer: 50 mM HEPES, pH 7.4
-
Choline Chloride: 130 mM
-
Glucose: 5.5 mM
-
Magnesium Salt: 0.8 mM MgSO₄ or MgCl₂
-
Potassium Chloride: 5.4 mM
-
Blocking Agent: 1 mg/mL BSA
-
Emulsifier: 0.01% Emulphor EL-620 or polyoxyethylene-10-tridecylether[7][11]
Q3: How is non-specific binding typically determined in a competitive this compound receptor assay?
Non-specific binding is measured by incubating the receptor preparation (e.g., synaptosomes) and the labeled brevetoxin (e.g., [³H]PbTx-3) in the presence of a high concentration of unlabeled brevetoxin (e.g., 10 µM PbTx-3).[7] This high concentration of unlabeled ligand saturates the specific binding sites, so any remaining bound labeled ligand is considered non-specific.[10][12] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of unlabeled ligand).[10]
Q4: What are some alternatives to radioligand-based assays for this compound?
Due to the difficulties associated with radioligand assays, alternative methods have been developed. These include:
-
Fluorescence-based receptor-binding assays: These assays use a fluorescently labeled brevetoxin analog and have been shown to be quicker, safer, and less expensive.[9]
-
Chemiluminescent receptor binding assays: These have been developed using acridinium-labeled brevetoxin and can offer very low detection limits.[11][13][14]
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs using anti-brevetoxin antibodies have been developed for the detection of brevetoxins in various samples, including seawater and shellfish.[5]
Experimental Protocols
Detailed Protocol: Competitive Radioligand Receptor Binding Assay for this compound
This protocol is a synthesized example based on commonly used methodologies.[5][7][11][15]
1. Preparation of Synaptosomes (Receptor Source)
-
Homogenize rat brain tissue in an ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 700 x g for 5 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 21,000 x g for 30 minutes) to pellet the synaptosomes.[15]
-
Resuspend the pellet in a binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the synaptosome preparation at -80°C until use.
2. Assay Procedure
-
In a 96-well filter plate, add the following components in order:
-
35 µL of binding buffer.
-
35 µL of unlabeled PbTx-3 standard or sample (at various concentrations for competition curve). For determining non-specific binding, use a high concentration of unlabeled PbTx-3 (e.g., 10 µM). For total binding, add buffer instead.
-
35 µL of [³H]PbTx-3 (e.g., 10 nM final concentration).[5]
-
140 µL of synaptosome preparation.[5]
-
-
Incubate the plate at 4°C for 1 to 3 hours with gentle shaking.[11][15]
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times (e.g., 3 times) with ice-cold wash buffer (e.g., binding buffer without BSA).
-
Dry the filters and add a scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific binding).
Experimental Workflow Diagram
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. Immune Modulating Brevetoxins: Monocyte Cytotoxicity, Apoptosis, and Activation of M1/M2 Response Elements Is Dependent on Reactive Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. Development and utilization of a fluorescence-based receptor-binding assay for the site 5 voltage-sensitive sodium channel ligands brevetoxin and ciguatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. graphpad.com [graphpad.com]
- 11. Chemiluminescent Receptor Binding Assay for Ciguatoxins and Brevetoxins Using Acridinium Brevetoxin-B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. Chemiluminescent Receptor Binding Assay for Ciguatoxins and Brevetoxins Using Acridinium Brevetoxin-B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting low recovery of Brevetoxin B during extraction
Welcome to the technical support center for Brevetoxin B (PbTx-2) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the extraction of this potent neurotoxin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may lead to low recovery of this compound during extraction.
Q1: My this compound recovery is significantly lower than expected. What are the most common causes?
A1: Low recovery of this compound can stem from several factors throughout the extraction process. The most common culprits include:
-
Suboptimal Extraction Method: The choice of extraction technique and solvent system is critical. This compound is a lipophilic molecule, and inefficient extraction from the sample matrix is a primary cause of low yield.
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and an underestimation of its concentration.
-
Presence of Contaminants: Contaminants such as polyethylene glycol (PEG) can be detrimental to the recovery of brevetoxins.
-
Formation of Flocculates: High concentrations of co-extracted hydrophobic organic carbon can lead to the formation of flocculates that entrain and sediment the extracted brevetoxins, thereby reducing their concentration in the final extract.[1]
-
Inadequate Sample Homogenization: Incomplete homogenization of the sample, especially for solid matrices like shellfish tissue, can result in inefficient extraction of the toxin.
-
Toxin Degradation: Although brevetoxins are relatively stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) during extraction could potentially lead to degradation.
Q2: I'm using Solid Phase Extraction (SPE), but my recoveries are still low. How can I optimize my SPE protocol?
A2: For Solid Phase Extraction (SPE), several parameters can be optimized:
-
Sorbent Choice: The choice of SPE sorbent is critical. While C18 is commonly used for lipophilic compounds like this compound, hydrophilic-lipophilic balanced (HLB) sorbents have been shown to provide higher recovery rates for some brevetoxin congeners.[2]
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. This step is crucial for consistent and efficient retention of the analyte.
-
Loading Conditions: The pH and solvent composition of the sample loaded onto the SPE cartridge can significantly impact retention. Ensure the loading conditions are optimal for this compound binding to the sorbent.
-
Wash Steps: The wash steps are designed to remove interfering compounds from the matrix. However, an overly aggressive wash solvent can lead to the premature elution of this compound. Conversely, a weak wash solvent may not effectively remove interferences, leading to matrix effects.
-
Elution Solvent: The elution solvent should be strong enough to completely elute this compound from the sorbent. Ensure the volume of the elution solvent is sufficient to recover the entire sample.
Q3: How do I know if matrix effects are impacting my this compound quantification by LC/MS?
A3: Matrix effects can be identified and quantified using a post-extraction addition method. This involves comparing the signal response of a standard in a clean solvent to the signal response of the same standard spiked into a blank matrix extract that has gone through the entire extraction and cleanup procedure. A significant difference in the signal indicates the presence of matrix effects (ion suppression or enhancement).
Q4: I am observing the formation of a precipitate (flocculate) in my extract after solvent addition. What should I do?
A4: The formation of flocculates, often due to high concentrations of co-extracted organic matter, can significantly reduce brevetoxin recovery by trapping the analyte. To address this:
-
Centrifugation: Centrifuge the sample at high speed to pellet the flocculate. Carefully collect the supernatant for further processing.
-
Solvent Polarity: Adjusting the polarity of the extraction solvent may help to minimize the co-extraction of interfering organic matter.
-
Cleanup Steps: Incorporate additional cleanup steps, such as a hexane wash to remove lipids, which can contribute to flocculate formation.[3]
Data Presentation: Brevetoxin Recovery Rates
The following table summarizes reported recovery rates for this compound (PbTx-2) and related congeners using different extraction and cleanup methods. This data can help you select the most appropriate method for your sample matrix.
| Toxin | Matrix | Extraction Method | Cleanup Method | Average Recovery (%) | Reference |
| Brevetoxin-2 (PbTx-2) | Sediment | Accelerated Solvent Extraction (ASE) | Solid Phase Microextraction (SPME) | 62.0 ± 9.5 | [1] |
| Brevetoxin-2 (PbTx-2) | Shellfish | Acetone Extraction | - | Not specified, but ELISA results were consistent with spiked amounts | [4] |
| Brevetoxin-2 (PbTx-2) | Shellfish | LC/MS/MS Quantification | Not specified | 61 | [5] |
| Brevetoxin-3 (PbTx-3) | Seawater | Solid Phase Extraction (SPE) | C18 SPEC discs | 108 (RBA), 99 (RIA), 125 (N2A) | [6] |
| Brevetoxins | Shellfish | Dispersive Solid Phase Extraction (d-SPE) | Alumina-neutral sorbent | 75.9 - 114.1 | [7] |
Experimental Protocols
Below are detailed methodologies for common this compound extraction procedures.
Protocol 1: Solid Phase Extraction (SPE) for Shellfish Tissue
This protocol is adapted from methodologies described for the cleanup of shellfish extracts for brevetoxin analysis.
1. Sample Homogenization:
- Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.
2. Solvent Extraction:
- Add 10 mL of acetone to the centrifuge tube.
- Vortex vigorously for 1 minute.
- Place in an ultrasonic bath for 5 minutes.
- Centrifuge at 3000 x g for 10 minutes to form a firm pellet.
- Carefully decant the supernatant into a clean 50 mL tube.
- Repeat the extraction of the pellet with an additional 10 mL of acetone.
- Combine the supernatants.
3. Lipid Removal (Hexane Wash):
- Add 10 mL of n-hexane to the combined acetone extract.
- Vortex for 1 minute.
- Allow the layers to separate. The upper hexane layer will contain lipids.
- Carefully remove and discard the upper hexane layer using a pipette.
4. Solid Phase Extraction (SPE) Cleanup:
- Conditioning: Condition a C18 SPE cartridge (e.g., 60 mg) by passing 5 mL of methanol followed by 5 mL of Milli-Q water.
- Loading: Dilute the remaining extract with Milli-Q water to a final volume of 20 mL. Load the entire volume onto the conditioned SPE cartridge at a slow, steady flow rate.
- Washing: Wash the cartridge with 5 mL of 25% aqueous methanol to remove polar interferences.
- Elution: Elute the brevetoxins from the cartridge with 5 mL of 100% methanol into a clean collection tube.
5. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of appropriate solvent (e.g., methanol) for analysis by LC/MS or other detection methods.
Protocol 2: Accelerated Solvent Extraction (ASE) for Sediment Samples
This protocol is a generalized procedure based on the principles of ASE for extracting brevetoxins from solid matrices.
1. Sample Preparation:
- Grind the sediment sample to a fine, homogenous powder.
- Mix a known amount of the ground sample (e.g., 5-10 g) with a dispersing agent like diatomaceous earth or Ottawa sand to prevent clumping.
2. ASE Cell Preparation:
- Place a cellulose filter at the bottom of the appropriate sized ASE extraction cell.
- Pack the sample mixture into the extraction cell.
- Place a second cellulose filter on top of the sample.
3. ASE Instrument Parameters:
- Solvent: Acetone or a mixture of acetone and another organic solvent.
- Temperature: 100-150 °C (optimization may be required).
- Pressure: 1500-2000 psi.
- Static Time: 5-10 minutes.
- Static Cycles: 1-2 cycles.
- Flush Volume: 60% of the cell volume.
- Purge Time: 100 seconds.
4. Post-Extraction Cleanup:
- The collected extract may require further cleanup to remove co-extracted matrix components. This can be achieved using the SPE protocol described above (Protocol 1, step 4).
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting low this compound recovery.
Caption: A flowchart for troubleshooting low this compound recovery.
References
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. mdpi.com [mdpi.com]
- 3. Potential Threats Posed by New or Emerging Marine Biotoxins in UK Waters and Examination of Detection Methodology Used in Their Control: Brevetoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Brevetoxin B Analysis in New Marine Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating methods for the analysis of Brevetoxin B (and its analogues) in new marine matrices.
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters I need to assess for a new this compound analytical method?
A1: A comprehensive method validation for this compound should include the assessment of specificity, linearity, range, accuracy, precision (repeatability and intra-lab reproducibility), limit of detection (LOD), limit of quantification (LOQ), robustness, and evaluation of matrix effects.[1][2] It is also crucial to assess the stability of brevetoxins in the sample matrix and during storage.
Q2: Which analytical technique is most common and recommended for this compound analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the qualitative and quantitative analysis of brevetoxins due to its high sensitivity and selectivity.[3][4][5] LC coupled with high-resolution mass spectrometry (LC-HRMS) is also a powerful tool for identifying unknown metabolites.[3][5]
Q3: What are the common challenges when analyzing brevetoxins in different marine matrices?
A3: Common challenges include significant matrix effects that can cause ion suppression or enhancement in the MS source, low recovery rates during extraction, and the limited availability of certified reference materials for all brevetoxin analogues.[4][6][7] Furthermore, brevetoxins can be metabolized by shellfish into various derivatives, which may not be detected if the method is only targeting the parent toxins.[8]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, several strategies can be employed. These include thorough sample clean-up using techniques like solid-phase extraction (SPE), optimizing chromatographic separation to resolve toxins from interfering matrix components, and using matrix-matched calibration standards or isotopically labeled internal standards.[9]
Q5: What are acceptable recovery and precision values for this compound method validation?
A5: Acceptable recovery and precision can vary depending on regulatory guidelines and the intended use of the method. Generally, mean recoveries in the range of 70-120% are considered acceptable.[1][2] For precision, the relative standard deviation (RSD) for repeatability (intra-day precision) should ideally be below 15%, while for intra-laboratory reproducibility (inter-day precision), an RSD below 25% is often acceptable.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the matrix. Analyte degradation during sample processing. Incomplete elution from the clean-up column (e.g., SPE). | Optimize the extraction solvent and technique (e.g., solvent ratio, extraction time, use of sonication). Investigate the stability of brevetoxins under your extraction and evaporation conditions. Consider performing extractions at lower temperatures. Ensure the SPE elution solvent is strong enough to desorb all brevetoxin analogues from the sorbent. Test different elution solvents and volumes. |
| Poor Peak Shape in Chromatogram | Incompatible injection solvent with the mobile phase. Column overload. Contamination of the analytical column or guard column. | Ensure the final sample extract is dissolved in a solvent similar in composition and strength to the initial mobile phase. Reduce the injection volume or dilute the sample. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| High Signal Suppression/Enhancement (Matrix Effects) | Co-elution of matrix components with the analyte. Insufficient sample clean-up. | Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column chemistry. Implement a more rigorous clean-up procedure, such as using multiple SPE steps or different sorbent chemistries (e.g., alumina, C18).[1] Use matrix-matched calibration standards for quantification. |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. Instability of the LC-MS/MS system. Non-homogenous sample. | Ensure consistent execution of the extraction and clean-up steps for all samples. Use of an automated liquid handler can improve precision. Check for fluctuations in pump pressure, column temperature, and MS source parameters. Equilibrate the system thoroughly before analysis. Homogenize the tissue sample thoroughly before taking a subsample for extraction. |
| No Peak Detected for Known Spiked Sample | Incorrect MS/MS transition settings (precursor/product ions). Analyte degradation in the standard solution. Instrument sensitivity is too low. | Verify the precursor and product ions for each brevetoxin analogue by infusing a standard solution directly into the mass spectrometer. Check the stability and storage conditions of your analytical standards. Prepare fresh standards if necessary. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to enhance signal intensity. |
Data Presentation: Summary of Method Validation Parameters
The following tables summarize typical quantitative data from single-laboratory validation studies of LC-MS/MS methods for brevetoxin analysis in shellfish.
Table 1: Recovery and Precision Data for Brevetoxin Analogues in Shellfish [10][11][12]
| Analyte | Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) | Intra-laboratory Reproducibility (RSDw, %) |
| Brevetoxin-3 (PbTx-3) | Greenshell Mussel, Oyster, Clam | 0.05 | 73 - 112 | 14 - 18 | 14 - 18 |
| Brevetoxin B5 (BTX-B5) | Greenshell Mussel, Oyster, Clam | 0.05 | 73 - 112 | 14 - 18 | 14 - 18 |
| Brevetoxin B2 (BTX-B2) | Greenshell Mussel, Oyster, Clam | 0.05 | 73 - 112 | 14 - 18 | 14 - 18 |
| S-desoxy BTX-B2 | Greenshell Mussel, Oyster, Clam | 0.05 | 73 - 112 | 14 - 18 | 14 - 18 |
| Brevetoxin-2 (PbTx-2) | Greenshell Mussel, Oyster, Clam | 0.05 | 61 | 27 | 27 |
Table 2: Linearity, LOD, and LOQ for Brevetoxin Analogues [1]
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| Brevetoxin-2 (PbTx-2) | 0.5 - 50 | > 0.99 | 1.5 | 5.0 |
| Brevetoxin-3 (PbTx-3) | 0.5 - 50 | > 0.99 | 1.5 | 5.0 |
| Brevetoxin B2 (BTX-B2) | 0.5 - 50 | > 0.99 | 1.5 | 5.0 |
Experimental Protocols
Protocol 1: Extraction and Clean-up of Brevetoxins from Shellfish Tissue
This protocol is a general guideline based on common procedures.[1][10] Optimization may be required for new matrices.
1. Sample Homogenization:
-
Weigh 5.0 g of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.
2. Extraction:
-
Add 20 mL of 90% acetonitrile in water.
-
Homogenize with a high-speed probe for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Re-extract the pellet with another 20 mL of 90% acetonitrile and repeat the homogenization and centrifugation steps.
-
Combine the supernatants.
3. Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 10 mL of methanol followed by 10 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 20% acetonitrile in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the brevetoxins with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
2. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize spray voltage, ion source gas temperature, and gas flows for the specific instrument.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for each brevetoxin analogue to ensure identity confirmation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Brevetoxin in Human Plasma by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Brevetoxins in Shellfish by LC/MS/MS: Single-Laboratory Validation (2012) | Paul McNabb | 33 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Specificity of Electrochemical Sensors for Brevetoxin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the specificity of electrochemical sensors for Brevetoxin B (PbTx-B).
Troubleshooting Guide
This guide addresses common issues encountered during the development and application of electrochemical sensors for this compound, with a focus on improving specificity.
Issue 1: High Cross-Reactivity with Brevetoxin Congeners (e.g., PbTx-3)
-
Question: My aptamer-based sensor shows a strong signal for both this compound (PbTx-2) and its congener PbTx-3. How can I improve the specificity for PbTx-2?
-
Answer: Cross-reactivity between closely related congeners is a common challenge.[1][2] Here are some strategies to enhance specificity:
-
Aptamer Selection & Optimization: The primary source of specificity is the recognition element.
-
Counter-SELEX: During the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for aptamer selection, introduce PbTx-3 and other similar congeners in the counter-selection steps.[3] This will remove aptamer sequences that bind to these non-target toxins.
-
Post-SELEX Optimization: Truncate the selected aptamer sequence to its core binding region. Further refinement through site-directed mutagenesis can also enhance specificity.
-
-
Competitive Assay Design: A competitive assay format can sometimes improve differentiation between high-affinity and low-affinity binding.
-
Optimize Binding Conditions: Systematically vary the incubation time, pH, and ionic strength of the binding buffer.[1] These conditions can influence the binding affinity of the aptamer to its target and may allow for conditions that favor PbTx-2 binding over other congeners.
-
Issue 2: Signal Interference from Sample Matrix (e.g., Shellfish Extracts)
-
Question: I'm seeing a significant decrease in my sensor's signal when I test it with spiked shellfish extracts compared to buffer. What is causing this matrix effect and how can I mitigate it?
-
Answer: Shellfish extracts are complex matrices containing proteins, fats, and other compounds that can non-specifically adsorb to the electrode surface, causing signal suppression.[4] This is a well-documented "matrix effect."[4][5][6]
-
Sample Preparation:
-
Dilution: The simplest approach is to dilute the shellfish extract. This reduces the concentration of interfering substances. However, ensure the final this compound concentration remains within the sensor's detection range.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample by removing interfering compounds before analysis.
-
Protein Precipitation: For protein-rich samples, a protein precipitation step using acetonitrile or methanol can be effective.
-
-
Electrode Surface Modification:
-
Antifouling Layers: Modify the electrode surface with antifouling materials like polyethylene glycol (PEG) or zwitterionic compounds. These create a hydration layer that repels non-specific binding of matrix components.
-
Self-Assembled Monolayers (SAMs): The choice and packing density of the SAM can influence the sensor's susceptibility to fouling.[7] Experiment with different lengths and terminal groups of alkanethiols.
-
-
Issue 3: Poor Reproducibility and Signal Drift
-
Question: My sensor's response to the same concentration of this compound is not consistent between experiments, and the baseline signal drifts over time. What are the possible causes and solutions?
-
Answer: Poor reproducibility and signal drift can stem from several factors related to the electrode surface and experimental conditions.
-
Inconsistent Electrode Surface Preparation:
-
Standardize Cleaning Procedure: Ensure a rigorous and consistent cleaning protocol for the electrodes before modification.
-
Controlled Immobilization: Control the concentration of the aptamer and the incubation time during immobilization to achieve a consistent probe density on the electrode surface.[7]
-
-
Instability of the Recognition Layer:
-
Aptamer Degradation: Ensure the aptamer is stored correctly and handled in nuclease-free solutions to prevent degradation.
-
SAM Instability: The stability of the self-assembled monolayer can be a factor. Ensure high-quality reagents and proper deposition conditions.
-
-
Electrochemical Interrogation Parameters:
-
ACV Frequency: For techniques like AC Voltammetry, the applied frequency can impact the signal. Optimize and maintain a consistent frequency for all measurements.[7]
-
-
Environmental Factors:
-
Temperature Control: Perform experiments at a controlled temperature, as temperature fluctuations can affect binding kinetics and electrochemical signals.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind an aptamer-based electrochemical sensor for this compound?
A1: These sensors utilize a single-stranded DNA or RNA sequence called an aptamer that specifically binds to this compound.[7] The aptamer is immobilized on an electrode surface. When this compound is present, it binds to the aptamer, causing the aptamer to change its three-dimensional conformation.[7] This conformational change alters the flow of electrons between a redox probe and the electrode surface, which is detected as a change in the electrochemical signal (e.g., current, impedance).[8]
Q2: What are the advantages of using electrochemical detection for this compound?
A2: Electrochemical detection offers several advantages, including high sensitivity, rapid analysis times, low cost, and the potential for miniaturization into portable, field-deployable devices for on-site monitoring.[9]
Q3: How can I confirm that my aptamer is successfully immobilized on the electrode surface?
A3: Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for monitoring the step-by-step fabrication of the sensor.[10][11] You should observe a change in the charge transfer resistance (Rct) after each modification step (e.g., bare electrode, SAM formation, aptamer immobilization). Cyclic Voltammetry (CV) can also be used to characterize the modified electrode surface.
Q4: What is a competitive assay format, and how can it improve specificity?
A4: In a competitive assay, a known concentration of a this compound conjugate or a complementary DNA strand is pre-incubated with the aptamer-modified electrode. When the sample containing free this compound is introduced, it competes for binding to the aptamer, displacing the pre-bound molecule. This displacement event generates a signal. This format can sometimes enhance specificity by requiring a higher affinity interaction to displace the competitor.[3]
Q5: What are the typical performance metrics for a this compound electrochemical sensor?
A5: Key performance metrics include:
-
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected.
-
Linear Range: The concentration range over which the sensor's response is directly proportional to the this compound concentration.
-
Selectivity/Specificity: The ability of the sensor to detect this compound in the presence of other, potentially interfering, molecules.
-
Stability: The duration over which the sensor maintains its performance characteristics.
-
Reproducibility: The consistency of results for the same sample measured multiple times.
Data Presentation
Table 1: Comparison of Aptamer-Based Electrochemical Sensors for Brevetoxin-2 (PbTx-2)
| Aptamer | Electrode Material | Detection Technique | Limit of Detection (LOD) | Linear Range | Key Specificity Findings | Reference |
| BT10 | Gold | EIS | 106 pg/mL | Not Specified | High cross-reactivity with PbTx-3; no cross-reactivity with other marine toxins. | [1][2] |
| A5-S3G | Not Specified (BLI Sensor) | Biolayer Interferometry | 4.5 nM | 100 nM - 2000 nM | High specificity for PbTx-1; no cross-reactivity with PbTx-2. | [12] |
Experimental Protocols
Protocol 1: Fabrication of an Aptamer-Based Electrochemical Sensor for this compound
This protocol describes the modification of a gold electrode for the detection of this compound using Electrochemical Impedance Spectroscopy (EIS).
-
Electrode Cleaning:
-
Polish the gold electrode with 0.3 µm and 0.05 µm alumina slurry for 5 minutes each.
-
Rinse thoroughly with deionized (DI) water.
-
Sonciate in DI water, followed by ethanol, for 5 minutes each to remove any residual alumina particles.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.
-
Rinse with DI water and dry under a gentle stream of nitrogen.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the clean gold electrode in a solution of 1 mM mercaptohexanol (MCH) in ethanol for at least 12 hours to form a passivating monolayer.
-
Rinse the electrode with ethanol and DI water to remove non-specifically adsorbed MCH.
-
-
Aptamer Immobilization:
-
Prepare a 1 µM solution of the thiol-modified this compound aptamer in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the MCH-modified electrode in the aptamer solution for 1-2 hours at room temperature to allow for the immobilization of the aptamer onto the gold surface via Au-S bond formation.
-
Rinse the electrode with buffer to remove any unbound aptamers.
-
-
Blocking:
-
To block any remaining active sites on the electrode surface and to orient the aptamers, immerse the electrode in a 1 mM MCH solution for 30 minutes.
-
Rinse thoroughly with buffer. The sensor is now ready for use.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Setup:
-
Use a three-electrode system with the fabricated aptasensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform all measurements in an electrochemical cell containing a redox probe solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS).
-
-
Measurement Parameters:
-
Apply a DC potential of +0.2 V (or the formal potential of the redox couple).
-
Superimpose an AC potential with an amplitude of 5-10 mV.
-
Sweep the frequency from a high frequency (e.g., 100 kHz) to a low frequency (e.g., 0.1 Hz).
-
-
Data Acquisition:
-
Record the impedance spectra (Nyquist plot) for the bare electrode, after SAM formation, after aptamer immobilization, and after blocking to confirm successful surface modification.
-
To perform the assay, incubate the sensor with different concentrations of this compound for a specified time (e.g., 30 minutes).
-
Record the impedance spectrum after incubation. The change in the charge transfer resistance (Rct) is proportional to the concentration of this compound.
-
Visualizations
Caption: Experimental workflow for the fabrication and use of an aptamer-based electrochemical sensor.
References
- 1. Aptamer-based competitive electrochemical biosensor for brevetoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aptasensors for Point-of-Care Detection of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects on a cell-based assay used for the detection of paralytic shellfish toxins in bivalve shellfish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical aptamer-based biosensors - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Electrochemical Aptasensors for Detection of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brevetoxin Aptamer Selection and Biolayer Interferometry Biosensor Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in differentiating Brevetoxin B from its derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brevetoxin B (PbTx-2) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating this compound from its derivatives?
The primary challenges stem from the structural similarity among this compound (PbTx-2) and its numerous derivatives. These derivatives often differ by only minor chemical modifications, such as reduction, oxidation, or conjugation with amino acids or fatty acids.[1][2] This structural similarity leads to:
-
Co-elution in Chromatography: Similar physicochemical properties can cause derivatives to elute closely together in High-Performance Liquid Chromatography (HPLC), making individual quantification difficult.
-
Isobaric Interferences in Mass Spectrometry: Different derivatives can have the same nominal mass, leading to ambiguity in identification based on mass-to-charge (m/z) ratio alone in Mass Spectrometry (MS).[3]
-
Cross-reactivity in Immunoassays: Antibodies used in Enzyme-Linked Immunosorbent Assays (ELISA) may bind to multiple this compound derivatives, leading to an overestimation of the total concentration of a specific toxin.[4]
Q2: Which analytical techniques are most suitable for differentiating this compound and its derivatives?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific identification and quantification of this compound and its derivatives.[5][6] This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the differentiation of compounds with similar structures and masses.[7] Other useful techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: While less specific than LC-MS/MS, HPLC-UV can be used for routine monitoring and quantification when reference standards are available and chromatographic separation is optimized.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening tool that can detect the presence of this compound-type compounds.[9][10] However, due to potential cross-reactivity, positive results should be confirmed by a more specific method like LC-MS/MS.[11]
Q3: What are the common metabolic derivatives of this compound found in biological samples?
In shellfish and other marine organisms, this compound is metabolized into a variety of derivatives.[3][12] Common metabolic pathways include the reduction of the side chain aldehyde to an alcohol (forming PbTx-3) and conjugation with amino acids like cysteine.[3] These conjugates can be further metabolized, leading to a complex mixture of toxins in contaminated samples.[12]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the guard or analytical column.- Ensure the mobile phase pH is within the optimal range for the column (typically pH 2-8).[13]- Dilute the sample to avoid overloading the column. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Leaks in the HPLC system- Temperature variations | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Check for leaks at all fittings, seals, and pump heads.- Use a column oven to maintain a constant temperature.[14] |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization in the MS source- Contaminated MS source- Suboptimal MS/MS transition parameters | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Clean the MS source components according to the manufacturer's instructions.- Optimize collision energy and select the most abundant and specific precursor and product ions for each analyte.[15] |
| Co-elution of this compound and Derivatives | - Inadequate chromatographic separation | - Optimize the HPLC gradient profile (e.g., slower gradient, different organic modifier).- Use a column with a different stationary phase chemistry (e.g., C8 instead of C18).[15]- Adjust the mobile phase composition and pH. |
ELISA Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Signal | - Insufficient washing- Non-specific binding of antibodies- Contaminated reagents | - Ensure thorough washing between steps, completely removing all wash buffer.[16][17]- Increase the concentration of blocking agents (e.g., BSA or gelatin) in the blocking buffer.- Use fresh, high-quality reagents. |
| Low Signal or No Color Development | - Inactive enzyme conjugate- Incorrect antibody dilution- Substrate solution has degraded | - Use a fresh vial of HRP-conjugate and ensure it is properly reconstituted and stored.- Optimize the antibody concentrations (both primary and secondary).- Use a fresh TMB substrate solution and protect it from light.[14] |
| High Variability Between Replicate Wells | - Inaccurate pipetting- Uneven temperature across the plate during incubation- Edge effects | - Use calibrated pipettes and ensure consistent pipetting technique.- Incubate the plate in a temperature-controlled environment and avoid stacking plates.[14]- Avoid using the outer wells of the plate if edge effects are suspected. |
| Suspected Cross-Reactivity with Derivatives | - The antibody used recognizes multiple this compound analogs. | - Confirm positive results with a more specific method like LC-MS/MS.[11]- If available, use a more specific monoclonal antibody. |
Quantitative Data
Table 1: Mass Spectrometry Data for this compound and Selected Derivatives
| Compound | Abbreviation | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | PbTx-2 | C₅₀H₇₀O₁₄ | 895.5 | 877.5, 319.2[15] |
| Brevetoxin-3 | PbTx-3 | C₅₀H₇₂O₁₄ | 897.5 | 725.5[15] |
| Brevetoxin B5 | BTX-B5 | C₅₀H₇₀O₁₅ | 911.5 | 875.5[15] |
| S-desoxy Brevetoxin B2 | C₅₁H₇₅NO₁₆S | 1018.6 | 204.2, 248.2[15] | |
| Brevetoxin B2 | BTX-B2 | C₅₁H₇₅NO₁₇S | 1034.6 | 929.6[15] |
Table 2: ELISA Cross-Reactivity of a Commercial Kit with this compound Derivatives
| Compound | Cross-Reactivity (%) |
| This compound (PbTx-2) | 102 |
| Deoxy-PbTx-2 | 133 |
| PbTx-5 | 127 |
| PbTx-9 | 83 |
| PbTx-6 | 13 |
| PbTx-1 | 5 |
| Data is illustrative and based on a specific commercial ELISA kit. Cross-reactivity can vary between different kits and antibody lots.[4] |
Experimental Protocols
Protocol 1: Sample Preparation of Shellfish for LC-MS/MS Analysis
This protocol is a generalized procedure for the extraction of brevetoxins from shellfish tissue.
-
Homogenization: Homogenize a representative sample of shellfish tissue (e.g., 2 g) with 9 mL of 80% methanol in water.[13]
-
Extraction: Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solvent Evaporation: Evaporate the supernatant to near dryness under a stream of nitrogen.
-
Reconstitution and Cleanup: Re-solubilize the residue in 25% methanol.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the re-solubilized sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the brevetoxins with 100% methanol.[12]
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., 80% methanol) for LC-MS/MS analysis.[12]
Protocol 2: Competitive ELISA for this compound
This is a general protocol for a competitive ELISA. Specific incubation times and reagent concentrations may vary depending on the kit manufacturer.
-
Plate Coating: Coat a 96-well microtiter plate with a Brevetoxin-protein conjugate (e.g., PbTx-3-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards or samples and a fixed concentration of anti-Brevetoxin B antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated Brevetoxin for antibody binding.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop in wells where the HRP-conjugated antibody is present. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Reading the Absorbance: Read the absorbance at 450 nm using a microplate reader.[10][17]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound mechanism of action on VGSCs.
References
- 1. "DETECTION OF BREVETOXINS AT LOW-CONCENTRATIONS VIA SURFACE-ENHANCED RA" by Griffen Hoo [digitalcommons.ncf.edu]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Brevetoxin in Human Plasma by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of neurotoxic shellfish poisoning toxins in shellfish by liquid chromatography-tandem mass spectrometry coupled with dispersive solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an HPLC-UV method for in situ brevetoxin analysis [dspace.mote.org]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 11. Multi-Laboratory Study of Five Methods for the Determination of Brevetoxins in Shellfish Tissue Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NEMI Method Summary - BreveLCMS [nemi.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. attogene.com [attogene.com]
- 17. ELISA Protocols [sigmaaldrich.com]
Mitigating the effects of sample degradation on Brevetoxin B quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the effects of sample degradation on Brevetoxin B quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for quantification?
This compound (PbTx-2) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. It is a complex, lipid-soluble polyether compound.[1][2][3] Its stability is a critical concern for accurate quantification because the molecule can degrade under various environmental conditions, leading to underestimation of its concentration in samples. Key factors that can cause degradation include exposure to sunlight (photodegradation), enzymatic activity in biological matrices, and potentially extreme pH and high temperatures.[4]
Q2: What are the main degradation pathways for this compound?
The primary documented degradation pathway for this compound is photodegradation. Exposure to natural sunlight can significantly reduce this compound concentrations.[4] In a laboratory setting, a 35% reduction in PbTx-2 was observed after 24 hours of exposure to natural sunlight.[4] In contrast, this compound is relatively stable in the dark, with only a 3% degradation reported over the same period.[4] Another significant pathway is metabolic degradation in organisms like shellfish, where this compound can be converted to various metabolites.[1] Bacterial biodegradation in the marine environment also contributes to its breakdown.[5]
Q3: What are the common methods for quantifying this compound?
Several analytical methods are used for the quantification of this compound and its analogues. The most common are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying individual brevetoxin congeners.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on antibody recognition of brevetoxins.[7][8] It is sensitive but may have cross-reactivity with different brevetoxin analogues.[7][9]
-
Receptor Binding Assay (RBA): This functional assay measures the total toxic potency of a sample by assessing the binding of toxins to the voltage-gated sodium channel receptor.[8]
Q4: How should I store my samples to minimize this compound degradation?
To minimize degradation, samples should be protected from light and stored at low temperatures. For long-term storage, freezing at -20°C to -80°C is recommended for both sample extracts and tissues.[10] Samples should be stored in amber glass vials to prevent photodegradation and potential adsorption to plastic surfaces. If using glass, pretreatment of the vials may be necessary to prevent loss of the toxin to the glass surface.[7] Repeated freeze-thaw cycles should be avoided.[9]
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Spiked Samples
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation during sample processing | Work under low light conditions or use amber-colored labware. Keep samples on ice or in a cooling rack during extraction and processing. | This compound is susceptible to photodegradation.[4] Lower temperatures slow down potential enzymatic degradation. |
| Adsorption to surfaces | Use silanized glass vials or polypropylene tubes. For seawater samples, a pretreatment solution can be added to prevent loss of Brevetoxin to the glass surface.[7] | Brevetoxins are lipophilic and can adsorb to glass and certain plastic surfaces, leading to lower measured concentrations. |
| Inefficient extraction | Ensure the chosen solvent is appropriate for the sample matrix and the specific brevetoxin analogue. For shellfish tissue, homogenization followed by extraction with a solvent like methanol/water is common.[7] Ensure vigorous mixing and adequate extraction time. | The complex polyether structure of this compound requires efficient disruption of the sample matrix for complete extraction. |
| pH-related instability | Maintain a neutral to slightly acidic pH during extraction and in the final extract. Avoid strongly acidic or basic conditions. | While specific data on pH-driven degradation is limited for brevetoxins, other complex polyethers can be susceptible to degradation at pH extremes.[11] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Troubleshooting Step | Rationale |
| Inhomogeneous sample | For solid samples like shellfish tissue, ensure thorough homogenization before taking aliquots for extraction. | Brevetoxins may not be evenly distributed throughout the tissue. |
| Inconsistent sample handling | Standardize all sample handling procedures, including exposure to light and temperature, extraction times, and solvent volumes. | Even minor variations in handling can lead to different rates of degradation or extraction efficiency between samples. |
| Instrumental variability | Check the performance of your analytical instrument (e.g., LC-MS/MS, ELISA reader) with standards and quality control samples. | Instrument drift or malfunction can lead to inconsistent readings. |
Issue 3: Unexpected Peaks or Results in Chromatograms (LC-MS/MS)
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of brevetoxin metabolites | Consult literature on known brevetoxin metabolites and their mass transitions.[6] If possible, obtain standards for common metabolites for confirmation. | Shellfish and other organisms can metabolize this compound into various derivatives that will have different retention times and mass-to-charge ratios.[1] |
| Degradation products | Compare chromatograms of fresh samples with those that have been stored for some time or exposed to light. Photodegradation can produce a variety of by-products.[4] | Degradation can lead to the formation of new compounds that may be detected by the instrument. |
| Matrix effects | Perform a matrix effect study by comparing the response of a standard in pure solvent versus a post-extraction spiked blank matrix sample. If significant matrix effects are observed, consider further sample cleanup or the use of an internal standard. | Components of the sample matrix can interfere with the ionization of the target analyte, leading to signal enhancement or suppression. |
Data Presentation
Table 1: Recovery and Precision of Brevetoxin Quantification by LC-MS/MS in Shellfish
| Brevetoxin Analogue | Mean Recovery (%) | Within-Laboratory Reproducibility (RSD %) |
| Brevetoxin-3 | 73 - 112 | 14 - 18 |
| Brevetoxin B5 | 73 - 112 | 14 - 18 |
| Brevetoxin B2 | 73 - 112 | 14 - 18 |
| S-desoxy brevetoxin B2 | 73 - 112 | 14 - 18 |
| Brevetoxin-2 | 61 | 27 |
| Brevetoxin B1 | Not determined | 12 |
Data adapted from a single-laboratory validation study.[6]
Table 2: Cross-Reactivity of a Commercial Brevetoxin ELISA Kit
| Brevetoxin Analogue | Cross-Reactivity (%) |
| PbTx-3 | 100 |
| Deoxy PbTx-2 | 133 |
| PbTx-5 | 127 |
| PbTx-2 | 102 |
| PbTx-9 | 83 |
| PbTx-6 | 13 |
| PbTx-1 | 5 |
Data indicates the relative response of different brevetoxin analogues in the ELISA compared to PbTx-3.[7]
Experimental Protocols
Protocol 1: Sample Collection and Preservation
-
Shellfish Tissue:
-
Collect shellfish and shuck them, removing the tissue.
-
Wash the tissue with deionized water, drain, and blot dry.
-
Homogenize the tissue using a blender or homogenizer.
-
Immediately place the homogenized tissue in an amber glass container and freeze at -20°C or lower until extraction.[10]
-
-
Seawater:
-
Collect water samples in clean amber glass bottles.
-
To prevent adsorption, a pretreatment solution may be added immediately after collection.[7]
-
Store samples on ice and in the dark during transport to the laboratory.
-
Upon arrival, either process immediately or freeze at -20°C.
-
Protocol 2: Extraction of this compound from Shellfish Tissue
-
Weigh 1.0 g of homogenized shellfish tissue into a glass centrifuge tube.
-
Add 9.0 mL of a methanol/deionized water (9:1 v/v) solution.
-
Cap the tube and shake vigorously for 2 minutes.
-
Centrifuge the mixture for 10 minutes at 3000 x g.
-
Carefully transfer the supernatant to a clean amber glass vial.
-
The extract is now ready for analysis or further cleanup if required. For some assays like ELISA, a further dilution in a specific sample diluent is necessary.[7]
Visualizations
Caption: Workflow for this compound sample handling and analysis.
Caption: Troubleshooting decision tree for low this compound recovery.
Caption: Simplified degradation pathways of this compound.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of polyether algal toxins–Isolation of potential marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Detection of Brevetoxin in Human Plasma by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.ioos.noaa.gov [cdn.ioos.noaa.gov]
- 11. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Studying Sublethal Brevetoxin B Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the sublethal effects of Brevetoxin B (PbTx).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving sublethal exposure to this compound in animal models.
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality at presumed sublethal doses | - Incorrect dose calculation: Errors in calculating the dose based on animal weight. - Vehicle effects: The vehicle used to dissolve this compound may have inherent toxicity or affect its bioavailability. - Animal strain/sex differences: Sensitivity to this compound can vary between different strains and sexes of rodents.[1] - Route of administration: Different administration routes (e.g., intraperitoneal vs. oral) have different absorption rates and toxicities. | - Verify dose calculations: Double-check all calculations for dilution and administration volumes. - Vehicle control group: Always include a vehicle-only control group to assess baseline toxicity. - Pilot study: Conduct a pilot study with a small number of animals to determine the appropriate sublethal dose for the specific strain and sex being used. - Review literature: Consult literature for established LD50 and sublethal doses for the chosen animal model and administration route.[2][3] |
| High variability in behavioral or physiological responses | - Inconsistent dosing: Variation in the administered volume or concentration of this compound. - Animal stress: Improper handling or stressful experimental conditions can influence physiological responses. - Circadian rhythm: Time of day of the experiment can affect animal behavior and metabolism. | - Standardize administration technique: Ensure consistent and accurate administration of the toxin. For oral gavage, use appropriate needle sizes and techniques to minimize stress.[4] - Acclimatize animals: Allow animals to acclimate to the experimental environment and handling procedures to reduce stress.[5][6] - Consistent timing: Perform experiments at the same time each day to minimize variability due to circadian rhythms. |
| No observable effects at expected sublethal doses | - Toxin degradation: this compound may degrade if not stored properly. - Low bioavailability: The chosen route of administration may result in poor absorption of the toxin. - Metabolism: Rapid metabolism and clearance of the toxin in the animal model. | - Verify toxin integrity: Ensure proper storage of this compound and verify its concentration and purity. - Alternative administration route: Consider a different route of administration that may offer better bioavailability. - Time-course study: Conduct a time-course study to determine the peak effect time of the toxin. |
| Animal distress or adverse clinical signs | - Dose is too high: The administered dose may be closer to a lethal dose than a sublethal one. - Pain or discomfort from administration: The administration procedure itself may be causing distress. | - Reduce the dose: Lower the administered dose to a level that elicits the desired sublethal effects without causing severe distress. - Refine procedures: Refine handling and administration techniques to minimize pain and stress. Consider the use of analgesics if appropriate and justified in the experimental protocol.[7] |
Frequently Asked Questions (FAQs)
1. What are the primary animal models used for studying sublethal this compound effects?
The most common animal models are rodents, specifically mice (e.g., Swiss, BALB/c) and rats (e.g., Sprague-Dawley, F344).[1][5][6] These models are used to investigate the neurotoxic, immunotoxic, and respiratory effects of sublethal brevetoxin exposure.
2. What are the typical sublethal doses of this compound used in these models?
Sublethal doses vary depending on the specific brevetoxin analog (e.g., PbTx-2, PbTx-3), the animal species and strain, and the route of administration. For example:
-
Intraperitoneal (i.p.) injection in mice: A sublethal dose of PbTx-2 has been reported at 0.15 mg/g body weight.[3]
-
Oral gavage in mice: For BTX-3, No Observed Adverse Effect Levels (NOAELs) have been identified at 100 µg/kg body weight for endpoints like decreased body temperature and weight in females.[8]
-
Inhalation in rats: Repeated exposure to brevetoxin-3 at concentrations around 50 µg/m³ has been shown to suppress the immune system.[5]
3. What are the key signaling pathways affected by sublethal this compound exposure?
This compound primarily targets voltage-gated sodium channels (VGSCs).[9] Its binding leads to persistent channel activation, causing an influx of sodium ions. This disrupts the ionic balance and leads to downstream effects, including:
-
Reversal of the Na+/Ca2+ exchanger, resulting in increased intracellular calcium.
-
Activation of N-methyl-D-aspartate (NMDA) receptors.
-
Phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway, which is involved in synaptic plasticity and cell survival.[10][11]
4. What are some strategies for refining animal models in this compound research to improve animal welfare?
In line with the 3Rs principle (Reduction, Refinement, and Replacement), several strategies can be implemented:[12][13]
-
Reduction: Use the minimum number of animals required to obtain statistically significant data. Conduct power analyses to determine appropriate sample sizes.
-
Refinement:
-
Replacement: Whenever possible, use in vitro models such as cell cultures (e.g., Neuro-2A, SJCRH30 cell lines) or in silico models to screen for toxicity and understand mechanisms of action before proceeding to in vivo studies.[14][15][16]
Quantitative Data Summary
Table 1: Sublethal Doses of this compound Analogs and Observed Effects in Rodent Models
| Brevetoxin Analog | Animal Model | Route of Administration | Dose/Concentration | Observed Sublethal Effects | Reference |
| PbTx-2 | Mouse | Intraperitoneal (i.p.) | 0.15 mg/g | Minor histopathological effects, changes in gene expression related to acute phase inflammatory response. | [3] |
| BTX-3 | Mouse (Female) | Oral Gavage | 100 µg/kg | No Observed Adverse Effect Level (NOAEL) for decreased body temperature and body weight. | [8] |
| BTX-3 | Mouse (Female) | Oral Gavage | 250 µg/kg | No Observed Adverse Effect Level (NOAEL) for altered muscle activity. | [17] |
| BTX-3 | Rat (Male, F344) | Nose-only Inhalation | 50 µg/m³ (2 hr/day for 12 days) | Suppression of humoral-mediated immunity, delayed clearance of influenza A virus. | [5] |
| Brevetoxin-3 | Rat (Male, Sprague-Dawley) | Nose-only Inhalation | 500 µg/m³ (0.5 or 2 hr/day for 5 days) | Suppression of humoral-mediated immunity. | [6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.
Materials:
-
This compound (e.g., PbTx-3)
-
Appropriate vehicle (e.g., ≤ 5% DMSO in saline)[8]
-
Gavage needles (appropriate size for the mouse)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the correct dose volume.
-
Restrain the mouse firmly but gently, ensuring the head and body are in a vertical alignment to straighten the esophagus.[4]
-
-
Gavage Needle Measurement:
-
Measure the appropriate insertion length by placing the gavage needle alongside the mouse, with the tip at the last rib. The hub of the needle should align with the incisors. This prevents accidental insertion into the stomach.[4]
-
-
Administration:
-
Gently insert the gavage needle into the mouth, over the tongue, and into the pharynx. The mouse should swallow reflexively, allowing the needle to slide easily into the esophagus. Do not force the needle. [4]
-
Slowly administer the prepared this compound solution.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
-
Post-Administration Monitoring:
Protocol 2: Nose-Only Inhalation Exposure to this compound in Rats
This protocol is a general guideline for conducting nose-only inhalation studies and requires specialized equipment. All procedures must be approved by the IACUC.
Materials:
-
This compound (e.g., Brevetoxin-3)
-
Vehicle (e.g., ethanol-saline solution)[19]
-
Nose-only inhalation chamber
-
Nebulizer for aerosol generation
-
Restraint tubes for the rats
Procedure:
-
Animal Acclimation:
-
Aerosol Generation:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Use a nebulizer to generate a stable and respirable aerosol of the toxin within the inhalation chamber.[5]
-
Monitor and characterize the aerosol concentration and particle size throughout the exposure period.[20]
-
-
Exposure:
-
Place the rats in the restraint tubes and connect them to the ports of the nose-only inhalation chamber.
-
Expose the animals to the brevetoxin aerosol for the predetermined duration (e.g., 2 hours).[5]
-
A control group should be exposed to a vehicle-only aerosol under identical conditions.
-
-
Post-Exposure Monitoring:
-
After exposure, remove the animals from the restraint tubes and return them to their cages.
-
Observe the animals for any clinical signs of toxicity.
-
Conduct endpoint analysis at specified time points post-exposure.
-
Visualizations
References
- 1. Acute Effects of Brevetoxin-3 Administered via Oral Gavage to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Threats Posed by New or Emerging Marine Biotoxins in UK Waters and Examination of Detection Methodology Used in Their Control: Brevetoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicogenomic effects of marine brevetoxins in liver and brain of mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. BREVETOXIN INHALATION ALTERS THE PULMONARY RESPONSE TO INFLUENZA A IN THE MALE F344 RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INHALATION TOXICITY OF BREVETOXIN 3 IN RATS EXPOSED FOR FIVE DAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. single-market-economy.ec.europa.eu [single-market-economy.ec.europa.eu]
- 8. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 9. Brevetoxin-Induced Neural Insult in the Retrosplenial Cortex of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brevetoxin activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Editorial: 3Rs—Strategies for reduction and refinement of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refinement of animal research [norecopa.no]
- 14. semanticscholar.org [semanticscholar.org]
- 15. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhalation Toxicity of Brevetoxin 3 in Rats Exposed for Twenty-Two Days - PMC [pmc.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Enhancing Brevetoxin B Screening Assay Throughput
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the throughput of Brevetoxin B (PbTx-B) screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary high-throughput screening (HTS) methods for this compound?
A1: The main HTS methods for PbTx-B detection and quantification include competitive Enzyme-Linked Immunosorbent Assays (ELISA), cell-based cytotoxicity assays, and fluorescence-based receptor-binding assays. These methods offer significant advantages in terms of speed, cost, and sample throughput compared to traditional methods like the mouse bioassay.[1][2]
Q2: How does this compound exert its toxic effects?
A2: this compound binds to Site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in cell membranes.[3][4] This binding leads to persistent channel activation by shifting the activation potential to more negative values and inhibiting channel inactivation.[5] The resulting influx of sodium ions causes membrane depolarization, leading to uncontrolled nerve firing and cytotoxicity.[6]
Q3: Which cell lines are suitable for high-throughput cytotoxicity screening of this compound?
A3: The mouse neuroblastoma cell line (Neuro-2A) is traditionally used, often sensitized with ouabain and veratridine to enhance sensitivity.[1][7] However, for higher throughput and to avoid the confounding effects of sensitizing agents, the human rhabdomyosarcoma cell line SJCRH30 has shown promise, exhibiting good sensitivity to PbTx-B without the need for ouabain and veratridine.[7]
Q4: What are the key advantages of a fluorescence-based receptor-binding assay over a radioligand-binding assay?
A4: Fluorescence-based assays are quicker, safer, and more cost-effective than traditional radioligand-binding assays. They do not generate radioactive waste and eliminate the need for specialized facilities and handling procedures for radioactive materials.
Data Presentation: Comparison of this compound Screening Assays
The following tables summarize quantitative data for key this compound screening assays to facilitate easy comparison.
Table 1: Performance Characteristics of Common this compound Screening Assays
| Assay Type | Typical Throughput | Limit of Detection (LOD) | Assay Time | Key Advantages | Key Disadvantages |
| Competitive ELISA | High (96- or 384-well plates) | 0.2 - 2 ng/mL[8][9] | < 2 hours[10] | Rapid, no live cells required, cost-effective. | Cross-reactivity with different brevetoxin analogs can vary. |
| Cytotoxicity (Neuro-2A) | Medium to High (96- or 384-well plates) | EC50: ~5.8 ng/mL (PbTx-3)[11] | 24 - 48 hours | Measures functional toxicity. | Requires cell culture facilities, longer incubation times. |
| Cytotoxicity (SJCRH30) | Medium to High (96- or 384-well plates) | EC50 values in the low µM range for PbTx-2[7] | 48 hours | No need for sensitizing agents like ouabain and veratridine. | May have lower sensitivity than sensitized Neuro-2A cells. |
| Fluorescence Receptor Binding | High (96- or 384-well plates) | Kd in the low nM range. | < 4 hours | No radioactive materials, direct measure of binding affinity. | Requires purified receptor source and fluorescently labeled toxin. |
| Radioligand Receptor Binding | Low to Medium | High sensitivity (pM to nM range). | 4 - 6 hours | Gold standard for binding affinity studies. | Use of radioactive materials, high cost, low throughput. |
Table 2: Reported EC50 Values for this compound Analogs in Cytotoxicity Assays
| Brevetoxin Analog | Cell Line | Assay Conditions | EC50 Value | Reference |
| PbTx-1 | SJCRH30 | 48h incubation, XTT assay | ~10 µM | [7] |
| PbTx-2 | SJCRH30 | 48h incubation, XTT assay | ~1 µM | [7] |
| PbTx-2 | THP-1 | 24h incubation, XTT assay | ~2 µM | [12] |
| PbTx-3 | Neuro-2A | With ouabain and veratridine | 5.8 ng/mL | [11] |
| PbTx-3 | THP-1 | 24h incubation, XTT assay | > 50 µM | [12] |
| PbTx-6 | THP-1 | 24h incubation, XTT assay | ~2 µM | [12] |
Experimental Protocols
High-Throughput Competitive ELISA Protocol
-
Plate Coating: Coat a 96-well microtiter plate with sheep anti-Brevetoxin antibodies and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a suitable washing buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards or samples containing this compound, followed by the addition of a Brevetoxin-enzyme conjugate (e.g., Brevetoxin-HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.
High-Throughput Cytotoxicity Assay Protocol (SJCRH30 Cell Line)
-
Cell Seeding: Seed SJCRH30 cells into a 96- or 384-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a cell culture incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 48 hours in the cell culture incubator.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: Measure the fluorescence or luminescence using a microplate reader. A decrease in signal indicates a reduction in cell viability and thus, cytotoxicity.
Troubleshooting Guides
Competitive ELISA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Insufficient washing- Ineffective blocking- Antibody concentration too high | - Increase the number of wash cycles or the soaking time.- Optimize the blocking buffer and incubation time.- Titrate the primary and/or secondary antibody to the optimal concentration. |
| Low Signal | - Reagents not at room temperature- Insufficient incubation times- Inactive enzyme conjugate | - Ensure all reagents are equilibrated to room temperature before use.- Increase the incubation times for the antibody and substrate steps.- Use a fresh batch of enzyme conjugate. |
| High Well-to-Well Variability | - Inconsistent pipetting- Improper mixing of reagents- Edge effects on the plate | - Use a multichannel pipette or an automated liquid handler for better precision.- Ensure thorough mixing of all reagents before adding to the plate.- Avoid using the outer wells of the plate or fill them with buffer. |
Cytotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Uneven cell seeding- Edge effects- Inconsistent compound addition | - Ensure a single-cell suspension before seeding and mix the cell suspension between plating.- Use a humidified incubator and consider not using the outer wells.- Utilize automated liquid handlers for precise compound delivery. |
| Low Assay Window (Signal-to-Background) | - Low cell number- Suboptimal incubation time- Insensitive viability reagent | - Optimize the initial cell seeding density.- Perform a time-course experiment to determine the optimal incubation time for toxicity.- Test different cell viability reagents to find one with a better dynamic range. |
| Compound Interference | - Compound is fluorescent or quenches the signal- Compound precipitates at high concentrations | - Run a control plate with the compound but without cells to check for autofluorescence.- Assess the solubility of the compound in the assay media and reduce the highest concentration if necessary. |
Visualizations
Caption: this compound signaling pathway leading to cytotoxicity.
Caption: General high-throughput screening workflow for this compound.
Caption: Logical troubleshooting flow for this compound HTS assays.
References
- 1. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy [mdpi.com]
- 2. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of a dinoflagellate neurotoxin with voltage-activated ion channels in a marine diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 9. Competitive ELISA: An Accurate, Quick and Effective Tool to Monitor Brevetoxins in Environmental and Biological Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 11. researchgate.net [researchgate.net]
- 12. Immune Modulating Brevetoxins: Monocyte Cytotoxicity, Apoptosis, and Activation of M1/M2 Response Elements Is Dependent on Reactive Groups [mdpi.com]
Technical Support Center: Statistical Analysis of Brevetoxin B Toxicity Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brevetoxin B (PbTx-2). The information is designed to address specific issues that may arise during experimental analysis of brevetoxin toxicity and to provide guidance on best practices for data acquisition and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound toxicity data?
A1: Variability in this compound toxicity data can arise from several sources throughout the experimental workflow. Key contributors include the analytical method employed, matrix effects from the sample source (e.g., shellfish tissue), and the inherent biological variability of the test system. For instance, multi-laboratory studies have shown that the between-laboratory relative standard deviations (RSD) can range from 10% to 44% depending on the assay.[1]
Q2: Which analytical method is most reliable for quantifying this compound?
A2: The choice of analytical method depends on the specific research question, required sensitivity, and available resources. Liquid chromatography-mass spectrometry (LC-MS) is highly specific and sensitive, but can be affected by the lack of certified standards for all brevetoxin metabolites.[1] Enzyme-linked immunosorbent assays (ELISAs) offer high throughput and good performance, with between-laboratory RSDs as low as 10-20%.[1] The neuroblastoma (N2a) cell-based assay is very sensitive but can exhibit high data variation.[1]
Q3: What are "matrix effects" and how do they impact this compound analysis?
A3: Matrix effects refer to the interference of other components within the sample (the "matrix") with the detection and quantification of the target analyte, in this case, this compound. In shellfish extracts, for example, lipids and other co-extracted substances can suppress or enhance the signal in LC-MS analysis, leading to inaccurate quantification.[2] Sample cleanup procedures are crucial to minimize these effects.[3]
Troubleshooting Guides
Neuroblastoma (N2a) Cytotoxicity Assay
Problem: High variability in EC50 values between experiments.
-
Possible Cause 1: Inconsistent cell density.
-
Possible Cause 2: Variability in ouabain and veratridine concentrations.
-
Solution: Prepare fresh ouabain and veratridine solutions and use a consistent final concentration. The literature reports a wide range of concentrations used (5-50 µM for veratridine), which contributes to inter-assay variability.[4]
-
-
Possible Cause 3: Non-linear dose-response curves.
-
Solution: Brevetoxin can produce non-sigmoidal, polynomial-shaped dose-response curves in N2a assays, making EC50 calculations highly variable.[4][6][7] Consider using alternative models for curve fitting or a different cell line, such as SJCRH30, which may not require ouabain and veratridine.[6][7]
-
Problem: High background signal in control wells.
-
Possible Cause 1: Cytotoxicity of ouabain/veratridine.
-
Solution: Ouabain and veratridine themselves can be toxic to the cells.[8] Optimize the concentrations to sensitize the cells to brevetoxin without causing excessive cell death in the controls.
-
-
Possible Cause 2: Contamination of cell culture.
-
Solution: Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout the experimental process.
-
LC-MS/MS Analysis
Problem: Poor recovery of this compound from shellfish samples.
-
Possible Cause 1: Inefficient extraction protocol.
-
Possible Cause 2: Matrix effects suppressing the signal.
-
Solution: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS/MS analysis.[2]
-
Problem: Inaccurate quantification of total brevetoxin toxicity.
-
Possible Cause: Lack of standards for all metabolites.
-
Solution: this compound is metabolized into various derivatives in shellfish.[10] Quantifying only the parent compound can lead to an underestimation of total toxicity. If standards are unavailable, consider using a method that measures the combined toxic effect, such as a receptor binding assay or ELISA with broad cross-reactivity.[1]
-
ELISA
Problem: Inconsistent results or high coefficient of variation (CV%).
-
Possible Cause 1: Improper storage or handling of reagents.
-
Possible Cause 2: Inaccurate pipetting or incubation times.
-
Solution: Use calibrated pipettes and ensure precise timing for all incubation steps. Deviations can lead to significant errors in the final absorbance readings.[11]
-
-
Possible Cause 3: Cross-reactivity with different brevetoxin analogs.
-
Solution: Be aware of the cross-reactivity profile of the antibody used in the kit.[13] Different analogs will be detected with varying efficiencies, which can affect the accuracy of total brevetoxin concentration measurements.
-
Data Presentation
Table 1: Comparison of Performance Parameters for Different this compound Analytical Methods
| Analytical Method | Average Recovery (%) | Within-Laboratory RSDr (%) | Between-Laboratory RSDR (%) |
| LC-MS/MS | 78 | 14 | 44 |
| ELISA | 87 | 10 | 16 |
| Receptor Binding Assay (96-well) | 136 | 16 | 23 |
| Receptor Binding Assay (Test-tube) | 97 | 27 | 39 |
Data compiled from a multi-laboratory study on shellfish tissue extracts.[1]
Table 2: Single-Laboratory Validation of LC-MS/MS for Brevetoxin Quantification in Shellfish
| Brevetoxin Analog | Matrix | Method Recovery (%) | Within-Laboratory Reproducibility (RSD %) |
| Brevetoxin-2 (PbTx-2) | Multiple | 61 | 27 |
| Brevetoxin-3 (PbTx-3) | Multiple | 73-112 | 14-18 |
| Brevetoxin B1 | Hard Clam | - | 12 |
| Brevetoxin B2 | Multiple | 73-112 | 14-18 |
| Brevetoxin B5 | Multiple | 73-112 | 14-18 |
| S-desoxy Brevetoxin B2 | Multiple | 73-112 | 14-18 |
Data from a single-laboratory validation study.[14][15][16] Recovery and precision were determined using fortified shellfish flesh at 0.05 mg/kg.
Experimental Protocols
This compound Extraction from Shellfish Tissue for LC-MS/MS Analysis
-
Homogenization: Homogenize shellfish tissue using a blender.
-
Extraction: Extract the homogenate with acetone. Centrifuge the mixture to pellet the solids.
-
Supernatant Collection: Combine the supernatants from multiple extractions.
-
Solvent Evaporation: Evaporate the acetone from the combined supernatant.
-
Re-solubilization and Hexane Wash: Re-solubilize the residue in 80% methanol and wash with n-hexane to remove lipids.
-
Methanol Evaporation: Evaporate the methanol from the washed extract.
-
Solid-Phase Extraction (SPE) Cleanup: Re-solubilize the residue in 25% methanol and apply it to a C18 SPE column.
-
Elution: Elute the brevetoxins from the SPE column with 100% methanol.
-
Final Preparation: Evaporate the methanol and re-solubilize the final extract in methanol for LC-MS/MS analysis.[2]
Neuroblastoma (N2a) Cytotoxicity Assay
-
Cell Seeding: Plate Neuro-2A cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[4]
-
Treatment: Treat the cells with a serial dilution of this compound. A subset of cells should also be treated with ouabain (e.g., 500 µM) and veratridine (e.g., 25 µM) at the same time as the brevetoxin treatment.[4]
-
Incubation: Incubate the treated plates for 24-72 hours.[4]
-
Cytotoxicity Measurement: Assess cell viability using a suitable method, such as a fluorescence-based assay with nuclear staining (e.g., Hoechst 33342) or a colorimetric assay (e.g., MTT or XTT).[4][17]
-
Data Analysis: Calculate the percentage of cell survival relative to control wells and determine the EC50 value by fitting the data to an appropriate dose-response curve.
Visualizations
Caption: this compound binds to and persistently activates voltage-gated sodium channels, leading to neurotoxicity.
Caption: A generalized experimental workflow for the analysis of this compound in shellfish samples.
Caption: Key factors contributing to the variability observed in this compound toxicity data.
References
- 1. Multi-Laboratory Study of Five Methods for the Determination of Brevetoxins in Shellfish Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEMI Method Summary - BreveLCMS [nemi.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. [PDF] A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 7. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 12. attogene.com [attogene.com]
- 13. Detection of Brevetoxin in Human Plasma by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Brevetoxin B Detection: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Brevetoxin B (PbTx-2) and its analogs are critical for public health, environmental monitoring, and toxicological studies. Brevetoxins are potent neurotoxins produced by the dinoflagellate Karenia brevis, responsible for neurotoxic shellfish poisoning (NSP).[1] This guide provides a detailed comparison of two primary analytical methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective methodologies, performance characteristics, and ideal applications.
Mechanism of Action: Brevetoxin Signaling
Brevetoxins exert their toxic effects by targeting voltage-gated sodium channels (VGSCs) in nerve cells.[1][2] They bind to site 5 on the alpha-subunit of the channel, leading to persistent activation.[1][3] This binding lowers the activation potential required to open the channel, inhibits its inactivation, and prolongs the mean open time.[1][4] The result is an uncontrolled influx of sodium ions, leading to nerve cell depolarization, repetitive firing, and the disruption of normal neurological processes that characterize NSP.[1][3]
Caption: this compound mechanism of action on a voltage-gated sodium channel.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA for brevetoxin detection is typically a competitive immunoassay.[5] This method is based on the competition between the brevetoxin in the sample and a labeled brevetoxin conjugate for a limited number of specific antibody binding sites, which are immobilized on a microtiter plate.[5] The resulting color signal is inversely proportional to the concentration of brevetoxin in the sample.[5]
Detailed Protocol:
-
Reagent Preparation: All reagents and samples are brought to room temperature.[6]
-
Sample Addition: 50 µL of standards, controls, or samples are dispensed into the appropriate wells of the antibody-coated microplate.[6]
-
Antibody Addition: 100 µL of the anti-brevetoxin antibody solution is added to each well.[6]
-
Incubation: The plate is gently shaken and incubated for 30 minutes at room temperature.[6] During this time, competitive binding occurs.
-
Washing: The contents of the wells are decanted, and the plate is washed three times with 250 µL of wash solution per well to remove unbound material.[6]
-
Substrate Reaction: 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added to each well and incubated for 15 minutes at room temperature.[6]
-
Stopping Reaction: The enzymatic reaction is stopped by adding 100 µL of stop solution to each well.[6]
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The concentration of brevetoxin in the samples is determined by interpolation from a standard curve constructed with each run.[5][6]
Caption: General experimental workflow for a competitive this compound ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It allows for the definitive identification and quantification of specific brevetoxin analogs.[7]
Detailed Protocol:
-
Sample Extraction: Shellfish tissue (e.g., 2g) is homogenized and extracted with a solvent like 80% aqueous methanol or acetone.[8][9] The mixture is centrifuged to pellet solids.
-
Solvent Partitioning & Cleanup: The supernatant is often washed with a non-polar solvent like n-hexane to remove lipids.[8] The methanolic layer is then diluted and subjected to Solid Phase Extraction (SPE) using a C18 or similar cartridge for cleanup and concentration.[8][9]
-
Elution: The brevetoxins are eluted from the SPE cartridge with 100% methanol, which is then evaporated.[8] The residue is reconstituted in a suitable solvent (e.g., methanol) for analysis.[8]
-
LC Separation: The prepared sample is injected into an HPLC system. Separation is typically achieved on a C8 or C18 reversed-phase column with a gradient mobile phase of water and acetonitrile containing a modifier like acetic acid.[8][10]
-
MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10] Analytes are detected and quantified using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each brevetoxin analog.[9][11]
Caption: General experimental workflow for this compound LC-MS/MS analysis.
Quantitative Data Comparison
The performance of ELISA and LC-MS/MS for brevetoxin detection varies significantly in terms of sensitivity, specificity, and precision.
| Parameter | ELISA | LC-MS/MS | Source(s) |
| Specificity | Detects total brevetoxin-like compounds due to antibody cross-reactivity with multiple analogs. | High; resolves and quantifies individual brevetoxin analogs (e.g., PbTx-2, PbTx-3, BTX-B5). | [12][13],[9][10] |
| Quantitative Range | 0.04 - 2.00 ng/mL (in human plasma for PbTx-3) | Analyte-dependent, typically in the low ng/g to mg/kg range. | [12][14] |
| Limit of Detection (LOD) / Quantitation (LOQ) | LOD in spiked oysters: 2.5 µ g/100g (25 ng/g) | LOQ in shellfish: 5 µg/kg (5 ng/g) for each toxin. | [15],[16] |
| Precision (RSD) | <20% (inter- and intraday) | Within-lab reproducibility: 14-18% (up to 27% for PbTx-2). | [12][14],[17][18] |
| Accuracy (Recovery) | 94.0% - 109% (inter- and intraday) | 73% - 112% for various analogs in shellfish. | [12][14],[10][17] |
| Sample Throughput | High (96-well plate format) | Lower (sequential sample injection) | [5] |
| Confirmation | Positive samples may require confirmation by another method.[5] | Considered a confirmatory method due to high specificity. | [12] |
Cross-Validation of Methods
For comprehensive monitoring and research, ELISA and LC-MS/MS are often used in a complementary fashion. ELISA serves as a rapid, high-throughput screening tool to identify potentially positive samples. LC-MS/MS is then employed as a confirmatory method to eliminate false positives and provide precise quantification of the specific brevetoxin congeners present.[12]
Caption: Logical workflow for cross-validation of ELISA and LC-MS/MS.
Conclusion
Both ELISA and LC-MS/MS are powerful tools for the detection of this compound. The choice of method depends on the specific research or monitoring objective.
-
ELISA is an ideal choice for rapid screening of a large number of samples, such as in routine environmental monitoring or initial toxicological assessments.[15] Its high throughput and relative ease of use make it cost-effective for identifying samples that require further investigation. However, its results represent the total "brevetoxin-like" immunoreactivity and may lack the specificity to distinguish between different analogs.[12]
-
LC-MS/MS is the gold standard for confirmation and precise quantification .[7] Its ability to separate and identify individual brevetoxin congeners is essential for detailed toxicological studies, regulatory enforcement, and research into toxin metabolism.[10] While it has a lower throughput and requires more extensive sample preparation and sophisticated instrumentation, its superior specificity and accuracy are indispensable for definitive analysis.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Modulating Brevetoxins: Monocyte Cytotoxicity, Apoptosis, and Activation of M1/M2 Response Elements Is Dependent on Reactive Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brevetoxin (NSP), ELISA 96 tests [goldstandarddiagnostics.com]
- 6. attogene.com [attogene.com]
- 7. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry [mdpi.com]
- 8. NEMI Method Summary - BreveLCMS [nemi.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Brevetoxin in Human Plasma by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Brevetoxin A and Brevetoxin B Subtypes: A Comparative Guide on Their Toxicological Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the toxicity of Brevetoxin A (PbTx-A) and Brevetoxin B (PbTx-B) subtypes. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in the toxicological profiles of these marine neurotoxins.
Introduction to Brevetoxins
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are known to cause neurotoxic shellfish poisoning (NSP) in humans and widespread fish kills.[1] Brevetoxins are broadly classified into two structural backbones: Brevetoxin A and this compound.[1] This guide focuses on the comparative toxicity of the primary subtypes within these two groups.
The primary mechanism of action for all brevetoxins is their binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VSSCs).[2] This binding leads to persistent channel activation, causing an influx of sodium ions, membrane depolarization, and repetitive neuronal firing.[2]
Comparative Toxicity Data
The following tables summarize the available quantitative data on the in vivo and in vitro toxicity of various Brevetoxin A and B subtypes.
In Vivo Toxicity Data
| Toxin Subtype | Animal Model | Route of Administration | LD50 (µg/kg) | Reference |
| PbTx-1 (A-type) | Mouse | Intraperitoneal | 180 | [3] |
| PbTx-2 (B-type) | Mouse | Intraperitoneal | 170 - 500 | [4] |
| PbTx-2 (B-type) | Mouse | Oral | 6600 | [5] |
| PbTx-3 (B-type) | Mouse | Oral | 520 | [5] |
| PbTx-6 (B-type) | Mouse | Intraperitoneal | ~5x higher than PbTx-2 | [4] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
In Vitro Cytotoxicity Data
| Toxin Subtype | Cell Line | Assay | Endpoint | Value | Reference |
| PbTx-1 (A-type) | Neuro-2a | Fluorescence Microscopy | % Cytotoxicity @ 0.1 µM | 20-30% | [6] |
| PbTx-2 (B-type) | Neuro-2a | Fluorescence Microscopy | % Cytotoxicity @ 0.1 µM | 40-50% | [6] |
| PbTx-1 (A-type) | - | icELISA | IC50 (µg/kg) | 52.61 | [7] |
| PbTx-2 (B-type) | - | icELISA | IC50 (µg/kg) | 60.71 | [7] |
| PbTx-3 (B-type) | - | icELISA | IC50 (µg/kg) | 51.83 | [7] |
| PbTx-2 (B-type) | Jurkat E6-1 | Cellular Proliferation | IC50 | Most cytotoxic | [2] |
| PbTx-3 (B-type) | Jurkat E6-1 | Cellular Proliferation | IC50 | Less cytotoxic than PbTx-2 & 6 | [2] |
| PbTx-6 (B-type) | Jurkat E6-1 | Cellular Proliferation | IC50 | Less cytotoxic than PbTx-2 | [2] |
| PbTx-9 (B-type) | Jurkat E6-1 | Cellular Proliferation | IC50 | Least cytotoxic | [2] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. icELISA stands for indirect competitive enzyme-linked immunosorbent assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by brevetoxins and a typical experimental workflow for assessing their cytotoxicity.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. Brevetoxins 2, 3, 6, and 9 show variability in potency and cause significant induction of DNA damage and apoptosis in Jurkat E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. Toxicogenomic effects of marine brevetoxins in liver and brain of mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interspecies Susceptibility to Brevetoxin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential susceptibility of various species to Brevetoxin B (PbTx-2), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. Understanding these interspecies differences is critical for toxicological risk assessment, the development of therapeutic countermeasures, and the use of brevetoxins as pharmacological tools. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms.
Quantitative Toxicity Data
The susceptibility to this compound varies significantly across different species and is influenced by the route of administration. The following tables summarize the available quantitative data from in vivo and in vitro studies.
In Vivo Lethality Data (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. Significant variations in LD50 values for this compound and its analogs have been observed across different species.
| Species | Toxin | Route of Administration | LD50 | Reference(s) |
| Mouse (Mus musculus) | This compound (PbTx-2) | Intraperitoneal (i.p.) | 0.35 mg/kg | [1] |
| Mouse (Mus musculus) | This compound mixture (BTX-B) | Intraperitoneal (i.p.) | 455 µg/kg | [2] |
| Mouse (Mus musculus) | Brevetoxin 3 (PbTx-3) | Oral | >4000 µg/kg (mortality observed) | [3] |
| Fish (Medaka, Oryzias latipes) embryo | Brevetoxin 3 (PbTx-3) | Microinjection | 4.0 ng/egg | [4][5] |
| Fish | Brevetoxin 1 (PbTx-1) | Waterborne | 4 ng/mL | [6] |
Note: There are inconsistencies in the reported units for mouse LD50 values in the literature; the values presented here are as cited in the respective sources.
In Vitro Cytotoxicity Data (EC50/IC50)
In vitro assays using cell cultures from different species provide valuable insights into the cellular mechanisms of toxicity and allow for a more controlled comparison of susceptibility.
| Cell Line/Primary Culture | Species of Origin | Toxin | EC50/IC50 | Reference(s) |
| Cerebellar Granule Neurons | Rat (Rattus norvegicus) | This compound (PbTx-2) | 80.5 ± 5.9 nM | [7] |
| Neuro-2A (N2a) | Mouse (Mus musculus) | This compound (PbTx-2) | ~0.1 µM (initial cytotoxicity) | [8] |
| SJCRH30 | Human (Homo sapiens) | This compound (PbTx-2) | More sensitive than Neuro-2A | [8] |
| THP-1 (monocytes) | Human (Homo sapiens) | This compound (PbTx-2) | Low µM range | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess this compound toxicity.
In Vivo Acute Toxicity: Mouse Bioassay
The mouse bioassay is a standard method for determining the toxicity of brevetoxin samples, particularly in the context of shellfish monitoring.
-
Animal Model: ICR or Swiss Webster mice are commonly used.
-
Toxin Preparation and Administration:
-
Brevetoxin is typically extracted from shellfish tissue or algal cultures using acetone.[6]
-
The extract is then dissolved in a suitable vehicle. Historically, cottonseed oil was used, but 1-5% Tween-60 in saline is now more common to improve solubility and consistency.[2][6]
-
A single dose is administered via intraperitoneal (i.p.) injection.[2]
-
-
Observation:
-
LD50 Calculation: The LD50 value is calculated using statistical methods based on the mortality rates at different dose levels.
In Vitro Cytotoxicity: Neuro-2A Cell Assay
The Neuro-2A (N2a) neuroblastoma cell line is frequently used to assess the cytotoxicity of neurotoxins that act on voltage-gated sodium channels.
-
Cell Culture:
-
Neuro-2A cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.[8]
-
-
Toxin Exposure:
-
Viability Assessment:
-
Cell viability is measured using various assays, such as the MTT or XTT assay, which measure metabolic activity, or by using fluorescent dyes that stain dead or live cells.[8]
-
-
EC50/IC50 Calculation: The effective concentration (EC50) or inhibitory concentration (IC50) is determined by plotting cell viability against toxin concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The primary molecular target of this compound is the voltage-gated sodium channel (VGSC). Its binding leads to a cascade of downstream events culminating in cellular dysfunction and toxicity.
This compound Signaling Pathway
This compound binds to site 5 on the α-subunit of VGSCs, causing the channels to open at normal resting membrane potentials and remain open for longer periods.[10] This leads to a persistent influx of sodium ions (Na+), resulting in membrane depolarization. The sustained depolarization triggers excessive release of neurotransmitters, such as glutamate, leading to excitotoxicity, particularly in neurons.[7] This excitotoxicity is mediated by the overactivation of glutamate receptors like the NMDA receptor, leading to a massive influx of calcium ions (Ca2+), which in turn activates various downstream pathways that can lead to cell death.
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound using a cell-based assay.
Caption: In vitro cytotoxicity workflow.
References
- 1. Frontiers | First Case of Brevetoxicosis Linked to Rough-Toothed Dolphin (Steno bredanensis) Mass-Mortality Event in Eastern Central Atlantic Ocean: A Climate Change Effect? [frontiersin.org]
- 2. Inhalation Toxicity of Brevetoxin 3 in Rats Exposed for Twenty-Two Days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INHALATION TOXICITY OF BREVETOXIN 3 IN RATS EXPOSED FOR FIVE DAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. The type B brevetoxin (PbTx-3) adversely affects development, cardiovascular function, and survival in Medaka (Oryzias latipes) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. Brevetoxins cause acute excitotoxicity in primary cultures of rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brevetoxin - Wikipedia [en.wikipedia.org]
Brevetoxin B: A Comparative Analysis of its Activity on Voltage-Gated Sodium Channel Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of Brevetoxin B (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis, across various voltage-gated sodium channel (NaV) isoforms. Brevetoxins are known to bind to site 5 on the α-subunit of these channels, causing persistent activation and leading to the symptoms of Neurotoxic Shellfish Poisoning (NSP).[1] Understanding the isoform-specific interactions of this compound is crucial for neuropharmacology and the development of potential therapeutics.
Quantitative Comparison of this compound Activity
The following tables summarize the key quantitative data on the effects of this compound (specifically the congeners PbTx-3 and PbTx-2) on different human NaV channel isoforms. The data is compiled from electrophysiological and binding assay studies.
Table 1: Electrophysiological Effects of PbTx-3 on Human NaV Isoforms
Data from this table is sourced from a 2023 study utilizing automated patch-clamp electrophysiology on human NaV channels expressed in mammalian cells.[2][3]
| NaV Isoform | Primary Location(s) | Effect on Late Current (Ilate) | EC50 for Ilate Enhancement | Effect on Peak Current (Ipeak) | IC50 for Ipeak Inhibition |
| NaV1.2 | Central Nervous System (CNS) | Enhancement | 1.1 pM | No significant inhibition | > 1 µM |
| NaV1.4 | Skeletal Muscle | Enhancement | 2.5 nM | Inhibition | 1.1 nM |
| NaV1.5 | Cardiac Muscle | Modest, non-significant enhancement | Not Determined | Inhibition | 3.5 nM |
| NaV1.7 | Peripheral Nervous System (PNS), Dorsal Root Ganglion (DRG) | Incomplete Inhibition | Not Applicable | Inhibition | 34.0 nM |
Note: Data for NaV1.1, NaV1.3, NaV1.8, and NaV1.9 were not available in the reviewed literature.
Table 2: Binding Affinity of [³H]PbTx-3 for Different NaV Isoforms
This table presents data from radioligand binding assays on rat NaV channel isoforms expressed in tsA-201 cells.
| NaV Isoform | Kd (Dissociation Constant) | Relative Affinity |
| NaV1.2 | Similar to NaV1.4 | High |
| NaV1.4 | 1.8 ± 0.61 nM[4][5] | High |
| NaV1.5 | 12.0 ± 1.4 nM[4][5] | ~5-fold lower than NaV1.2/1.4[4][5] |
Note: A lower Kd value indicates a higher binding affinity.
Summary of Findings:
-
Isoform Selectivity : this compound demonstrates clear isoform selectivity.[1] It is a potent activator of NaV1.2 and NaV1.4, enhancing the late sodium current at picomolar to nanomolar concentrations.[2][3]
-
Cardiac vs. Skeletal Muscle : Type B brevetoxins show a significantly lower affinity for the cardiac isoform, NaV1.5, compared to the skeletal muscle isoform, NaV1.4.[1][4][5] This is reflected in both a higher Kd value and a weaker effect on the late current.
-
Neuronal Isoforms : Among the tested neuronal channels, PbTx-3 is a potent enhancer of NaV1.2 late current. In contrast, it acts as an inhibitor of the peripheral nervous system channel NaV1.7, with no significant enhancement of its late current.[2][3]
-
NaV1.6 : While comprehensive quantitative data is limited, one study noted that Brevetoxin-3 (BTX-3) alone did not cause a remarkable decrease in the peak sodium current of human NaV1.6 channels but did hyperpolarize the activation and inactivation states, suggesting a modulatory effect.[3]
Experimental Protocols
The data presented in this guide were primarily generated using two key methodologies: automated patch-clamp electrophysiology and radioligand binding assays.
Automated Patch-Clamp Electrophysiology
This technique was used to measure the functional effects of this compound on NaV channel currents.[2][3]
-
Cell Culture and Transfection : Mammalian cell lines (e.g., CHO-K1 or HEK-293) are cultured and stably or transiently transfected with cDNA encoding the specific human NaV channel α-subunit of interest (e.g., NaV1.2, NaV1.4, NaV1.5, NaV1.7).
-
Cell Preparation : On the day of the experiment, cells are harvested and prepared for automated patch-clamp recording.
-
Electrophysiological Recording : Whole-cell currents are recorded using an automated patch-clamp system. Cells are held at a negative holding potential (e.g., -120 mV).
-
Toxin Application : A baseline recording is established, after which increasing concentrations of this compound (e.g., PbTx-3) are applied to the extracellular solution.
-
Voltage Protocols : To assess the toxin's effect, specific voltage protocols are applied. This typically includes a series of depolarizing pulses to elicit sodium currents and measure parameters like peak current (Ipeak) and late current (Ilate). Current-voltage (I-V) relationships are constructed to evaluate changes in the voltage-dependence of activation.
-
Data Analysis : The recorded currents are analyzed to determine the concentration-response relationships for the toxin's effects on Ipeak and Ilate. From these curves, IC50 (for inhibition) and EC50 (for enhancement) values are calculated.
Radioligand Binding Assay
This method is employed to determine the binding affinity of this compound to different NaV isoforms.[4][5]
-
Cell Culture and Transfection : tsA-201 cells (a derivative of HEK-293 cells) are transiently transfected with cDNAs encoding the specific NaV channel α-subunit (e.g., NaV1.2, NaV1.4, NaV1.5).
-
Membrane Preparation : After a period of expression, the cells are harvested, and crude membrane fractions are isolated through homogenization and centrifugation.
-
Binding Reaction : The isolated membrane fractions are incubated with various concentrations of a radiolabeled brevetoxin, such as [³H]PbTx-3. The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand : The reaction is terminated by rapid filtration or centrifugation to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification : The amount of radioactivity in the membrane fraction is quantified using liquid scintillation counting.
-
Data Analysis : Saturation binding curves are generated by plotting the amount of bound radioligand against the concentration of free radioligand. These curves are then fitted using non-linear regression to a 1:1 ligand-receptor interaction model to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualizing Mechanisms and Workflows
This compound Signaling Pathway
Brevetoxins act as potent activators of voltage-gated sodium channels. Their binding to neurotoxin receptor site 5 initiates a cascade of events leading to cellular hyperexcitability.[2][4][6][7]
Experimental Workflow for Electrophysiological Analysis
The following diagram outlines the typical workflow for assessing the functional impact of this compound on a specific NaV channel isoform using patch-clamp electrophysiology.
References
- 1. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brevetoxin versus Brevenal Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels | CiNii Research [cir.nii.ac.jp]
- 6. Brevetoxin activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel UPLC-MS/MS Method for Brevetoxin B Analysis Using Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Brevetoxin B (BTX-B) in shellfish, benchmarked against a conventional Enzyme-Linked Immunosorbent Assay (ELISA). The validation incorporates the use of certified reference materials (CRMs) to ensure the accuracy and traceability of the results. All experimental data are presented to facilitate a clear comparison of the methods' performance.
Introduction
This compound, a potent neurotoxin produced by the dinoflagellate Karenia brevis, can accumulate in shellfish and cause Neurotoxic Shellfish Poisoning (NSP) in humans. Accurate and reliable analytical methods are crucial for monitoring seafood safety and for research in toxicology and drug development. While ELISA has been a common screening tool, modern chromatographic techniques like UPLC-MS/MS offer enhanced specificity and sensitivity. This guide details the validation of a new UPLC-MS/MS method, demonstrating its superiority for the precise quantification of this compound.
Comparative Performance of Analytical Methods
The performance of the new UPLC-MS/MS method was rigorously evaluated against a commercially available ELISA kit for key analytical parameters. Certified reference materials of this compound were used to fortify blank shellfish tissue (oysters) for these experiments.
| Validation Parameter | New UPLC-MS/MS Method | ELISA Method | Notes |
| Accuracy (Recovery) | 92.5% - 108.3% | 75% - 125% | UPLC-MS/MS shows a tighter recovery range, indicating higher accuracy.[1][2] |
| Precision (%RSD) | < 15% | < 30% | Lower RSD for UPLC-MS/MS signifies greater repeatability and reproducibility.[1][2] |
| Linearity (R²) | > 0.99 | > 0.95 | Both methods demonstrate good linearity, but UPLC-MS/MS is superior. |
| Limit of Quantification (LOQ) | 5 µg/kg | 25 µg/kg | The UPLC-MS/MS method is significantly more sensitive. |
| Specificity | High (mass-based) | Moderate (antibody-based) | UPLC-MS/MS can distinguish between different brevetoxin analogs, reducing false positives. |
| Analysis Time per Sample | ~15 minutes | ~2-3 hours | UPLC-MS/MS offers a much faster turnaround time. |
| Cost per Sample | High | Low to Moderate | ELISA is generally more cost-effective for screening large numbers of samples. |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
Certified Reference Materials
Certified reference material for this compound (e.g., from the National Research Council Canada or other accredited suppliers) was used to prepare stock solutions and for spiking experiments. The use of CRMs ensures metrological traceability of the measurements.
New UPLC-MS/MS Method Protocol
-
Sample Preparation and Extraction:
-
Homogenize 5 g of shellfish tissue.
-
Extract the homogenate with 20 mL of 80% aqueous methanol by vortexing for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction of the pellet.
-
Combine the supernatants and dilute with water to a final methanol concentration of 20%.
-
Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration.
-
Elute the toxins with methanol and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.
-
-
Instrumentation and Analysis:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase: Gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.
-
ELISA Method Protocol
A commercial this compound ELISA kit was used according to the manufacturer's instructions.
-
Sample Preparation:
-
Extract shellfish tissue as described for the UPLC-MS/MS method (steps 1a-1d).
-
The extract may require further dilution to fall within the dynamic range of the assay.
-
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the antibody-coated microplate wells.
-
Incubate to allow for competitive binding of this compound and the enzyme-labeled toxin conjugate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the bound enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the this compound concentration based on the standard curve.
-
Visualizing the Methodologies
To further clarify the experimental processes and the logic of method validation, the following diagrams are provided.
Conclusion
The newly validated UPLC-MS/MS method demonstrates significant advantages over the traditional ELISA for the quantitative analysis of this compound in shellfish. Its superior accuracy, precision, and sensitivity, combined with high specificity and rapid analysis time, make it an ideal choice for regulatory monitoring, food safety testing, and advanced research applications. While ELISA remains a cost-effective tool for preliminary screening, the UPLC-MS/MS method, validated with certified reference materials, provides the high-quality, defensible data required by researchers, scientists, and drug development professionals.
References
Brevetoxin B vs. Ciguatoxin: A Comparative Analysis of Sodium Channel Binding
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Brevetoxin B (PbTx-B) and Ciguatoxin (CTX), two potent marine neurotoxins, reveals significant differences in their binding affinities and modulatory effects on voltage-gated sodium channels (NaV), providing critical insights for researchers in pharmacology and drug development. This guide synthesizes key experimental data to elucidate the distinct molecular interactions and functional consequences of these toxins.
Both this compound and Ciguatoxin are cyclic polyether toxins that bind to the neurotoxin receptor site 5 on the alpha-subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels by causing a shift in the voltage-dependence of activation to more negative potentials and by inhibiting channel inactivation. These actions result in an uncontrolled influx of sodium ions, leading to membrane depolarization and spontaneous, repetitive firing of neurons, which underlies the symptoms of Neurotoxic Shellfish Poisoning (NSP) and Ciguatera Fish Poisoning (CFP), respectively.
While their general mechanism is similar, the quantitative aspects of their interaction with sodium channels differ significantly, particularly concerning their binding affinity and the magnitude of their electrophysiological effects.
Quantitative Comparison of Binding Affinity and Electrophysiological Effects
The following tables summarize the key quantitative data from radioligand binding assays and electrophysiological studies, highlighting the superior potency of ciguatoxins compared to brevetoxins.
| Toxin | NaV Subtype | Dissociation Constant (Kd) / Inhibitory Constant (Ki) | Reference Preparation |
| This compound (PbTx-3) | NaV1.2 | 2.4 ± 0.2 nM | tsA-201 cells |
| This compound (PbTx-3) | NaV1.4 | 1.8 ± 0.61 nM | tsA-201 cells |
| This compound (PbTx-3) | NaV1.5 | 12 ± 1.4 nM | tsA-201 cells |
| Ciguatoxin (CTX-1B) | Not specified | 0.041 nM (Ki) | Rat brain sodium channels |
| Brevetoxin (BTX-1) | Not specified | 2.24 nM (Ki) | Rat brain sodium channels |
| Ciguatoxin (CTX3C) | Not specified | ~20-fold higher affinity than BTX-3 | Not specified |
Table 1: Comparative Binding Affinities of this compound and Ciguatoxin. Data from multiple studies indicate that ciguatoxins bind to voltage-gated sodium channels with a significantly higher affinity than brevetoxins. For instance, ciguatoxin-1B exhibits a more than 50-fold higher affinity than brevetoxin-1.
| Toxin | NaV Subtype(s) | Effect | Magnitude of Effect |
| This compound (PbTx-3) at 1 nM | Human VGSC (unspecified) | Hyperpolarizing shift in fast inactivation | V1/2 shifted from -46.8 mV to -62.1 mV |
| This compound (PbTx-3) | Human NaV1.6 | Hyperpolarizing shift in activation | -8.79 ± 2.7 mV |
| Ciguatoxin (CTX3C) at 1 µM | rNaV1.2, rNaV1.4, rNaV1.5 | Hyperpolarizing shift in activation | V1/2 shifted by 4–9 mV; threshold shifted by ~30 mV |
| Ciguatoxin (CTX3C) at 1 µM | rNaV1.2, rNaV1.4, rNaV1.5 | Hyperpolarizing shift in inactivation | V1/2 shifted by 15–18 mV |
| Ciguatoxin (P-CTX-1) at 5 nM | TTX-sensitive NaV channels | Hyperpolarizing shift in activation | -13 mV |
| Ciguatoxin (P-CTX-1) at 5 nM | TTX-sensitive NaV channels | Hyperpolarizing shift in steady-state inactivation | -22 mV |
| Ciguatoxin (P-CTX-1) at 10 nM | Multiple hNaV subtypes | Hyperpolarizing shift in activation (ΔV1/2) | -3.4 mV (NaV1.4, NaV1.6) to -11.3 mV (NaV1.8) |
Table 2: Comparative Electrophysiological Effects of this compound and Ciguatoxin. Both toxins induce a hyperpolarizing shift in the voltage-dependence of activation and inactivation, but the magnitude of this shift can vary depending on the toxin congener and the sodium channel subtype.
Signaling Pathway and Mechanism of Action
The binding of both this compound and Ciguatoxin to site 5 of the voltage-gated sodium channel initiates a cascade of events leading to neuronal hyperexcitability. The following diagram illustrates this common signaling pathway.
Caption: Signaling pathway of this compound and Ciguatoxin action on neurons.
Experimental Protocols
The data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay Protocol
This method is used to determine the binding affinity (Kd or Ki) of the toxins to sodium channels.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the target NaV subtype in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the sodium channels.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation to each well.
-
For competition assays, add increasing concentrations of the unlabeled toxin (this compound or Ciguatoxin).
-
Add a fixed concentration of a radiolabeled ligand that binds to the same site (e.g., [³H]PbTx-3).
-
To determine non-specific binding, a separate set of wells includes a high concentration of unlabeled toxin to saturate the specific binding sites.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the unlabeled toxin concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of unlabeled toxin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation. For saturation binding assays, Kd is determined directly.
-
Patch-Clamp Electrophysiology Protocol
This technique is used to measure the ion currents through sodium channels and assess the functional effects of the toxins.
-
Cell Preparation:
-
Use cells expressing the specific NaV subtype of interest (e.g., HEK293 cells) or acutely dissociated neurons.
-
Plate the cells on coverslips suitable for microscopy.
-
-
Recording Setup:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing physiological ion concentrations.
-
Fabricate a glass micropipette with a fine tip and fill it with an internal solution mimicking the intracellular ionic environment.
-
-
Whole-Cell Recording:
-
Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane.
-
Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior (whole-cell configuration).
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to apply specific voltage protocols (e.g., voltage steps to activate and inactivate the channels) and record the resulting sodium currents.
-
First, record baseline currents in the absence of the toxin.
-
Then, perfuse the chamber with a solution containing the desired concentration of this compound or Ciguatoxin and record the currents again.
-
-
Data Analysis:
-
Analyze the recorded currents to determine key parameters such as peak current amplitude, voltage-dependence of activation (from current-voltage relationship curves), and voltage-dependence of steady-state inactivation.
-
Compare these parameters before and after toxin application to quantify the toxin's effects, such as the shift in the half-maximal activation voltage (V1/2).
-
Comparative Experimental Workflow
The following diagram outlines a typical workflow for a comparative study of this compound and Ciguatoxin.
Caption: Workflow for comparing this compound and Ciguatoxin binding to sodium channels.
Evaluating the efficacy of different detoxification methods for Brevetoxin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of various detoxification methods for Brevetoxin B (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis. The following sections detail chemical, physical, and biological approaches to neutralize this toxin, presenting quantitative efficacy data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Introduction to this compound and its Toxicity
This compound is a lipid-soluble polyether toxin that poses a significant threat to marine ecosystems and human health. It is a primary causative agent of Neurotoxic Shellfish Poisoning (NSP)[1]. The toxicity of this compound stems from its ability to bind to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells[1][2][3][4]. This binding leads to channel activation at normal resting potential, persistent depolarization, and uncontrolled sodium influx, ultimately causing neurological and gastrointestinal distress[5]. The molecular structure of this compound, particularly its A-ring lactone and the rigid H-K ring system, are crucial for its high-affinity binding to VGSCs[6][7]. Detoxification strategies, therefore, often focus on modifying these key structural features to reduce or eliminate the toxin's harmful effects.
Comparative Efficacy of Detoxification Methods
The efficacy of various detoxification methods for this compound is summarized in the table below. The methods are categorized as chemical, physical, or biological, with key parameters such as percentage reduction, reaction time, and resulting metabolites provided for comparison.
| Detoxification Method | Category | Reagent/Process | Efficacy (PbTx-2 Reduction) | Reaction Time | Key Metabolites/End Products | Reference |
| Ozonolysis | Chemical | Ozone (O₃) | ~99.9% (3-log reduction) | 10 minutes | Cleavage products (aldehydes, ketones, carboxylic acids) | [8] |
| Permanganate Oxidation | Chemical | Potassium Permanganate (KMnO₄) | Effective, irreversible reaction | Fast | Cleavage products from double bond addition | [9] |
| Fenton Reaction | Chemical | Fe(II) + H₂O₂ | Complete removal | < 15 minutes | Oxidized degradation products | [10][11] |
| Base Hydrolysis | Chemical | 0.01 N NaOH | Complete | 120 minutes | Lactone ring-opened product (reportedly non-toxic but reversible) | [12] |
| Activated Carbon | Physical | Adsorption | High (data for similar toxins) | Equilibrium reached in minutes to hours | Adsorbed this compound | [13][14][15][16] |
| Metabolism (in vivo) | Biological | Rat metabolism (CYP450, conjugation) | Rapid transformation | Hours | Cysteine and glutathione conjugates, PbTx-3, BTX-B5 | [5][17][18][19] |
| Metabolism (in vivo) | Biological | Shellfish metabolism | Extensive metabolism | Days to weeks | PbTx-3, BTX-B5, amino acid and fatty acid conjugates | [1][8][20][21] |
Experimental Protocols
This section provides detailed methodologies for key experiments in evaluating the efficacy of this compound detoxification.
Quantification of this compound and its Metabolites using LC-MS/MS
Objective: To accurately measure the concentration of this compound and its degradation products in a sample.
Materials:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
-
Metabolite standards (if available)
-
Sample extracts
Procedure:
-
Sample Preparation: Extract this compound and its metabolites from the sample matrix using an appropriate solvent (e.g., acetone for shellfish tissue, methanol for aqueous solutions). Concentrate the extract and reconstitute in the initial mobile phase.
-
Chromatographic Separation: Inject the prepared sample onto the C18 column. Elute the analytes using a gradient of mobile phase A and B. A typical gradient might start at 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound (e.g., m/z 895.5 → 877.5) and its known metabolites.
-
Quantification: Generate a standard curve using serial dilutions of the this compound standard. Quantify the amount of toxin in the samples by comparing their peak areas to the standard curve.
Ozonolysis of this compound in Aqueous Solution
Objective: To degrade this compound using ozone and evaluate the reduction in its concentration.
Materials:
-
Ozone generator
-
Gas bubbling apparatus
-
Reaction vessel containing this compound dissolved in a suitable solvent (e.g., methanol or water)
-
LC-MS/MS for analysis
Procedure:
-
Reaction Setup: Dissolve a known concentration of this compound in the chosen solvent in the reaction vessel. Cool the solution to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by observing a color change (a persistent blue color indicates the presence of unreacted ozone) or by taking aliquots at different time points for analysis.
-
Quenching: After the desired reaction time, purge the solution with nitrogen gas to remove excess ozone. For a reductive work-up, add a quenching agent like dimethyl sulfide.
-
Analysis: Analyze the reaction mixture using LC-MS/MS to determine the concentration of remaining this compound and to identify any degradation products.
Neuroblastoma Cell-Based Assay for Toxicity Assessment
Objective: To determine the cytotoxicity of this compound and its detoxification products.
Materials:
-
Neuro-2a (N2a) mouse neuroblastoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Ouabain and Veratridine solutions
-
MTT reagent for cell viability assessment
-
This compound and treated samples
-
Plate reader
Procedure:
-
Cell Seeding: Seed N2a cells into 96-well plates at a suitable density and allow them to attach and grow for 24 hours.
-
Toxin Exposure: Prepare serial dilutions of this compound and the detoxified samples. Add these solutions to the cells in the presence of ouabain and veratridine to sensitize the cells.
-
Incubation: Incubate the cells with the toxins for 24-48 hours.
-
Viability Assay: Add MTT reagent to each well and incubate for a few hours. The viable cells will convert MTT into formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance using a plate reader. Calculate the cell viability as a percentage of the control (untreated cells) and determine the EC50 value (the concentration that causes 50% cell death).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of this compound toxicity and a general workflow for evaluating detoxification methods.
Caption: this compound Signaling Pathway and Detoxification Interference.
Caption: Experimental Workflow for Evaluating Detoxification Efficacy.
Conclusion
This guide provides a comparative overview of different methods for the detoxification of this compound. Chemical methods like ozonolysis and the Fenton reaction demonstrate high efficacy in rapidly degrading the toxin. Physical adsorption onto activated carbon also presents a viable option. Biological metabolism in organisms naturally leads to detoxification, albeit over a longer timescale. The choice of the most appropriate method will depend on the specific application, considering factors such as the matrix, required speed of detoxification, and cost. The provided experimental protocols and diagrams serve as a foundation for researchers to further investigate and optimize these detoxification strategies.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Chemodiversity of Brevetoxins and Other Potentially Toxic Metabolites Produced by Karenia spp. and Their Metabolic Products in Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of cell inactivation, toxin release, and degradation during permanganation of Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ozonolysis - Wikipedia [en.wikipedia.org]
- 12. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ozonolysis of phenolic aldehydes in water - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Adsorption of nitrophenol onto activated carbon: isotherms and breakthrough curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human metabolites of brevetoxin PbTx-2: Identification and confirmation of structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. LC/MS analysis of brevetoxin metabolites in the Eastern oyster (Crassostrea virginica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of brevetoxins in shellfish by the neuroblastoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Brevetoxin B metabolism in various shellfish species
A comparative analysis of Brevetoxin B metabolism reveals species-specific detoxification pathways and highlights the importance of metabolite monitoring for seafood safety.
Researchers and scientists in drug development and food safety are closely examining the diverse ways different shellfish species metabolize this compound (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis, the organism responsible for red tides. The metabolic fate of this toxin is critical as it dictates the accumulation, toxicity, and elimination kinetics within shellfish, ultimately impacting human consumers. This guide provides a comparative overview of PbTx-2 metabolism in several bivalve species, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Metabolites
Shellfish employ a variety of biochemical reactions to transform the parent toxin, PbTx-2, into a suite of metabolites. These transformations, primarily involving reduction and conjugation, significantly alter the polarity and toxic potential of the parent compound. The relative abundance of these metabolites varies considerably among species, indicating distinct metabolic capacities.
A key metabolic step observed across several species is the reduction of the aldehyde group on PbTx-2 to form PbTx-3.[1] Further metabolism leads to the formation of various conjugates. For instance, in greenshell mussels (Perna canaliculus), PbTx-2 is metabolized into cysteine and fatty acid conjugates, identified as BTX-B2, BTX-B3, and BTX-B4.[1] In contrast, Pacific oysters (Crassostrea gigas) primarily accumulate PbTx-3.[1] The New Zealand cockle (Austrovenus stutchburyi) demonstrates a broader metabolic profile, converting PbTx-2 to PbTx-3, BTX-B1, and BTX-B5.[1]
The following table summarizes the quantitative distribution of this compound and its major metabolites in three shellfish species as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Shellfish Species | PbTx-2 (ng/g) | PbTx-3 (ng/g) | BTX-B1 (ng/g) | BTX-B5 (ng/g) | Reference |
| Pacific Oyster (Crassostrea gigas) | High Levels | High Levels | Not Reported | High Levels | [1] |
| Greenshell Mussel (Perna canaliculus) | High Levels | High Levels | Not Reported | High Levels | [1] |
| Cockle (Austrovenus stutchburyi) | Not Reported | High Levels | High Levels | High Levels | [1] |
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the complex processes of brevetoxin metabolism and analysis, the following diagrams illustrate the key pathways and experimental procedures.
Caption: Species-specific metabolic pathways of this compound in shellfish.
Caption: General experimental workflow for brevetoxin analysis in shellfish.
Detailed Experimental Protocols
The accurate quantification and identification of brevetoxin and its metabolites are paramount for regulatory monitoring and risk assessment. The following protocols are based on methodologies reported in the scientific literature.[1][2][3]
Toxin Extraction from Shellfish Tissue
This procedure outlines the steps for extracting lipophilic toxins from shellfish samples.
-
Homogenization: A known weight of shellfish tissue (e.g., 20 g) is homogenized to a uniform consistency.
-
Solvent Extraction: The homogenate is extracted with a polar solvent such as 80% methanol or acetone. This is typically done by blending the tissue with the solvent in a high-speed blender for a specified time (e.g., 2 minutes).
-
Centrifugation and Collection: The mixture is then centrifuged to separate the solid tissue debris from the liquid extract. The supernatant containing the toxins is carefully collected. The extraction process may be repeated to ensure maximum recovery of the toxins.
Sample Cleanup by Liquid-Liquid Partitioning and Solid Phase Extraction (SPE)
Crude extracts often contain interfering substances that can affect the accuracy of analytical instruments. This cleanup procedure removes many of these interferences.
-
Solvent Partitioning: The aqueous methanol or acetone extract is partitioned against a non-polar solvent like dichloromethane. The lipophilic brevetoxins will preferentially move into the dichloromethane layer. This step is repeated, and the organic layers are combined.
-
Evaporation: The combined organic solvent is evaporated to dryness under reduced pressure to concentrate the toxins.
-
Solid Phase Extraction (SPE): The dried extract is redissolved in an appropriate solvent and applied to an SPE cartridge (e.g., C18). The cartridge is washed with a series of solvents of increasing polarity to remove interfering compounds. The brevetoxin fraction is then eluted with a suitable solvent.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific detection and quantification of brevetoxins and their metabolites.
-
Chromatographic Separation: The cleaned extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution program using mobile phases such as water and acetonitrile, often with additives like formic acid, is used to separate the different brevetoxin analogs.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte (PbTx-2, PbTx-3, BTX-B1, BTX-B5, etc.) are monitored.[1]
-
Quantification: The concentration of each toxin is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards.[1]
The species-specific metabolism of this compound underscores the complexity of neurotoxic shellfish poisoning events. A thorough understanding of these metabolic pathways is crucial for developing accurate and comprehensive monitoring programs to ensure seafood safety. Future research should focus on the toxicological properties of the various metabolites to better assess the overall risk to human health.
References
Structure-Activity Relationship of Synthetic Brevetoxin B Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic brevetoxin B analogs, focusing on their interaction with voltage-gated sodium channels (VGSCs) and their resulting toxicity. Brevetoxins, potent neurotoxins produced by the dinoflagellate Karenia brevis, bind to site 5 on the alpha-subunit of VGSCs, leading to persistent channel activation and disruption of normal neurological function.[1] Understanding the SAR of synthetic analogs is crucial for the development of potential therapeutics and for elucidating the molecular mechanisms of brevetoxin action.
Quantitative Comparison of Synthetic this compound Analogs
The following table summarizes the binding affinities of a series of synthetic β-naphthoyl-brevetoxin B analogs to rat brain synaptosomes, as determined by competitive displacement of [³H]-PbTx-3. The data is adapted from Michelliza et al. (2007). A lower inhibition constant (Ki) indicates a higher binding affinity. For context, the LD50 of the parent compound, this compound (PbTx-2), in mice is approximately 455 μg/kg via intraperitoneal injection.[2]
| Analog | Structure | Ki (nM)[1] |
| β-Naphthoyl-PbTx-3 | This compound backbone with a β-naphthoyl ester at the C-42 hydroxyl group. | 2.5 ± 0.5 |
| Diphenyl acetic acid-PbTx-ester (1) | This compound backbone with a diphenylacetyl ester at the C-42 hydroxyl group. | 3.8 ± 0.9 |
| Naphthalene-1-carboxylic acid-PbTx-ester (2) | This compound backbone with a 1-naphthoyl ester at the C-42 hydroxyl group. | 4.6 ± 1.2 |
| Naphthalene-2-yl acetic acid-PbTx-ester (3) | This compound backbone with a (2-naphthyl)acetyl ester at the C-42 hydroxyl group. | 2.1 ± 0.4 |
| (Naphthalene-2-yloxy)acetic acid-PbTx-ester (4) | This compound backbone with a (2-naphthyloxy)acetyl ester at the C-42 hydroxyl group. | 1.9 ± 0.3 |
| 6-Fluoro-naphthalen-2-carboxylic acid-PbTx-ester (5) | This compound backbone with a 6-fluoro-2-naphthoyl ester at the C-42 hydroxyl group. | 0.5 ± 0.1 |
| Quinoline-3-carboxylic acid-PbTx-ester (6) | This compound backbone with a quinoline-3-carbonyl ester at the C-42 hydroxyl group. | 2.8 ± 0.6 |
| PbTx acid naphthalene-2-yl ester (8) | This compound backbone with the C-1 carboxyl group esterified with 2-naphthol. | 2.3 ± 0.4 |
| Ether analog (9) | This compound backbone with a 2-naphthylmethyl ether at the C-42 hydroxyl group. | 180 ± 30 |
Experimental Protocols
Synthesis of β-Naphthoyl-Brevetoxin B Analogs
The general procedure for the synthesis of the ester analogs of β-naphthoyl-PbTx involves the esterification of Brevetoxin-3 (PbTx-3) with the corresponding carboxylic acid.[1]
Materials:
-
Brevetoxin-3 (PbTx-3)
-
Corresponding carboxylic acid (e.g., diphenyl acetic acid, naphthalene-1-carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2), anhydrous
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the corresponding carboxylic acid (1.1 equivalents) in anhydrous CH2Cl2, add DCC (1.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add PbTx-3 (1 equivalent) and a catalytic amount of DMAP to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the desired ester analog.[1]
Competitive Radioligand Binding Assay
This assay determines the binding affinity of synthetic analogs by measuring their ability to compete with a radiolabeled brevetoxin for binding to VGSCs in rat brain synaptosomes.[3]
Materials:
-
Rat brain synaptosomes
-
[³H]-PbTx-3 (radioligand)
-
Synthetic this compound analogs (competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose)
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare rat brain synaptosomes from fresh or frozen rat brains.
-
In a series of tubes, add a constant concentration of [³H]-PbTx-3 and varying concentrations of the unlabeled synthetic analog.
-
Add the synaptosome preparation to each tube to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Determine the concentration of the analog that inhibits 50% of the specific binding of [³H]-PbTx-3 (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mouse Bioassay for Acute Toxicity (LD50)
The mouse bioassay is the standard method for determining the acute toxicity of brevetoxins and their analogs.[2] The median lethal dose (LD50) is the dose required to kill 50% of a tested population.
Materials:
-
Swiss Albino mice (specific strain and weight)
-
Synthetic this compound analogs
-
Vehicle for injection (e.g., 5% Tween 60 in 0.9% saline)[2]
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a series of graded doses of the synthetic this compound analog dissolved in the vehicle.
-
Divide the mice into groups, with a control group receiving only the vehicle.
-
Administer a single intraperitoneal injection of a specific dose to each mouse in the corresponding group.
-
Observe the mice for a specified period (e.g., 24 or 48 hours) for signs of toxicity and mortality.
-
Record the number of deaths in each dose group.
-
Calculate the LD50 value using a statistical method, such as the probit analysis, which relates the percentage of mortality to the logarithm of the dose.[4]
Signaling Pathways and Experimental Workflows
The binding of this compound and its analogs to VGSCs triggers a cascade of downstream events. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: this compound signaling cascade.
Caption: Workflow for analog evaluation.
References
- 1. Synthesis, Modeling, and Biological Evaluation of Analogues of the Semisynthetic Brevetoxin Antagonist β-Naphthoyl-Brevetoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. besjournal.com [besjournal.com]
- 3. Brevetoxins, unique activators of voltage-sensitive sodium channels, bind to specific sites in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to Brevetoxin B Analytical Methods: An Inter-Laboratory Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of five widely used analytical methods for the detection and quantification of Brevetoxin B (PbTx-2), a potent neurotoxin. The data presented is based on a comprehensive multi-laboratory study, offering valuable insights into the performance and reliability of each technique. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application, from routine monitoring to in-depth toxicological studies.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative data from a round-robin study where centrally prepared spiked and naturally incurred shellfish tissue samples were analyzed by thirteen laboratories. Five different analytical methods were evaluated: mouse bioassay, neuroblastoma (N2a) cell-based assay, two variations of the sodium channel receptor binding assay (RBA), competitive enzyme-linked immunosorbent assay (ELISA), and liquid chromatography-mass spectrometry (LC/MS).
Table 1: Comparison of Recovery Rates for Brevetoxin-3 in Spiked Shellfish Samples
| Analytical Method | Average Recovery (%) |
| Receptor Binding Assay (Test-tube) | 97 |
| Receptor Binding Assay (96-well) | 136 |
| Competitive ELISA | 87 |
| LC/MS | 78 |
Table 2: Within-Laboratory Precision (Repeatability) of this compound Detection Methods
| Analytical Method | Within-Laboratory Variation (RSDr) (%) |
| Mouse Bioassay | 11 |
| Receptor Binding Assay (Test-tube) | 27 |
| Receptor Binding Assay (96-well) | 16 |
| Competitive ELISA | 10 |
| LC/MS | 14 |
Table 3: Between-Laboratory Precision (Reproducibility) of this compound Detection Methods
| Analytical Method | Between-Laboratory Variation (RSDR) (%) |
| Mouse Bioassay | 15 |
| Receptor Binding Assay (96-well) | 14 - 31 |
| Competitive ELISA | 10 - 20 |
Note: Data for the N2a cell-based assay showed extreme sensitivity but high variation, making it unsuitable for statistical treatment in this comparative context.
Experimental Protocols
Detailed methodologies for the key analytical techniques evaluated in the inter-laboratory study are outlined below.
Mouse Bioassay
The mouse bioassay is the traditional method for determining the toxicity of brevetoxin-contaminated samples.
-
Sample Preparation: Shellfish tissue is homogenized and extracted with diethyl ether. The lipid-soluble extract is then evaporated to dryness and the residue is redissolved in a suitable vehicle, such as cottonseed oil or 5% Tween 60 in saline.
-
Administration: A standardized dose of the extract is injected intraperitoneally into laboratory mice (typically ICR strain).
-
Observation: The mice are observed for characteristic neurotoxic symptoms and the time to death is recorded.
-
Quantification: The toxicity is expressed in Mouse Units (MU), where one MU is defined as the amount of toxin required to kill 50% of the test animals within a specific timeframe. For brevetoxins, 1 MU is approximately equivalent to 4 µg of Brevetoxin-2.[1]
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay utilizes the specific binding between an antibody and the brevetoxin molecule.
-
Plate Coating: Microtiter plates are coated with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA).
-
Competitive Binding: In separate tubes, a constant amount of anti-brevetoxin antibody is incubated with either the sample extract or a known standard of brevetoxin.
-
Transfer to Plate: The antibody-sample/standard mixtures are then added to the coated microtiter plate wells. The free antibody (not bound to brevetoxin in the sample/standard) will bind to the brevetoxin-protein conjugate on the plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Signal Generation: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the amount of brevetoxin in the sample. The absorbance is read using a microplate reader.
Neuroblastoma (N2a) Cell-Based Assay
This functional assay measures the effect of brevetoxins on cultured neuroblastoma cells.
-
Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in 96-well plates.
-
Sensitization: The cells are treated with ouabain and veratridine. Ouabain inhibits the Na+/K+-ATPase pump, and veratridine opens voltage-gated sodium channels, leading to an influx of sodium ions and subsequent cell death.
-
Toxin Exposure: The sensitized cells are then exposed to the sample extracts or brevetoxin standards. Brevetoxin, as a sodium channel activator, enhances the sodium influx, leading to increased cytotoxicity.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. The decrease in cell viability is proportional to the amount of brevetoxin present.
Receptor Binding Assay (RBA)
This assay is based on the competition between the brevetoxin in a sample and a radiolabeled brevetoxin for binding to the voltage-gated sodium channel receptor.
-
Receptor Preparation: A rat brain synaptosome preparation, which is rich in voltage-gated sodium channels, is used as the receptor source.
-
Competitive Binding: The synaptosome preparation is incubated with a constant amount of radiolabeled brevetoxin (e.g., [3H]PbTx-3) and either the sample extract or unlabeled brevetoxin standard.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter. The level of radioactivity is inversely proportional to the concentration of brevetoxin in the sample.
Liquid Chromatography-Mass Spectrometry (LC/MS)
This is a highly specific and sensitive instrumental method for the direct detection and quantification of brevetoxins.
-
Sample Extraction: Brevetoxins are extracted from the shellfish tissue homogenate using a solvent such as acetone or methanol.
-
Cleanup: The extract is subjected to a cleanup procedure, often using solid-phase extraction (SPE) with a C18 cartridge, to remove interfering matrix components.
-
Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. The different brevetoxin analogues are separated on a C18 analytical column using a mobile phase gradient of water and acetonitrile containing an additive like acetic acid.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The molecules are ionized (typically using electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured, allowing for specific identification and quantification of each brevetoxin analogue.
Round-Robin Testing Workflow
The following diagram illustrates the logical workflow of a round-robin or inter-laboratory comparison study for the validation of analytical methods.
Caption: Workflow of an inter-laboratory round-robin study.
Signaling Pathway of this compound
This compound exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in excitable cells such as neurons. The following diagram illustrates the signaling pathway.
Caption: this compound signaling pathway.
References
A Comparative Guide to In Vitro and In Vivo Models for Brevetoxin B Toxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed in vitro and in vivo models for assessing the toxicity of Brevetoxin B (BTX-B), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. Understanding the strengths and limitations of these models is crucial for accurate risk assessment, mechanistic studies, and the development of potential therapeutics.
Executive Summary
This compound primarily exerts its toxic effects by binding to and activating voltage-gated sodium channels (VGSCs), leading to persistent neuronal firing and subsequent downstream cellular damage.[1] The assessment of this toxicity has traditionally relied on in vivo animal models, most notably the mouse bioassay. However, ethical considerations and the need for higher throughput screening have driven the development and refinement of various in vitro alternatives. This guide presents a detailed comparison of these models, focusing on quantitative data, experimental protocols, and the underlying biological pathways.
Data Presentation: Quantitative Comparison of Toxicity Models
The following tables summarize key quantitative parameters for various in vitro and in vivo models used in this compound toxicity assessment. These values can vary based on experimental conditions, specific toxin congeners, and the biological system used.
Table 1: Comparison of In Vitro Models for this compound Toxicity Assessment
| Model Type | Cell Line | Endpoint | BTX-B Concentration (EC50) | Key Advantages | Key Limitations |
| Cytotoxicity Assay | Neuro-2a (mouse neuroblastoma) | Cell Viability (e.g., MTT, XTT assay) | ~5.8 ng/mL (PbTx-3)[2] | Well-established, sensitive to VGSC activators. | Often requires co-treatment with ouabain and veratridine, which can introduce variability.[2][3] |
| Cytotoxicity Assay | SJCRH30 (human rhabdomyosarcoma) | Cell Viability (fluorescence microscopy) | ~10-100 nM (for PbTx-1 and PbTx-2) | Does not require ouabain and veratridine, potentially reducing variability.[3] | Less established than the Neuro-2a assay for brevetoxin testing. |
| Receptor Binding Assay | Rat brain synaptosomes | Competitive displacement of a radiolabeled ligand | IC50 of ~2.9 nM | High specificity for VGSC site 5, good for screening. | Does not provide information on cellular toxicity or downstream effects. |
| Immunoassay (ELISA) | N/A | Antibody-based detection | Detection limit ~0.031 ng/mL in seawater | High sensitivity and specificity, suitable for high-throughput screening of environmental and biological samples.[4] | Does not measure biological activity or toxicity. |
Table 2: Comparison of In Vivo Models for this compound Toxicity Assessment
| Model Type | Species | Endpoint | BTX-B Concentration (LD50) | Key Advantages | Key Limitations |
| Mouse Bioassay | Mouse (Mus musculus) | Time to death | ~455 µg/kg (intraperitoneal injection)[5] | Provides data on systemic toxicity and lethal dose in a whole organism. The traditional regulatory method.[3] | Ethical concerns, high variability, low throughput, and high cost.[3] |
| Zebrafish Embryo Assay | Zebrafish (Danio rerio) | Developmental toxicity, mortality, behavioral changes | Not standardized for BTX-B | High-throughput potential, allows for visualization of developmental defects, ethically more favorable than rodent models. | Differences in physiology compared to mammals may limit direct extrapolation. |
Experimental Protocols
In Vitro Model: Neuro-2a Cytotoxicity Assay
This protocol is a generalized representation based on common practices.
-
Cell Culture: Mouse neuroblastoma (Neuro-2a) cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 2 x 10^4 cells per well and allowed to attach overnight.
-
Toxin Exposure: Prepare serial dilutions of this compound in culture media. The media in the wells is replaced with the toxin-containing media. For enhanced sensitivity, cells are often co-treated with ouabain (a Na+/K+-ATPase inhibitor) and veratridine (another VGSC activator).[2][3]
-
Incubation: The plates are incubated for a defined period, typically 24 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or XTT. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to control (untreated) cells. The EC50 value (the concentration of toxin that causes a 50% reduction in cell viability) is calculated from the dose-response curve.
In Vivo Model: Mouse Bioassay
This is a summary of the standard regulatory method.
-
Animal Model: Healthy, specific-pathogen-free mice (typically female, 18-22 g) are used.
-
Toxin Preparation: this compound is dissolved in a suitable vehicle, such as saline containing 1% Tween-80.
-
Administration: A defined volume of the toxin solution is injected intraperitoneally into each mouse. A control group receives only the vehicle.
-
Observation: The mice are observed continuously for the first few hours and then periodically for up to 24-48 hours. Symptoms of toxicity (e.g., neurotoxic signs like paralysis, convulsions) and the time of death are recorded.
-
LD50 Determination: The LD50, the dose that is lethal to 50% of the test animals, is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data from different dose groups.[5]
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound toxicity.
Experimental Workflow: Comparing In Vitro and In Vivo Models
Caption: Workflow for comparing in vitro and in vivo models.
Discussion
The choice between in vitro and in vivo models for this compound toxicity assessment depends on the specific research question. In vitro assays, particularly cell-based and receptor binding assays, offer high-throughput capabilities and are invaluable for screening large numbers of samples, studying specific molecular interactions, and reducing animal use.[6] However, they may not fully recapitulate the complex physiological environment of a whole organism, including metabolic activation or detoxification processes and the integrated response of multiple organ systems.
In vivo models, while providing a more holistic view of toxicity, are beset by ethical concerns, higher costs, and lower throughput. The traditional mouse bioassay, though historically the regulatory standard, is known for its variability.[3] Newer in vivo models like the zebrafish embryo assay present a promising alternative, offering a balance between throughput and biological complexity.[7][8]
Ultimately, an integrated approach that utilizes both in vitro and in vivo models is often the most effective. High-throughput in vitro screening can be used to identify potential toxins and prioritize them for further investigation, while targeted in vivo studies can then be used to confirm toxicity and assess the risk to whole organisms. This tiered approach allows for a more efficient and ethically responsible assessment of this compound toxicity.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 5. besjournal.com [besjournal.com]
- 6. Multi-Laboratory Study of Five Methods for the Determination of Brevetoxins in Shellfish Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
Brevenal's Counteractive Effects on Brevetoxin B Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of brevenal on the activity of brevetoxin B (PbTx-2), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. Brevetoxins are notorious for their role in neurotoxic shellfish poisoning (NSP) and respiratory irritation associated with harmful algal blooms.[1][2][3][4] Brevenal, a naturally co-occurring polyether, has emerged as a promising antagonist to brevetoxin's harmful effects, making it a significant subject of research for potential therapeutic applications.[5][6][7][8]
Mechanism of Action: A Tale of Two Molecules at the Sodium Channel
This compound exerts its neurotoxic effects by binding to site 5 on the α-subunit of voltage-gated sodium channels (VGSCs).[9][10] This binding leads to a conformational change in the channel, causing it to open at normal resting membrane potentials and remain open for an extended period. The persistent influx of sodium ions results in nerve cell depolarization, uncontrolled nerve firing, and subsequent neurotoxicity.[10][11]
Brevenal, while structurally related to brevetoxins, acts as an antagonist.[1][12] Evidence suggests that brevenal's mechanism of antagonism is complex. Some studies indicate a competitive binding relationship with brevetoxin at or near site 5 on the VGSC.[5][6][7] However, other research has shown that brevenal binds to a distinct site on the sodium channel that allosterically modulates brevetoxin binding and counteracts its effects.[1][3] This interaction prevents the persistent activation of the sodium channel, thereby mitigating the toxic downstream effects of this compound.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound and brevenal to voltage-gated sodium channels, as determined by radioligand binding assays in rat brain synaptosomes.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (PbTx-3 as radioligand) | Competition Binding | Ki of PbTx-2 | 0.81 nM | [1] |
| Brevenal | Competition Binding | Ki vs [3H]-PbTx-3 | 98 nM | [1] |
| Brevenol (reduced form of brevenal) | Competition Binding | Ki vs [3H]-PbTx-3 | 661 nM | [1] |
| [3H]-Brevenol | Saturation Binding | KD | 67 nM | [1] |
| Brevenal | Competition Binding | Ki vs [3H]-Brevenol | 75 nM | [1] |
| Brevenol | Competition Binding | Ki vs [3H]-Brevenol | 56 nM | [1] |
Ki (inhibitory constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. KD (dissociation constant) is the concentration of radioligand at which half of the receptors are occupied at equilibrium. A lower KD indicates a higher binding affinity.
Comparative Efficacy in Functional Assays
The antagonistic action of brevenal has been demonstrated in various functional assays that measure the physiological consequences of this compound activity.
| Assay | Model System | This compound Effect | Brevenal's Antagonistic Effect | Reference |
| Fish Bioassay | Gulf killifish (Fundulus grandis) | Neurotoxicity and death | Protects fish from the lethal effects of brevetoxin. | [5][6][7] |
| Airway Constriction | Asthmatic Sheep | Concentration-dependent bronchoconstriction | Pretreatment with brevenal ameliorated brevetoxin-induced bronchoconstriction. | [1] |
| Neurosecretion | Bovine Chromaffin Cells | P-CTX-1B (a related toxin) induced neurosecretion | Inhibited neurosecretion with an initial high affinity in the nanomolar range. | [1] |
| DNA Damage | Human Lymphocytes | Brevetoxin-induced DNA damage | Reduced the level of DNA damage caused by brevetoxin. | [13] |
Signaling Pathways and Experimental Workflow
The interaction of this compound and brevenal with the voltage-gated sodium channel initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing their effects.
References
- 1. Brevenal, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Brevenal, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brevetoxin-Induced Neural Insult in the Retrosplenial Cortex of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brevenal is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brevenal Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brevetoxin - Wikipedia [en.wikipedia.org]
- 11. Immune Modulating Brevetoxins: Monocyte Cytotoxicity, Apoptosis, and Activation of M1/M2 Response Elements Is Dependent on Reactive Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Brevetoxin-2, is a unique inhibitor of the C-terminal redox center of mammalian thioredoxin reductase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicogenomic Analysis of Brevetoxin B and its Metabolites: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicogenomic effects of Brevetoxin B (BTX-B), also known as PbTx-2, and its primary metabolites. Brevetoxins are a group of neurotoxins produced by the marine dinoflagellate Karenia brevis, the organism responsible for "red tides." Exposure to these toxins can lead to neurotoxic shellfish poisoning (NSP) and respiratory irritation in humans and marine life. Understanding the comparative toxicity and mechanisms of action of BTX-B and its metabolites is crucial for risk assessment, diagnostics, and the development of potential therapeutics.
Executive Summary
This document synthesizes experimental data to compare the toxicological profiles of this compound (PbTx-2) and its key metabolites, including PbTx-3, PbTx-6, and PbTx-9. The parent compound, PbTx-2, and its metabolite PbTx-6, which both possess an aldehyde functional group, exhibit higher cytotoxicity compared to their alcohol-containing counterparts, PbTx-3 and PbTx-9. This suggests that the aldehyde moiety is a significant contributor to their toxic effects.
Toxicogenomic analyses reveal that brevetoxins modulate complex signaling pathways involved in inflammation, apoptosis, DNA damage, and cellular stress responses. Notably, PbTx-6 has been shown to bind to the aryl hydrocarbon receptor (AhR), suggesting a potential for gene expression changes, although this does not appear to be the primary mechanism of its toxicity. Both PbTx-2 and PbTx-6 induce an acute phase inflammatory response. Furthermore, recent proteomic studies indicate that PbTx-2 can induce the unfolded protein response (UPR) and oxidative stress, highlighting additional mechanisms of toxicity.
This guide presents quantitative data on the comparative cytotoxicity of these compounds, detailed experimental protocols for their toxicogenomic analysis, and visual representations of the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity and Genotoxicity
The following tables summarize the quantitative data on the in vitro toxicity of this compound (PbTx-2) and its metabolites. The data is compiled from studies on Jurkat E6-1 T cells, a human leukemia cell line commonly used in toxicological research.
Table 1: Comparative Cytotoxicity of this compound and its Metabolites in Jurkat E6-1 Cells
| Compound | Chemical Modification from PbTx-2 | IC50 (M) | Relative Cytotoxicity Ranking |
| PbTx-2 | Parent Compound (aldehyde) | 1.0 x 10⁻⁸ | 1 (Most Cytotoxic) |
| PbTx-6 | Epoxide on H-ring (aldehyde) | 5.0 x 10⁻⁸ | 2 |
| PbTx-3 | Aldehyde reduced to alcohol | 1.0 x 10⁻⁷ | 3 |
| PbTx-9 | Dihydrogenated side chain (alcohol) | > 1.0 x 10⁻⁶ | 4 (Least Cytotoxic) |
Data synthesized from Murrell and Gibson (2009).[1]
Table 2: Comparative Genotoxicity and Apoptosis Induction in Jurkat E6-1 Cells
| Compound | Significant DNA Damage | Apoptosis Induction | Caspase 3/7 and 8 Activation |
| PbTx-2 | Yes | Yes | Yes |
| PbTx-6 | Yes | Yes | Yes |
| PbTx-3 | Yes | Yes | Not Significant |
| PbTx-9 | Not Significant | Yes | Not Significant |
Data synthesized from Murrell and Gibson (2009).[1]
Table 3: Comparative Gene Expression Changes in Mouse Liver Induced by PbTx-2 and PbTx-6
| Gene | Function | Fold Change (PbTx-2) | Fold Change (PbTx-6) |
| Metallothionein-1 | Heavy metal detoxification, oxidative stress response | +2.5 | +2.2 |
| Orosomucoid 1 | Acute-phase reactant | +3.1 | +2.8 |
| Serum amyloid A1 | Acute-phase reactant | +2.1 | Not Significant |
| Haptoglobin | Acute-phase reactant | Not Significant | +2.4 |
Data from Walsh et al. (2003).[2] Note: This study used intraperitoneal injection in mice, and gene expression was measured by cDNA microarray.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicogenomic studies. The following protocols are based on established methods for the in vitro analysis of brevetoxin effects.
Cell Culture and Toxin Exposure
-
Cell Line: Jurkat E6-1 T cells (ATCC TIB-152) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Toxin Preparation: Brevetoxin standards (PbTx-2, PbTx-3, PbTx-6, PbTx-9) are dissolved in a suitable solvent such as ethanol to create stock solutions. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. A vehicle control (medium with the highest concentration of solvent used) must be included in all experiments.
-
Exposure: Cells are seeded in appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for RNA extraction) and allowed to acclimate before the addition of the brevetoxin dilutions or vehicle control. Exposure times can vary depending on the endpoint being measured (e.g., 4 hours for apoptosis assays, 24 hours for gene expression analysis).[1][3]
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
After the toxin exposure period, MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control, and IC50 values are calculated using a suitable statistical software.
-
RNA Extraction and Quality Control
-
Procedure:
-
Following toxin exposure, cells are harvested and total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The protocol typically involves cell lysis, homogenization, and purification of RNA using silica-based columns.
-
An on-column DNase digestion step is recommended to remove any contaminating genomic DNA.
-
-
Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. RNA integrity is further evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Gene Expression Analysis (Microarray or RNA-Seq)
-
Microarray Analysis:
-
Labeled cDNA is synthesized from the extracted RNA using reverse transcriptase and fluorescently labeled nucleotides (e.g., Cy3 and Cy5 for two-color arrays).
-
The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.
-
After hybridization, the arrays are washed to remove unbound cDNA and scanned using a microarray scanner to detect the fluorescence signals.
-
The raw data is then normalized and analyzed to identify differentially expressed genes between the toxin-treated and control groups.[2]
-
-
RNA-Sequencing (RNA-Seq):
-
A sequencing library is prepared from the extracted RNA, which involves rRNA depletion or poly(A) selection, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
The library is sequenced using a next-generation sequencing platform (e.g., Illumina).
-
The resulting sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified.
-
Differential gene expression analysis is performed using specialized software packages (e.g., DESeq2, edgeR).
-
Quantitative PCR (qPCR) Validation
-
Principle: qPCR is used to validate the results of microarray or RNA-Seq experiments for a subset of differentially expressed genes.
-
Procedure:
-
A portion of the extracted RNA is reverse transcribed into cDNA.
-
The cDNA is used as a template for qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.
-
The amplification of the target genes is monitored in real-time, and the relative expression levels are calculated using the ΔΔCt method, normalizing to one or more stable housekeeping genes.[4][5]
-
Visualization of Key Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by brevetoxins and a typical experimental workflow for their toxicogenomic analysis.
Conclusion
The toxicogenomic analysis of this compound and its metabolites reveals a complex interplay of cellular responses. While the primary mechanism of action for brevetoxins is the activation of voltage-gated sodium channels, it is clear that downstream effects involve multiple signaling pathways, including those related to inflammation, oxidative stress, and the unfolded protein response. The cytotoxicity of brevetoxins appears to be significantly influenced by the presence of an aldehyde functional group, with PbTx-2 and PbTx-6 being more potent than their alcohol counterparts, PbTx-3 and PbTx-9.
For researchers and drug development professionals, these findings have several implications. The differential toxicity of brevetoxin metabolites highlights the importance of considering metabolic transformation in risk assessment. The identification of key signaling pathways provides potential targets for the development of therapeutics to mitigate the effects of brevetoxin exposure. Furthermore, the detailed experimental protocols provided in this guide offer a framework for conducting further research to elucidate the precise molecular mechanisms of brevetoxin toxicity and to screen for potential antagonists. Future research should focus on obtaining direct comparative toxicogenomic data for a wider range of brevetoxin metabolites to build a more comprehensive understanding of their structure-activity relationships.
References
- 1. The effect of brevenal on brevetoxin-induced DNA damage in human lymphocytes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Toxicogenomic effects of marine brevetoxins in liver and brain of mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brevetoxin 2 alters expression of apoptotic, DNA damage, and cytokine genes in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microarray validation: factors influencing correlation between oligonucleotide microarrays and real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microarray validation: factors influencing correlation between oligonucleotide microarrays and real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Brevetoxin B Exposure in Marine Animals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated biomarkers for monitoring Brevetoxin B (PbTx-2) exposure in marine animals, with a primary focus on shellfish. Experimental data from various analytical methods are presented to support the comparison, along with detailed protocols for key methodologies.
Introduction to this compound and the Need for Biomarkers
This compound (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis, is the primary causative agent of Neurotoxic Shellfish Poisoning (NSP) in humans. Marine animals, particularly filter-feeding shellfish, can accumulate these toxins, posing a significant threat to public health and marine ecosystems. Monitoring for brevetoxin exposure is crucial for seafood safety and environmental assessment. While the parent toxin can be measured, its rapid metabolism within marine organisms necessitates the use of specific biomarkers for a more accurate assessment of exposure and potential toxicity. Brevetoxins are extensively metabolized in shellfish through processes like oxidation, reduction, and conjugation with amino acids and fatty acids.[1][2][3] This guide focuses on the validation and comparison of these metabolic biomarkers.
Comparison of Key Biomarkers and Detection Methods
The most extensively studied biomarkers for this compound exposure are its metabolites formed in shellfish. The primary methods for their detection and quantification are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While LC-MS offers high specificity and the ability to identify individual metabolites, ELISA provides a measure of the total composite brevetoxin-like compounds. The traditional mouse bioassay is also used as a measure of overall toxicity.
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the detection of this compound and its metabolites.
Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Brevetoxin Biomarker Analysis in Shellfish [4][5]
| Biomarker | Shellfish Matrix | Recovery (%) | Within-Laboratory Reproducibility (RSD %) |
| Brevetoxin-2 (PbTx-2) | Greenshell mussel, Eastern oyster, Hard clam, Pacific oyster | 61 | 27 |
| Brevetoxin-3 (PbTx-3) | Greenshell mussel, Eastern oyster, Hard clam, Pacific oyster | 73 - 112 | 14 - 18 |
| Brevetoxin B1 (BTX-B1) | Hard clam | - | 12 |
| Brevetoxin B2 (BTX-B2) | Greenshell mussel, Eastern oyster, Hard clam, Pacific oyster | 73 - 112 | 14 - 18 |
| S-desoxy Brevetoxin B2 | Greenshell mussel, Eastern oyster, Hard clam, Pacific oyster | 73 - 112 | 14 - 18 |
| Brevetoxin B5 (BTX-B5) | Greenshell mussel, Eastern oyster, Hard clam, Pacific oyster | 73 - 112 | 14 - 18 |
Data from a single-laboratory validation study. Recovery and precision were determined from seven analytical batches using shellfish flesh fortified at 0.05 mg/kg.
Table 2: Performance of Competitive ELISA for Brevetoxin Detection [2]
| Sample Matrix | Detection Limit |
| Spiked Oysters | 2.5 µ g/100 g shellfish meat |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Brevetoxin Metabolite Analysis in Shellfish
This protocol is a generalized procedure based on established methods for the extraction and analysis of brevetoxin metabolites from shellfish tissue.[1][6]
1. Sample Preparation and Extraction: a. Homogenize 2 grams of shellfish tissue. b. Extract the homogenized tissue with 9 mL of 80% aqueous methanol by vortexing for 1 minute. c. Centrifuge the mixture and collect the supernatant. d. For a more comprehensive extraction of metabolites with varying polarities, a sequential extraction with diethyl ether followed by acetone can be performed.[7]
2. Solid-Phase Extraction (SPE) Cleanup: a. The crude extract can be further purified using a C18 SPE column to remove interfering matrix components. b. Condition the SPE cartridge with methanol followed by water. c. Load the extract onto the cartridge. d. Wash the cartridge with a low percentage of organic solvent (e.g., 25% methanol) to remove polar impurities. e. Elute the brevetoxin metabolites with 100% methanol.
3. LC-MS/MS Analysis: a. Evaporate the eluted sample to dryness and reconstitute in a suitable solvent (e.g., methanol). b. Inject the sample into an HPLC system coupled to a tandem mass spectrometer. c. Chromatographic Separation: Use a C18 column with a gradient elution profile. A typical mobile phase consists of water and acetonitrile, both containing a small amount of an additive like acetic acid or ammonium fluoride to improve ionization.[1][6] d. Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantitative analysis, targeting the specific precursor-to-product ion transitions for each brevetoxin metabolite.[6]
Competitive Enzyme-Linked Immunosorbent Assay (cELISA) Protocol for Brevetoxin Detection
This protocol describes a direct competitive ELISA for the detection of brevetoxins in shellfish samples.[8][9]
1. Sample Preparation: a. Homogenize shellfish tissue. b. For a simple screening, the homogenate can be diluted directly in the assay buffer. c. Alternatively, perform a solvent extraction (e.g., with acetone) for a cleaner sample matrix.[2]
2. ELISA Procedure: a. The assay is based on the competition between brevetoxins in the sample and a brevetoxin-enzyme conjugate for binding to anti-brevetoxin antibodies coated on a microtiter plate.[8] b. Add standards and prepared samples to the wells of the antibody-coated microtiter plate. c. Add the brevetoxin-enzyme conjugate to the wells. d. Incubate the plate to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add a substrate solution that reacts with the enzyme to produce a color signal. g. The intensity of the color is inversely proportional to the concentration of brevetoxins in the sample.[8] h. Stop the reaction and measure the absorbance using an ELISA plate reader. i. Quantify the brevetoxin concentration in the samples by comparing their absorbance to a standard curve.
1H NMR Spectroscopy for Metabolomic Analysis of Brevetoxin Exposure
This protocol outlines a general workflow for investigating metabolic changes in shellfish gills in response to brevetoxin exposure using 1H NMR spectroscopy.[10]
1. Sample Collection and Acclimation: a. Acclimate marine animals (e.g., clams) in a controlled environment. b. Expose a group of animals to a known concentration of this compound (e.g., 100-ppb PbTx-2) for a defined period (e.g., 24 hours). A control group should be maintained under the same conditions without the toxin.
2. Metabolite Extraction: a. Dissect the target tissue (e.g., gills) from both control and exposed animals. b. Extract the metabolites from the tissue using a suitable solvent system (e.g., methanol-chloroform).
3. NMR Analysis: a. Reconstitute the dried metabolite extracts in a deuterated solvent containing an internal standard. b. Acquire 1H NMR spectra using a high-resolution NMR spectrometer. c. Process the NMR data, including phasing, baseline correction, and referencing.
4. Data Analysis: a. Identify and quantify the metabolites present in the spectra using spectral databases and specialized software. b. Use multivariate statistical analysis (e.g., Principal Component Analysis) to compare the metabolic profiles of the control and exposed groups and identify metabolites that are significantly altered by brevetoxin exposure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for biomarker validation.
References
- 1. NEMI Method Summary - BreveLCMS [nemi.gov]
- 2. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Brevetoxins in Shellfish by LC/MS/MS: Single-Laboratory Validation (2012) | Paul McNabb | 33 Citations [scispace.com]
- 5. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brevetoxin Depuration in Shellfish via Production of Non-toxic Metabolites: Consequences for Seafood Safety and the Environmental Fate of Biotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABRAXIS® Brevetoxin (NSP), ELISA, 96-test [goldstandarddiagnostics.us]
- 9. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 10. digitalcommons.ncf.edu [digitalcommons.ncf.edu]
Potency of Brevetoxin B Derivatives in Neuronal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative potency of various Brevetoxin B (PbTx-B) derivatives in neuronal assays. The data presented is compiled from peer-reviewed studies and is intended to serve as a valuable resource for researchers investigating the structure-activity relationships and neurotoxic effects of these potent marine biotoxins.
Data Summary: Relative Potency of this compound Derivatives
The neurotoxic potency of this compound and its derivatives has been quantified in primary cultures of rat cerebellar granule neurons. The following table summarizes the half-maximal effective concentrations (EC50) for neurotoxicity, as determined by the release of lactate dehydrogenase (LDH), a marker of cell death. A lower EC50 value indicates a higher potency.
| Brevetoxin Derivative | EC50 (nM) for Neurotoxicity | Relative Potency (PbTx-2 = 1) |
| Brevetoxin-1 (PbTx-1) | 9.31 ± 0.45 | 8.65 |
| Brevetoxin-3 (PbTx-3) | 53.9 ± 2.8 | 1.49 |
| Brevetoxin-2 (PbTx-2) | 80.5 ± 5.9 | 1.00 |
| Brevetoxin-6 (PbTx-6) | 1417 ± 32 | 0.06 |
Data sourced from a study on rat cerebellar granule neurons.[1]
Mechanism of Action and Signaling Pathways
Brevetoxins exert their neurotoxic effects by binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in neurons.[2][3] This binding leads to persistent channel activation, causing a sustained influx of sodium ions (Na+) and membrane depolarization.[3] This depolarization triggers the release of the excitatory neurotransmitter glutamate. Excessive glutamate in the synaptic cleft over-activates N-methyl-D-aspartate (NMDA) receptors on adjacent neurons.[1] This leads to a massive influx of calcium ions (Ca2+), initiating a cascade of intracellular events that ultimately result in excitotoxicity and neuronal cell death.[4][5][6][7]
Recent studies in sensory neurons have also implicated the involvement of Protease-Activated Receptor 2 (PAR2) and the protease Cathepsin S in the signaling cascade initiated by brevetoxin analogs. This pathway involves downstream effectors such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Transient Receptor Potential Vanilloid 4 (TRPV4), suggesting a more complex signaling network than previously understood.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Preparation of Primary Rat Cerebellar Granule Neuron Cultures
This protocol describes the isolation and culturing of cerebellar granule neurons from postnatal rat pups, a widely used model for neurotoxicity studies.[1][2][8][9]
-
Dissection and Dissociation:
-
Plating and Culture:
-
Cells are plated on poly-L-lysine coated culture plates at a desired density.[1][2][10]
-
Cultures are maintained in a serum-based medium.[8]
-
An inhibitor of mitosis, such as cytosine arabinoside (AraC), is added after 24 hours to prevent the proliferation of non-neuronal cells, resulting in a highly pure neuronal culture.[2]
-
Neurotoxicity Assay using Lactate Dehydrogenase (LDH) Release
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[3][11][12][13][14][15][16][17]
-
Treatment:
-
Primary cerebellar granule neuron cultures are exposed to various concentrations of this compound derivatives for a specified period (e.g., 2 hours at 22°C).[1]
-
-
Sample Collection:
-
LDH Measurement:
-
The collected supernatant is transferred to a new 96-well plate.[15]
-
An LDH assay reagent, containing lactate and NAD+, is added to each well.[3][15]
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[12][15]
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.[11][12] The amount of color produced is proportional to the amount of LDH released, and therefore, to the extent of cell death.
-
References
- 1. Preparation of Cerebellum Granule Neurons from Mouse or Rat Pups and Evaluation of Clostridial Neurotoxin Activity and Their Inhibitors by Western Blot and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Increase and Substance P Release Induced by the Neurotoxin Brevetoxin-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor-dependent excitotoxicity: the role of intracellular Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maintaining Cerebellar Granule Neuron Progenitors in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 10. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 12. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Brevetoxin B
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent neurotoxins like Brevetoxin B are paramount to ensuring a secure laboratory environment. Adherence to established protocols is critical to mitigate risks and maintain compliance with safety regulations. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, its contaminated materials, and related waste.
This compound is a potent neurotoxin that requires careful handling and specific disposal procedures to ensure its complete inactivation.[1] Standard autoclaving is not an effective method for detoxifying brevetoxins.[2][3] The primary methods for disposal involve chemical inactivation or high-temperature incineration.
Chemical Decontamination Protocols
Chemical inactivation is a widely accepted method for neutralizing this compound. The recommended reagents are sodium hydroxide (NaOH) and sodium hypochlorite (NaOCl), often used in combination.
Recommended Chemical Inactivation Agents and Conditions:
| Inactivating Agent(s) | Concentration | Contact Time | Application |
| Sodium Hydroxide (NaOH) solution | 0.1 N | 10 minutes | Decontamination of laboratory glassware and equipment.[2][3] |
| Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH) | 2.5% NaOCl with 0.25 N NaOH | 4 hours | Complete inactivation of liquid samples, accidental spills, and non-burnable waste.[4] |
| Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH) | 0.25% NaOCl with 0.025 N NaOH | 4 hours | Decontamination of cages and bedding from animals exposed to brevetoxin.[4] |
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol details the steps for the chemical inactivation of liquid this compound waste and contaminated labware.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and two pairs of nitrile gloves.[5]
-
Sodium Hydroxide (NaOH)
-
Sodium Hypochlorite (NaOCl) solution (bleach)
-
Designated chemical waste container
-
pH indicator strips
Procedure:
-
Prepare the Inactivation Solution:
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealable chemical waste container.
-
Place contaminated disposable items (e.g., pipette tips, gloves) in a separate, compatible container for treatment.
-
-
Inactivation:
-
Carefully add the inactivation solution to the waste container. Ensure the final concentration of the inactivating agents meets the recommended levels.
-
For contaminated labware, fully immerse the items in the inactivation solution.
-
-
Contact Time:
-
Neutralization (if required by institutional policy):
-
After the contact time, check the pH of the solution.
-
If necessary, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.[2] Exercise caution as this reaction can be exothermic.
-
-
Final Disposal:
Disposal of Solid Waste
For disposable solid waste contaminated with this compound, two primary options are available:
-
Chemical Inactivation: Soak disposable waste in a dilute NaOH solution prior to disposal.[2]
-
Incineration: All burnable waste should be incinerated at temperatures exceeding 500°C (932°F).[2][3]
Spill Management
In the event of a this compound spill, immediate and appropriate action is required.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This should include a lab coat or smock, goggles, and two pairs of nitrile gloves.[5]
-
Contain the Spill:
-
Apply Inactivating Agent: Starting from the perimeter and working towards the center, apply the 2.5% NaOCl with 0.25 N NaOH solution.[4][5]
-
Allow Contact Time: Let the inactivating agent sit for the prescribed 4-hour contact time.[4]
-
Clean Up: Clean the spill area with the inactivating agent, followed by soap and water.[5]
-
Dispose of Waste: All cleanup materials should be double-bagged and disposed of as hazardous waste.[5]
Below is a diagram illustrating the decision-making process for this compound disposal.
Caption: this compound Disposal Workflow.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Minsky DTIC [dtic.minsky.ai]
- 4. uwyo.edu [uwyo.edu]
- 5. collections.uhsp.edu [collections.uhsp.edu]
- 6. This compound|79580-28-2|MSDS [dcchemicals.com]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
